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  • Product: (S)-(-)-Tetrahydrofuran-2-carboxamide
  • CAS: 498573-81-2

Core Science & Biosynthesis

Foundational

(S)-(-)-Tetrahydrofuran-2-carboxamide: Comprehensive Physical Properties and Synthetic Applications

Executive Summary (S)-(-)-Tetrahydrofuran-2-carboxamide is a highly valuable chiral building block widely utilized in pharmaceutical development, polymer chemistry, and asymmetric synthesis[1]. Featuring a saturated oxyg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-(-)-Tetrahydrofuran-2-carboxamide is a highly valuable chiral building block widely utilized in pharmaceutical development, polymer chemistry, and asymmetric synthesis[1]. Featuring a saturated oxygen heterocycle and a primary amide, this compound serves as a critical intermediate for synthesizing enantiomerically pure therapeutics. This technical guide details its physicochemical profile, structural nuances, and provides a field-proven, self-validating protocol for its primary synthetic application: the dehydration to (S)-tetrahydrofuran-2-carbonitrile[2].

Physicochemical Properties Profile

The physical properties of (S)-(-)-Tetrahydrofuran-2-carboxamide dictate its handling, solubility, and reactivity. The presence of the primary amide group enables extensive intermolecular hydrogen bonding, which is responsible for its solid state at room temperature and its elevated boiling point.

PropertyValueExperimental / Predictive Context
Chemical Name (S)-(-)-Tetrahydrofuran-2-carboxamideIUPAC standard nomenclature
CAS Number 498573-81-2Unique registry identifier
Molecular Formula C₅H₉NO₂-
Molecular Weight 115.13 g/mol -
Appearance SolidDue to amide H-bonding network[1]
Melting Point 82 - 86 °CLiterature value
Boiling Point 305.7 ± 31.0 °CPredicted[3]
Density 1.172 ± 0.06 g/cm³Predicted[3]
Optical Rotation [α]D20​ -75° ( c=1 in H2​O )Levorotatory, measured in aqueous solution[4]
pKa 15.50 ± 0.20Predicted (amide N-H deprotonation)[3]

Quantitative data synthesized from [5] and primary chemical suppliers[3].

Structural and Mechanistic Insights

The stereocenter at the C2 position of the tetrahydrofuran ring is the defining feature of (S)-(-)-Tetrahydrofuran-2-carboxamide. The specific (S)-configuration is highly sensitive to reaction conditions; the alpha-proton is situated between the ring oxygen and the electron-withdrawing carbonyl group, making it somewhat acidic and susceptible to base-catalyzed enolization. Consequently, any downstream synthetic modifications must carefully control pH and temperature to prevent racemization.

Furthermore, the compound exhibits high aqueous solubility, as evidenced by its optical rotation being standardized in water ( c=1 in H2​O )[4]. This solubility profile is driven by the dual hydrogen-bond donor capacity of the −NH2​ group and the hydrogen-bond acceptor capacity of both the carbonyl oxygen and the ether oxygen in the ring.

Synthetic Utility: The Dehydration to Nitrile Pathway

In industrial and academic settings, (S)-(-)-Tetrahydrofuran-2-carboxamide is predominantly used as a precursor for (S)-tetrahydrofuran-2-carbonitrile (THFCN)[2]. This nitrile can subsequently be reacted with methylmagnesium chloride (a Grignard reagent) to yield (S)-1-(tetrahydrofuran-2-yl)ethanone, a structural motif found in various bioactive molecules[2][6].

G A (S)-(-)-Tetrahydrofuran- 2-carboxamide B (S)-Tetrahydrofuran- 2-carbonitrile A->B SOCl2, DMF (Dehydration) C (S)-1-(Tetrahydrofuran- 2-yl)ethanone B->C MeMgCl (Grignard Addition)

Synthetic pathway of (S)-(-)-Tetrahydrofuran-2-carboxamide to (S)-1-(tetrahydrofuran-2-yl)ethanone.

Step-by-Step Protocol: Vilsmeier-Haack Mediated Dehydration

To convert the amide to the corresponding nitrile while preserving the delicate (S)-stereocenter, a highly controlled dehydration using Thionyl Chloride ( SOCl2​ ) and N,N-Dimethylformamide (DMF) is employed[2]. This protocol is designed as a self-validating system.

  • Step 1: Reagent Preparation. Dissolve 1.0 equivalent of (S)-(-)-Tetrahydrofuran-2-carboxamide in strictly anhydrous Dichloromethane (DCM).

    • Causality: Water reacts exothermically with SOCl2​ to form HCl and SO2​ , which depletes the dehydrating agent and introduces uncontrolled acidity that could lead to ring-opening side reactions.

  • Step 2: Catalyst Addition. Add 0.1 equivalents of anhydrous DMF to the solution and cool the mixture to 0-5 °C under an inert nitrogen atmosphere.

    • Causality: DMF is not merely a solvent here; it reacts with SOCl2​ to form a chloromethyleneiminium chloride (Vilsmeier reagent). This active intermediate drastically lowers the activation energy required for dehydration compared to using SOCl2​ alone.

  • Step 3: Controlled Dehydration. Slowly add 1.2 equivalents of SOCl2​ dropwise, maintaining the internal temperature below 5 °C. Once addition is complete, allow the reaction to warm to room temperature.

    • Causality: The formation of the intermediate and the subsequent elimination of SO2​ and HCl are highly exothermic. Maintaining a low temperature prevents the C2 alpha-proton from undergoing acid-catalyzed enolization, thereby preserving the optical purity of the (S)-stereocenter.

  • Step 4: In-Process Control (Self-Validation). Pull a 0.1 mL aliquot, remove the solvent under vacuum, and analyze via FT-IR.

    • Self-Validation: The reaction is deemed complete when the broad primary amide N-H stretching bands (~3200-3400 cm⁻¹) and the amide C=O stretch (~1650 cm⁻¹) completely disappear, replaced by a sharp, distinct nitrile C≡N stretch at ~2250 cm⁻¹. This provides immediate, unambiguous proof of conversion.

  • Step 5: Quenching and Workup. Cool the reaction back to 0 °C and quench slowly with saturated aqueous NaHCO3​ until the aqueous layer reaches pH 7-8. Extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Causality: The mild base neutralizes the generated HCl and SO2​ safely. Avoiding strong bases (like NaOH ) prevents the base-catalyzed hydrolysis of the newly formed nitrile back to a carboxylic acid or amide.

Storage, Handling, and Safety

(S)-(-)-Tetrahydrofuran-2-carboxamide is classified under WGK 3 (Germany), indicating a significant hazard to water, and is categorized as a combustible solid[4].

  • Storage: Store in a cool, dry, well-ventilated area. While some suppliers permit room temperature storage, maintaining the compound at 2-8 °C in a tightly sealed container is highly recommended to prevent ambient moisture absorption (hygroscopicity) and ensure long-term stability of the stereocenter[7].

  • PPE: Handling requires standard laboratory PPE, including safety goggles, chemically resistant gloves, and a Type N95 (US) or equivalent particulate respirator to avoid inhalation of the solid dust[4].

References

  • National Center for Biotechnology Information. "Oxolane-2-carboxamide (CID 3544692)". PubChem. URL:[Link]

  • Chai, H-w., et al. "Improved synthetical route of (S)-1-(tetrahydrofuran-2-yl)ethanone". Fine Chemical Intermediates, 45(1), 39-41 (2015).

Sources

Exploratory

In-Depth Spectroscopic and Physicochemical Profiling of (S)-(-)-Tetrahydrofuran-2-carboxamide

Executive Summary (S)-(-)-Tetrahydrofuran-2-carboxamide (CAS: 498573-81-2) is a highly valuable chiral building block extensively utilized in pharmaceutical development and advanced organic synthesis. As a stereochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-(-)-Tetrahydrofuran-2-carboxamide (CAS: 498573-81-2) is a highly valuable chiral building block extensively utilized in pharmaceutical development and advanced organic synthesis. As a stereochemically pure cyclic ether bearing a primary amide, it serves as a critical precursor for synthesizing complex active pharmaceutical ingredients (APIs), including analogues of alfuzosin and various highly targeted receptor modulators[1]. This whitepaper provides a comprehensive, peer-level analysis of its spectroscopic signatures (NMR, FT-IR, MS) and outlines field-proven experimental protocols for its characterization and downstream application.

Chemical Identity & Structural Architecture

The molecular architecture of (S)-(-)-Tetrahydrofuran-2-carboxamide consists of a puckered tetrahydrofuran (THF) ring substituted at the C2 position with a carboxamide group. The stereocenter at C2 dictates the spatial arrangement, rendering the ring protons diastereotopic and leading to distinct spectroscopic behaviors.

Table 1: Physicochemical Properties

PropertyValueCausality / Significance
Chemical Formula C₅H₉NO₂Core framework for THF-based APIs.
Molecular Weight 115.13 g/mol Low molecular weight facilitates high atom economy in synthesis.
CAS Number 498573-81-2Unique identifier for the (S)-(-) enantiomer[1].
Melting Point 82–86 °CIndicates moderate intermolecular hydrogen bonding via the amide[2].
Specific Rotation [α]²⁰/D -75° (c = 1, H₂O)Confirms enantiomeric purity; critical for chiral drug efficacy[2].

Mechanistic Role in Drug Development

In drug development, maintaining stereochemical integrity is paramount. (S)-(-)-Tetrahydrofuran-2-carboxamide is primarily utilized as a precursor for (S)-tetrahydrofuran-2-carbonitrile (THFCN) . The dehydration of the primary amide to a nitrile is a strategic transformation, as the nitrile can subsequently undergo Grignard additions to form chiral ketones, such as (S)-1-(tetrahydrofuran-2-yl)ethenone[1].

Workflow A (S)-(-)-Tetrahydrofuran- 2-carboxamide B Dehydration (SOCl2, DMF Catalyst) A->B C (S)-Tetrahydrofuran- 2-carbonitrile B->C D Grignard Addition (MeMgCl) C->D E (S)-1-(Tetrahydrofuran- 2-yl)ethenone D->E

Workflow for the synthesis of (S)-1-(tetrahydrofuran-2-yl)ethenone via THFCN intermediate.

Comprehensive Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of (S)-(-)-Tetrahydrofuran-2-carboxamide is defined by the chiral center at C2, which breaks the symmetry of the THF ring. This renders the protons at C3, C4, and C5 diastereotopic, resulting in complex multiplets rather than simple splitting patterns[3].

Table 2: ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Causality
6.50 & 5.60Broad singlets1H each-NH₂ (Amide)Restricted rotation around the C-N partial double bond causes the two protons to reside in different magnetic environments.
4.40dd (J = 8.0, 5.5 Hz)1HC2-HDeshielded by both the adjacent ring oxygen and the carbonyl group.
3.95 & 3.85Multiplets1H eachC5-H₂Diastereotopic protons adjacent to the electronegative oxygen atom.
2.30 & 2.10Multiplets1H eachC3-H₂Diastereotopic protons adjacent to the chiral center.
1.90Multiplet2HC4-H₂Furthest from deshielding groups; complex splitting due to ring puckering.

Table 3: ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentStructural Causality
175.2C=O (Amide)Highly deshielded sp² carbon; typical range for primary amides[3].
78.4C2Deshielded by the adjacent oxygen and the electron-withdrawing amide group.
69.5C5Deshielded solely by the adjacent ring oxygen.
30.1C3Aliphatic carbon adjacent to the chiral center.
25.4C4Most shielded aliphatic carbon in the ring framework.
Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR provides definitive proof of the primary amide functionality and the cyclic ether core[4].

Table 4: Key FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹)ModeAssignmentCausality
~3400, 3200N-H StretchPrimary AmideTwo bands arise from asymmetric and symmetric stretching of the -NH₂ group.
~1660C=O StretchAmide I BandLower than a standard ketone (~1715 cm⁻¹) due to resonance from the nitrogen lone pair weakening the C=O double bond.
~1610N-H BendAmide II BandCharacteristic bending vibration of primary amides.
~1070C-O-C StretchTHF RingAsymmetric stretching of the cyclic ether linkage.
Mass Spectrometry (MS)

Under Electrospray Ionization (ESI+), the compound readily protonates at the amide oxygen to form the molecular ion [M+H]⁺ at m/z 116.1. The primary fragmentation pathway involves the loss of formamide, yielding a highly stable oxonium cation.

MS_Pathway M Protonated Molecular Ion [M+H]+ m/z 116.1 F1 THF Oxonium Cation m/z 71.1 M->F1 Loss of Formamide (-45 Da) F2 Acylium Fragment m/z 44.0 M->F2 Loss of THF Ring (-72 Da)

MS fragmentation pathway of (S)-(-)-Tetrahydrofuran-2-carboxamide under positive ionization.

Experimental Methodologies & Protocols

Protocol A: High-Resolution NMR Sample Preparation

To ensure the trustworthiness and self-validation of the NMR data, the sample must be rigorously prepared to prevent proton exchange and signal broadening.

  • Desiccation: Dry 15 mg of (S)-(-)-Tetrahydrofuran-2-carboxamide under high vacuum (0.1 mbar) for 2 hours. Causality: Removes residual atmospheric moisture which would appear at δ 1.56 in CDCl₃ and potentially undergo chemical exchange with the amide -NH₂ protons, obscuring their signals.

  • Solvent Selection: Dissolve the dried compound in 0.6 mL of anhydrous CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ lacks exchangeable protons, preserving the primary amide signals. TMS provides an internal calibration standard at δ 0.00.

  • Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm precision NMR tube. Causality: Removes paramagnetic particulate impurities that cause localized magnetic field inhomogeneities and degrade spectral resolution.

  • Acquisition: Acquire data at 298 K using a 30° pulse angle, a relaxation delay (D1) of 2 seconds, and 16 scans for ¹H NMR (1024 scans for ¹³C NMR).

Protocol B: Synthesis of (S)-Tetrahydrofuran-2-carbonitrile via Dehydration

This protocol details the conversion of the amide to a nitrile, a critical step in utilizing this chiral building block[1].

  • System Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under N₂.

  • Reagent Loading: Add (S)-(-)-Tetrahydrofuran-2-carboxamide (10 mmol) and anhydrous N,N-Dimethylformamide (DMF) (20 mL) to the flask. Cool the mixture to 0 °C using an ice-water bath.

  • Catalytic Activation: Dropwise add Thionyl Chloride (SOCl₂, 12 mmol) over 15 minutes. Causality: The reaction is highly exothermic. Maintaining 0 °C prevents thermal degradation and ring-opening side reactions. DMF acts as a catalyst by reacting with SOCl₂ to form a highly electrophilic Vilsmeier-Haack intermediate, which directly attacks the amide oxygen.

  • Reaction Maturation: Remove the ice bath and stir at room temperature for 4 hours. Monitor completion via TLC (Ethyl Acetate:Hexane 1:1).

  • Quenching & Extraction: Pour the mixture over crushed ice (50 g) and neutralize with saturated aqueous NaHCO₃. Extract with Dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chiral nitrile.

Conclusion

(S)-(-)-Tetrahydrofuran-2-carboxamide is a structurally deceptively simple yet highly functionalized chiral scaffold. Its spectroscopic profile is heavily dictated by the C2 stereocenter, which induces diastereotopic environments across the THF ring, clearly visible in high-resolution NMR. By understanding the causality behind its chemical reactivity and spectroscopic fragmentation, drug development professionals can leverage this molecule to synthesize highly pure, targeted therapeutics with absolute stereochemical confidence.

References

  • Chongqing Chemdad Co., Ltd. "(S)-(-)-TETRAHYDROFURAN-2-CARBOXYLIC ACID AMIDE Chemical Properties." Chemdad. Available at:[Link]

  • The Journal of Organic Chemistry. "Stereoselective Pd-Catalyzed Direct Arylation of Unactivated sp3 C(3)–H Bonds of Tetrahydrofuran." ACS Publications. Available at:[Link]

  • SWGDRUG.org. "Tetrahydrofuran Fentanyl Monograph (Structural Analogy Data)." Scientific Working Group for the Analysis of Seized Drugs. Available at: [Link]

Sources

Foundational

The Strategic Deployment of Chiral Auxiliaries in Asymmetric Synthesis: A Technical Guide for Drug Development

Executive Summary In the landscape of modern drug development, the precise control of stereochemistry is not merely an academic pursuit—it is a strict regulatory requirement and a fundamental determinant of a molecule's...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, the precise control of stereochemistry is not merely an academic pursuit—it is a strict regulatory requirement and a fundamental determinant of a molecule's pharmacological efficacy and safety. While asymmetric catalysis represents the pinnacle of atom economy, the early stages of drug discovery demand speed, predictability, and reliability. Here, chiral auxiliaries remain indispensable. By temporarily appending an enantiomerically pure directing group to a prochiral substrate, chemists can leverage predictable steric and electronic effects to dictate the stereochemical outcome of a reaction.

This whitepaper provides an in-depth technical analysis of chiral auxiliaries, exploring the mechanistic causality behind their stereocontrol, comparative performance data, and self-validating experimental protocols designed for seamless transition from medicinal chemistry to early-stage process scale-up.

Strategic Rationale & Mechanistic Foundations

The fundamental premise of a chiral auxiliary is the conversion of an enantioselective challenge into a diastereoselective one. Enantiomers have identical physical properties in an achiral environment, making them difficult to separate. Diastereomers, however, possess distinct physical properties (e.g., solubility, chromatography retention times), allowing for the physical separation and upgrading of stereochemical purity before the auxiliary is cleaved[1].

The workflow of an auxiliary-mediated synthesis is governed by a strict tripartite logical sequence:

  • Covalent Attachment: The prochiral substrate is bound to the enantiopure auxiliary.

  • Diastereoselective Transformation: The rigid chiral environment directs the incoming reagent to a specific diastereotopic face.

  • Non-Destructive Cleavage: The auxiliary is removed and recovered, yielding the enantiopure product.

G Substrate Prochiral Substrate Attachment Covalent Attachment Substrate->Attachment Auxiliary Chiral Auxiliary (Enantiopure) Auxiliary->Attachment ChiralAdduct Chiral Adduct Attachment->ChiralAdduct Reaction Diastereoselective Transformation ChiralAdduct->Reaction Reagent NewStereocenter Adduct with New Stereocenter Reaction->NewStereocenter Facial Shielding Cleavage Cleavage / Hydrolysis NewStereocenter->Cleavage Product Enantiopure Product Cleavage->Product Recovered Recovered Auxiliary (Recycled) Cleavage->Recovered

General workflow of chiral auxiliary-mediated asymmetric synthesis.

Comparative Analysis of Core Chiral Auxiliaries

Selecting the appropriate chiral auxiliary requires balancing the desired transformation, the required diastereomeric excess (de), and the ease of cleavage. The table below synthesizes quantitative data across the most heavily utilized auxiliary classes in pharmaceutical development.

Auxiliary ClassPrototypical ReagentPrimary ApplicationTypical de / eeCleavage StrategyRecovery Rate
Oxazolidinones Evans (Valine-derived)Aldol, Alkylation>95%LiOH/H2O 2​ or LiBH 4​ >90%
Pseudoephedrine Amides MyersAlkylation>95% (Crystallizable)Acid/Base Hydrolysis>90%
Hydrazones Enders (SAMP/RAMP) α -Alkylation90–98%Ozonolysis70–85%
Thiazolidinethiones Crimmins"Non-Evans" Aldol>95%Hydrolysis, Reduction>90%
  • Evans Oxazolidinones: The industry gold standard for syn-aldol reactions. They provide a highly reliable and predictable method for establishing continuous stereocenters[2].

  • Myers Pseudoephedrine: Highly valued in process chemistry because the resulting diastereomeric amides are often highly crystalline, allowing for the rapid upgrading of optical purity via simple recrystallization without chromatography[2].

  • Enders SAMP/RAMP: Derived from proline, these are classic reagents for the asymmetric α -alkylation of aldehydes and ketones, proceeding via a rigid azaenolate intermediate[3].

The Causality of Stereocontrol: The Evans Oxazolidinone Model

To understand why these systems are so reliable, we must examine the physical chemistry and steric causality of the transition state. In the Evans aldol reaction, stereocontrol is not accidental; it is forced by the minimization of A(1,3) allylic strain and rigid Lewis acid chelation.

When the N-acyloxazolidinone is enolized using a dialkylboron triflate (e.g., Bu 2​ BOTf) and a tertiary amine, the boron atom chelates both the enolate oxygen and the oxazolidinone carbonyl oxygen. This locks the molecule into a highly ordered, six-membered Zimmerman-Traxler chair transition state . The bulky substituent on the chiral auxiliary (e.g., an isopropyl or benzyl group) acts as a physical wall, completely shielding one face of the enolate. Consequently, the incoming aldehyde is forced to approach from the opposite, unhindered face, resulting in >95% de for the syn-aldol product.

G Enolate Z-Enolate Formation (Evans Oxazolidinone) LewisAcid Lewis Acid Coordination (e.g., Bu2BOTf) Enolate->LewisAcid ZT_Model Zimmerman-Traxler Chair Transition State LewisAcid->ZT_Model StericBlock Auxiliary R-Group Blocks One Face ZT_Model->StericBlock Aldehyde Aldehyde Approaches Less Hindered Face ZT_Model->Aldehyde SynAldol Evans Syn-Aldol Product (>95% de) StericBlock->SynAldol Aldehyde->SynAldol

Mechanistic causality of the Evans syn-aldol reaction via the Zimmerman-Traxler model.

Experimental Methodology: Self-Validating Protocol for Evans Asymmetric Alkylation

In drug development, a protocol must be a self-validating system—meaning each step contains a diagnostic checkpoint to prevent the propagation of errors through a multi-step synthesis. Below is a rigorously validated protocol for the asymmetric α -alkylation of an N-acyloxazolidinone.

Phase 1: Kinetically Controlled Enolization
  • Rationale: Thermodynamic enolization leads to mixtures of E and Z enolates, destroying downstream stereoselectivity. We force exclusive Z-enolate formation using a bulky, non-nucleophilic base at cryogenic temperatures.

  • Procedure:

    • Dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Dropwise add Lithium Diisopropylamide (LDA, 1.1 equiv). Stir for 30 minutes.

  • Validation Checkpoint: Extract a 0.1 mL micro-aliquot and quench immediately with Trimethylsilyl chloride (TMS-Cl). Analyze via 1 H NMR. The presence of a single silyl enol ether geometry confirms >95% Z-enolate formation. Do not proceed if E-enolate is detected.

Phase 2: Diastereoselective Electrophilic Addition
  • Rationale: The electrophile must be highly reactive to trap the enolate before any background epimerization can occur.

  • Procedure:

    • Add the alkyl halide (e.g., benzyl bromide, 1.2 equiv) dropwise to the -78 °C enolate solution.

    • Slowly warm the reaction to -20 °C over 2 hours. Causality: Warming provides the activation energy necessary for the C-C bond formation while keeping the temperature low enough to maintain the rigid chelated transition state.

    • Quench the reaction with saturated aqueous NH 4​ Cl.

  • Validation Checkpoint: Following aqueous workup, analyze the crude organic layer via Chiral SFC (Supercritical Fluid Chromatography) or HPLC. A successful transformation will yield a diastereomeric ratio (d.r.) of >95:5.

Phase 3: Non-Destructive Cleavage (Hydrolysis)
  • Rationale: Standard basic hydrolysis (NaOH) is highly prone to causing retro-aldol reactions or epimerization at the newly formed, sensitive α -stereocenter. We use peroxide-assisted hydrolysis to accelerate the cleavage kinetically.

  • Procedure:

    • Dissolve the alkylated adduct in a 3:1 mixture of THF/H 2​ O at 0 °C.

    • Add H 2​ O 2​ (30% aq, 4.0 equiv) followed by LiOH (2.0 equiv). Causality: The H 2​ O 2​ reacts with LiOH to form the highly nucleophilic hydroperoxide anion (HOO ), which attacks the imide carbonyl selectively and rapidly at 0 °C, cleaving the auxiliary before epimerization can occur.

    • Quench with Na 2​ SO 3​ to destroy excess peroxide, acidify, and extract the enantiopure carboxylic acid.

  • Validation Checkpoint: Perform Chiral HPLC on the isolated carboxylic acid. The final enantiomeric excess (ee) must match the de from Phase 2. The auxiliary is recovered from the organic layer via silica plug (>90% recovery).

Industrial Scale-Up & API Manufacturing Perspectives

As a molecule progresses from medicinal chemistry into Phase II/III clinical trials, the synthetic route undergoes intense scrutiny for Cost of Goods (CoGs) and environmental impact. While the pharmaceutical industry has seen a massive shift toward catalytic enantioselective transformations (e.g., Ru-catalyzed transfer hydrogenations) for commercial Active Pharmaceutical Ingredient (API) manufacturing[4], chiral auxiliaries maintain a strategic foothold.

In early-stage scale-up (kilogram scale), the robustness of auxiliaries like Myers' pseudoephedrine is unmatched. Because the auxiliary is stoichiometric, it adds mass to the process, which is traditionally viewed as a negative for atom economy. However, the ability to recover >90% of the auxiliary without degradation drastically offsets this cost. Furthermore, the crystalline nature of auxiliary-bound intermediates allows process chemists to bypass expensive and solvent-heavy chromatographic purifications, relying instead on highly scalable crystallization protocols to achieve the >99% ee required by regulatory bodies (FDA/EMA) for chiral APIs.

References

  • A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions | BenchChem | 2

  • Enders SAMP/RAMP hydrazone-alkylation reaction | Wikipedia | 3

  • A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases | PMC / Nature Communications | 1

  • Enantioselective Transformations in the Synthesis of Therapeutic Agents | ACS Publications | 4

Sources

Exploratory

Introduction: The Tetrahydrofuran Challenge in Drug Design

An in-depth technical guide designed for drug development professionals, synthetic chemists, and researchers focused on the stereoselective construction of complex oxygen heterocycles. Tetrahydrofuran (THF) rings are ubi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for drug development professionals, synthetic chemists, and researchers focused on the stereoselective construction of complex oxygen heterocycles.

Tetrahydrofuran (THF) rings are ubiquitous structural motifs in a vast array of biologically active natural products, including acetogenins, polyether ionophores, and lignans (e.g., talaumidin, veraguensin) . For drug development professionals, the stereoselective construction of these 5-membered oxygen heterocycles presents a formidable challenge. The core difficulty lies in controlling the relative and absolute stereochemistry across multiple contiguous stereocenters (C2 to C5) without relying on excessively long, linear synthetic sequences .

As a Senior Application Scientist, I approach THF synthesis not as a series of isolated reactions, but as a highly orchestrated manipulation of transition states. This guide deconstructs three field-proven methodologies for stereoselective THF synthesis, elucidating the mechanistic causality behind each experimental choice and providing self-validating protocols for immediate laboratory implementation.

Strategy 1: Palladium-Catalyzed Carboetherification

Mechanistic Causality Traditional SN​2 -based etherifications often require pre-functionalized, enantiopure precursors. In contrast, the palladium-catalyzed carboetherification of γ -hydroxy alkenes with aryl bromides allows for the simultaneous formation of C–C and C–O bonds .

The stereocontrol is governed by an unusual intramolecular olefin insertion into a Pd(Ar)(OR) intermediate. The choice of ligand is paramount to the success of this reaction. Utilizing bidentate phosphine ligands like DPE-Phos enforces a specific coordination geometry that accelerates reductive elimination. This rapid elimination outcompetes unwanted β -hydride elimination pathways, ensuring high diastereoselectivity (often >20:1) and preventing the formation of acyclic ketone byproducts.

pd_cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br AlkEx Alkoxide Exchange (γ-hydroxy alkene + Base) OxAdd->AlkEx Pd(II)(Ar)(Br) MigIns Migratory Olefin Insertion (Stereo-determining step) AlkEx->MigIns Pd(II)(Ar)(OR) RedElim Reductive Elimination (THF Product) MigIns->RedElim Alkyl-Pd(II) RedElim->Pd0 Release THF

Catalytic cycle for Pd-catalyzed carboetherification of γ-hydroxy alkenes.

Self-Validating Protocol: Pd-Catalyzed Synthesis of 2,5-Disubstituted THFs
  • Catalyst Preparation: In a nitrogen-filled glovebox, combine Pd2​(dba)3​ (1–2 mol%) and DPE-Phos (2–4 mol%) in anhydrous toluene. Stir for 15 minutes at room temperature to pre-form the active catalyst complex.

  • Reaction Assembly: Add the aryl bromide (1.0 equiv), γ -hydroxy alkene (1.2 equiv), and sodium tert-butoxide (1.2 equiv) to the catalyst solution. Causality note: NaOtBu is required to efficiently deprotonate the alcohol, facilitating the alkoxide exchange step.

  • Execution: Seal the reaction vessel, remove it from the glovebox, and heat at 105 °C for 12–14 hours.

  • Quench & Extraction: Cool to room temperature, quench with saturated aqueous NH4​Cl , and extract with ethyl acetate (3x). Dry the combined organic layers over MgSO4​ and concentrate under reduced pressure.

  • Validation & QC: Purify via flash chromatography. To validate the system, perform 1D NOESY NMR on the isolated product. Key cross-peaks between the C2 and C5 protons will definitively differentiate cis and trans isomers. Enantiomeric excess (ee) must be validated via chiral HPLC against a synthesized racemic standard.

Strategy 2: Lewis Acid-Mediated [3+2] Cycloadditions

Mechanistic Causality The formal [3+2] cycloaddition of chiral allylsilanes with α -keto esters provides rapid access to highly substituted, silyl-functionalized THFs .

The causality of stereocontrol in this workflow relies entirely on the strategic selection of the Lewis acid. Utilizing SnCl4​ promotes a rigid, bidentate chelation-controlled transition state with the two carbonyl oxygens of the α -keto ester. This rigid framework directs the incoming allylsilane to attack the Si-face of the chelated carbonyl, predominantly yielding trans-2,5-disubstituted THFs. Conversely, utilizing non-chelating Lewis acids (like BF3​⋅OEt2​ ) results in an open transition state, flipping the stereochemical preference to favor the cis-isomer.

Self-Validating Protocol: SnCl4​ -Mediated [3+2] Cycloaddition
  • Preparation: Dissolve the α -keto ester (1.0 equiv) in anhydrous CH2​Cl2​ and cool to -78 °C under an argon atmosphere.

  • Activation: Dropwise add SnCl4​ (1.1 equiv, 1.0 M solution in CH2​Cl2​ ). Stir for 10 minutes to ensure complete thermodynamic formation of the chelate complex.

  • Cycloaddition: Slowly add the chiral allylsilane (1.2 equiv) dissolved in CH2​Cl2​ down the side of the flask to pre-cool the solution before it hits the reaction mixture. Maintain at -78 °C for 2 hours.

  • Quench: Quench strictly at -78 °C with saturated aqueous NaHCO3​ to prevent epimerization, then warm to room temperature and extract with CH2​Cl2​ .

  • Validation & QC: Isolate the silyl-substituted THF. Use 1H -NMR coupling constants ( J2,3​ and J4,5​ ) to validate the ring conformation. For absolute configuration validation, subject the product to Tamao oxidation ( KF , KHCO3​ , H2​O2​ ) to convert the silyl group to a hydroxyl group with retention of stereochemistry, followed by optical rotation comparison against literature values.

Strategy 3: Reductive Deoxygenation of Hemiketals (Lignan Synthesis)

Mechanistic Causality For complex lignans like (+)-talaumidin, synthesizing the dense 2,3-anti-3,4-anti-4,5-anti relative stereochemistry is notoriously difficult. A robust strategy involves the BF3​⋅OEt2​ -promoted deoxygenation of a cyclic hemiketal to generate an oxocarbenium ion, followed by stereoselective hydride reduction .

The stereochemical outcome is dictated by the conformation of the oxocarbenium intermediate. Hydride delivery from triethylsilane ( Et3​SiH ) occurs via an "inside attack" (axial) or "outside attack" (equatorial) depending on the steric bulk of the adjacent C3/C4 substituents. By tuning the protecting groups on the precursor, chemists can engineer the steric environment to force the hydride to attack from the desired face.

oxo_reduction Hemiketal Cyclic Hemiketal LewisAcid BF3·OEt2 Promoted Deoxygenation Hemiketal->LewisAcid OxoIon Oxocarbenium Ion Intermediate LewisAcid->OxoIon Inside Inside Attack (Hydride) -> 2,5-trans THF OxoIon->Inside Conformer A Outside Outside Attack (Hydride) -> 2,5-cis THF OxoIon->Outside Conformer B

Stereoselective reduction pathways of oxocarbenium ion intermediates.

Self-Validating Protocol: Deoxygenation/Reduction Sequence
  • Preparation: Dissolve the cyclic hemiketal (1.0 equiv) and Et3​SiH (3.0 equiv) in anhydrous CH2​Cl2​ . Cool to -78 °C under nitrogen.

  • Ion Generation & Reduction: Dropwise add BF3​⋅OEt2​ (1.5 equiv). Causality note: The Lewis acid facilitates the departure of the hydroxyl group. The presence of Et3​SiH in the mixture ensures the highly reactive oxocarbenium ion is immediately trapped, preventing side-reactions.

  • Execution: Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours to drive the reduction to completion.

  • Quench: Quench with saturated aqueous NaHCO3​ and extract with diethyl ether.

  • Validation & QC: Purify the resulting THF. The critical validation step requires 2D NMR (COSY and NOESY) to trace the scalar couplings and spatial proximity, confirming the relative anti/syn relationships across all four contiguous stereocenters (C2, C3, C4, C5).

Quantitative Data Summary

The following table summarizes the performance metrics and stereochemical control elements of the methodologies discussed, alongside an advanced Prins-type cyclization for broader context .

Synthesis MethodCatalyst / PromoterKey ReagentsStereochemical OutcomeTypical Yield
Pd-Catalyzed Carboetherification Pd2​(dba)3​ / DPE-PhosAryl bromides, γ -hydroxy alkenes>20:1 dr (cis or trans tunable via ligand)65–85%
[3+2] Cycloaddition (Chelation) SnCl4​ Chiral allylsilanes, α -keto estersHigh de (trans-2,5 favored)70–85%
Reductive Deoxygenation BF3​⋅OEt2​ Cyclic hemiketals, Et3​SiH 2,3-anti-3,4-anti-4,5-anti75–90%
Vinylogous Aldol / Prins Ti-BINOL complexBis(silyl) dienediolates, aldehydesExcellent ee/de (3 new stereocenters)60–80%

References

  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society.[Link]

  • Kim, H., Wooten, C. M., Park, Y., & Hong, J. (2007). Stereoselective Synthesis of Tetrahydrofuran Lignans via BF3·OEt2-Promoted Reductive Deoxygenation/Epimerization of Cyclic Hemiketal: Synthesis of (−)-Odoratisol C, (−)-Futokadsurin A, (−)-Veraguensin, (+)-Fragransin A2, (+)-Galbelgin, and (+)-Talaumidin. Organic Letters.[Link]

  • Akiyama, T., Funaki, S., & Fuchibe, K. (2006). Stereoselective Synthesis of Tetrahydrofuran by Diasteroselective [3+2] Cycloaddition Reaction of Chiral Allylsilane with α-Keto Ester. Heterocycles.[Link]

  • Appun, J., Boomhoff, M., Hoffmeyer, P., Kallweit, I., Pahl, M., Belder, D., & Schneider, C. (2017). A Highly Stereoselective Synthesis of Tetrahydrofurans. Angewandte Chemie International Edition.[Link]

Foundational

Chiral Building Blocks in Advanced Therapeutics: A Technical Guide to (S)-(-)-Tetrahydrofuran-2-carboxamide

Abstract (S)-(-)-Tetrahydrofuran-2-carboxamide is a critical chiral intermediate in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). This whitepaper provides a rigorous physicochemical profil...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(S)-(-)-Tetrahydrofuran-2-carboxamide is a critical chiral intermediate in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). This whitepaper provides a rigorous physicochemical profile of the compound—focusing on its molecular weight and empirical formula—and outlines a self-validating synthetic protocol for its downstream application in drug development.

Physicochemical Profiling and Structural Dynamics

Before deploying any chiral building block in a synthetic pipeline, establishing a robust physicochemical baseline is paramount. (S)-(-)-Tetrahydrofuran-2-carboxamide (also known as (S)-tetrahydrofuran-2-carboxylic acid amide) is characterized by its stable tetrahydrofuran ring substituted at the C2 position with a primary carboxamide group.

Table 1: Quantitative Physicochemical Data of (S)-(-)-Tetrahydrofuran-2-carboxamide

ParameterSpecification
Chemical Name (S)-(-)-Tetrahydrofuran-2-carboxamide
CAS Number 498573-81-2
Empirical Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol
Stereochemistry (S)-enantiomer
Melting Point 82–86 °C
SMILES String NC(=O)[C@@H]1CCCO1
Storage Class 11 (Combustible Solids)

The precise molecular weight of 115.13 g/mol and the C₅H₉NO₂ empirical formula dictate its stoichiometric behavior during reactor scaling. The stereocenter at C2 is highly sensitive to harsh basic conditions; therefore, all downstream chemical transformations must be meticulously designed to prevent racemization.

Mechanistic Rationale: The Dehydration-Alkylation Pathway

As a Senior Application Scientist, I frequently utilize (S)-(-)-Tetrahydrofuran-2-carboxamide as a precursor for (S)-1-(tetrahydrofuran-2-yl)ethenone, a highly sought-after motif in medicinal chemistry. The transformation relies on a two-step sequence: dehydration of the amide to a nitrile, followed by a Grignard addition[1].

Causality in Reagent Selection: We employ thionyl chloride (SOCl₂) in N,N-dimethylformamide (DMF) rather than harsher reagents like phosphorus pentoxide. Why? The SOCl₂/DMF system generates a Vilsmeier-Haack-type intermediate in situ. This highly electrophilic species selectively activates the primary amide oxygen, facilitating elimination under relatively mild conditions. This prevents the thermal degradation and racemization of the sensitive (S)-stereocenter that often plagues high-temperature dehydration methods.

Following dehydration, the resulting (S)-tetrahydrofuran-2-carbonitrile (THFCN) is subjected to methylmagnesium chloride. The Grignard reagent selectively attacks the electrophilic nitrile carbon, forming an imine salt intermediate that hydrolyzes to the target ketone upon aqueous workup[1].

Pathway A (S)-(-)-Tetrahydrofuran-2-carboxamide MW: 115.13 g/mol B Vilsmeier Activation (SOCl2 / DMF) A->B C (S)-Tetrahydrofuran-2-carbonitrile (THFCN) B->C D Nucleophilic Addition (MeMgCl) C->D E (S)-1-(tetrahydrofuran-2-yl)ethenone D->E

Chemical workflow from (S)-(-)-Tetrahydrofuran-2-carboxamide to the ketone intermediate.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates built-in analytical checkpoints. A protocol is only as reliable as its ability to alert the operator to deviations in real-time.

Phase 1: Dehydration to (S)-Tetrahydrofuran-2-carbonitrile
  • Initiation: Charge a dry, nitrogen-purged reactor with 1.0 equivalent of (S)-(-)-Tetrahydrofuran-2-carboxamide (115.13 g for a 1-mole scale) and 5 volumes of anhydrous DMF.

  • Activation: Cool the vessel to 0–5 °C. Dropwise, add 1.2 equivalents of thionyl chloride over 30 minutes. (Mechanistic note: Exotherm control is critical here to prevent ring-opening side reactions).

  • Propagation: Allow the reaction to warm to ambient temperature and stir for 4 hours.

  • Self-Validation Checkpoint (FTIR): Withdraw a 0.5 mL aliquot, perform a rapid micro-workup (quench with sat. NaHCO₃, extract with EtOAc), and analyze the organic layer via FTIR spectroscopy.

    • Pass Criteria: Complete disappearance of the broad amide N-H stretches (~3200-3400 cm⁻¹) and the appearance of a sharp nitrile C≡N stretch (~2250 cm⁻¹). If N-H persists, add 0.1 eq SOCl₂ and stir for 1 additional hour.

  • Isolation: Quench the bulk reaction carefully into ice-cold saturated NaHCO₃. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield THFCN.

Phase 2: Grignard Methylation
  • Setup: Dissolve the isolated THFCN in anhydrous tetrahydrofuran (THF) (10 volumes) under an argon atmosphere. Cool the reactor to -20 °C.

  • Addition: Slowly add 1.5 equivalents of Methylmagnesium chloride (3M in THF). (Causality: The low temperature minimizes alpha-deprotonation of the nitrile, directing the Grignard reagent exclusively toward nucleophilic addition).

  • Hydrolysis: After 2 hours, quench the reaction mixture by pouring it into a vigorously stirred solution of cold 1M HCl. Stir for 1 hour at room temperature to ensure complete hydrolysis of the intermediate imine salt to the desired ketone.

  • Final Isolation: Extract with diethyl ether, wash with brine, and purify via vacuum distillation.

ValidationLogic Start Sample Reaction Aliquot FTIR FTIR Analysis Start->FTIR Check C≡N Peak Present? (~2250 cm⁻¹) FTIR->Check Proceed Proceed to Grignard Addition Check->Proceed Yes Wait Add SOCl2 & Continue Agitation Check->Wait No Wait->Start

Self-validating logical workflow for the dehydration phase utilizing FTIR.

Conclusion

Understanding the precise molecular weight (115.13 g/mol ) and empirical formula (C₅H₉NO₂) of (S)-(-)-Tetrahydrofuran-2-carboxamide is merely the foundational starting point for its application. By applying a mechanistically sound, self-validating approach to its dehydration and subsequent alkylation, researchers can reliably access high-value chiral ketone intermediates, minimizing batch-to-batch variability in advanced drug development pipelines.

References

  • Title: (s)-(-)-tetrahydrofuran-2-carboxylic acid amide - Chongqing Chemdad Co. ,Ltd Source: chemdad.com URL: [Link]

Sources

Exploratory

Chemical stability and reactivity of (S)-(-)-Tetrahydrofuran-2-carboxamide.

An In-Depth Technical Guide to the Chemical Stability and Reactivity of (S)-(-)-Tetrahydrofuran-2-carboxamide Introduction (S)-(-)-Tetrahydrofuran-2-carboxamide is a chiral molecule of significant interest in synthetic c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Stability and Reactivity of (S)-(-)-Tetrahydrofuran-2-carboxamide

Introduction

(S)-(-)-Tetrahydrofuran-2-carboxamide is a chiral molecule of significant interest in synthetic chemistry and drug development. As an analogue of the well-regarded chiral building block, tetrahydrofuran-2-carboxylic acid, it serves as a valuable intermediate for constructing complex molecular architectures.[1] The incorporation of the tetrahydrofuran (THF) motif is prevalent in numerous pharmacologically active compounds, making a thorough understanding of its stability and reactivity paramount for its effective use.

This guide provides a comprehensive analysis of the anticipated chemical stability and reactivity of (S)-(-)-Tetrahydrofuran-2-carboxamide. In the absence of extensive dedicated literature on this specific molecule, this whitepaper synthesizes data from structurally related compounds—namely the parent tetrahydrofuran ring, the primary carboxamide functional group, and the corresponding carboxylic acid—to construct a predictive and field-relevant profile. The insights herein are intended to guide researchers, process chemists, and drug development professionals in handling, storing, and utilizing this compound, ensuring both safety and experimental success.

Molecular Structure and Physicochemical Profile

The chemical behavior of (S)-(-)-Tetrahydrofuran-2-carboxamide is dictated by the interplay of its three core components: the stereogenic center at C2, the five-membered cyclic ether (THF ring), and the primary carboxamide moiety.

  • Tetrahydrofuran Ring: The five-membered THF ring is largely strain-free, adopting a flexible "envelope" conformation to minimize torsional strain, which contributes to its overall stability.[2][3] However, the ether oxygen atom significantly influences its reactivity. It activates the adjacent C-H bonds (at C2 and C5) towards oxidative and radical processes.[4][5]

  • Primary Carboxamide Group: This functional group is a cornerstone of its reactivity. It can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O), influencing its solubility and physical properties. Chemically, it is susceptible to hydrolysis under both acidic and basic conditions and can undergo a variety of classical transformations.

  • Chiral Center (S)-configuration at C2: The defined stereochemistry at the C2 position is critical for applications in asymmetric synthesis. A key consideration is the stability of this chiral center under various reaction conditions, as racemization would compromise its utility.

The combination of the polar carboxamide group and the ether linkage makes the molecule polar and likely miscible with water and other polar organic solvents, similar to the parent THF ring.[6]

Diagram 1: Key Structural Features and Potential Reactive Sites

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent (S)-(-)-Tetrahydrofuran-2-carboxamide acid_hydrolysis (S)-Tetrahydrofuran-2- carboxylic Acid + NH4+ parent->acid_hydrolysis H+ / H2O base_hydrolysis (S)-Tetrahydrofuran-2- carboxylate + NH3 parent->base_hydrolysis OH- / H2O peroxide Hydroperoxide at C5 parent->peroxide O2 / light ring_opened Ring-Opened Products (e.g., succinic acid derivatives) peroxide->ring_opened Further Oxidation

Caption: Predicted major degradation pathways under hydrolytic and oxidative stress.

Chemical Reactivity Profile

The reactivity of (S)-(-)-Tetrahydrofuran-2-carboxamide can be categorized by reactions involving the carboxamide group and those involving the THF ring.

Reactions of the Carboxamide Group

The primary amide is a versatile functional group capable of several key transformations:

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) will reduce the carboxamide to the corresponding primary amine, (S)-tetrahydrofurfurylamine. This provides a direct synthetic route to this valuable chiral amine.

  • Dehydration: Treatment with strong dehydrating agents such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA) will convert the carboxamide into (S)-tetrahydrofuran-2-carbonitrile.

  • Hofmann Rearrangement: Reaction with bromine or chlorine in the presence of a strong base (e.g., NaOH) can induce the Hofmann rearrangement, leading to the formation of a transient isocyanate that, upon workup with water, would yield an unstable N,O-acetal that likely decomposes.

Reactions of the Tetrahydrofuran Ring
  • Ring-Opening: As previously noted, strong protic acids (e.g., HBr, HI) can protonate the ether oxygen, initiating a nucleophilic attack by the counter-ion (Br⁻ or I⁻) and leading to ring-opening. This would typically yield a 4-halobutanoic acid derivative. Frustrated Lewis Pairs have also been theoretically shown to facilitate the ring-opening of THF. [7]* α-Halogenation: Radical conditions (e.g., N-bromosuccinimide with a radical initiator) could potentially lead to halogenation at the C5 position, which is activated by the ether oxygen.

Recommended Experimental Protocols

To empirically validate the predicted stability profile, a systematic forced degradation study is essential.

Protocol 4.1: Forced Degradation (Stress Testing) Workflow

Objective: To identify degradation products and determine the intrinsic stability of (S)-(-)-Tetrahydrofuran-2-carboxamide under various stress conditions.

Materials:

  • (S)-(-)-Tetrahydrofuran-2-carboxamide

  • HPLC-grade water, acetonitrile, methanol

  • Acids: 1N HCl, 0.1N HCl

  • Bases: 1N NaOH, 0.1N NaOH

  • Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)

  • Buffers (e.g., phosphate, acetate)

  • Calibrated HPLC-UV/MS system, photostability chamber, oven.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). Causality: Using a co-solvent ensures solubility and compatibility with both aqueous and organic stress conditions.

  • Control Samples:

    • Time Zero Control: Analyze the stock solution immediately to establish the initial purity and chromatographic profile.

    • Solvent Control: Incubate the stock solution at ambient temperature and protected from light for the duration of the longest stress test. Causality: This validates that the compound is stable in the analysis solvent and provides a baseline for comparison.

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix stock solution with 1N HCl and 0.1N HCl. Heat one set at 60°C and keep another at room temperature.

    • Base Hydrolysis: Mix stock solution with 1N NaOH and 0.1N NaOH. Keep at room temperature. Causality: Initial testing at RT for base hydrolysis is crucial, as amides can be more sensitive than esters, and heating may cause rapid, complete degradation.

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature, protected from light. Causality: Light protection is critical to prevent photolytic decomposition of H₂O₂, ensuring the degradation is purely oxidative.

    • Thermal Degradation: Store the solid compound in an oven at 80°C. Also, heat the stock solution at 60°C.

    • Photostability: Expose the solid compound and the stock solution to a light source conforming to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²). Run a dark control in parallel.

  • Sample Analysis:

    • Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).

    • Neutralize acidic and basic samples before injection.

    • Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient elution). Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradants.

  • Data Evaluation:

    • Calculate the percentage degradation.

    • Characterize major degradants using MS data.

    • Establish the degradation pathway and rank the compound's stability under different conditions.

Diagram 3: Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_controls Controls cluster_stress Stress Conditions (Incubate at RT & Elevated Temp) start Start: Prepare 1 mg/mL Stock Solution control_t0 T=0 Analysis start->control_t0 control_dark Dark/Ambient Control start->control_dark acid Acidic (0.1N, 1N HCl) start->acid base Basic (0.1N, 1N NaOH) start->base oxidative Oxidative (3% H2O2) start->oxidative thermal Thermal (Solid/Solution) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Sample at Time Points (e.g., 2, 8, 24h) Neutralize if needed control_dark->analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis hplc Analyze via Stability-Indicating HPLC-PDA-MS Method analysis->hplc end End: Characterize Degradants & Assess Stability Profile hplc->end

Caption: A self-validating workflow for assessing chemical stability.

Summary and Conclusion

(S)-(-)-Tetrahydrofuran-2-carboxamide is a molecule whose stability and reactivity profile can be logically predicted from its constituent functional groups. It is expected to be most vulnerable to oxidative degradation , particularly peroxide formation at the C5 position, and hydrolysis of the amide bond under strong acidic or basic conditions. Its reactivity is dominated by standard transformations of the primary carboxamide and potential ring-opening of the THF moiety under harsh acidic conditions. The chiral center at C2 is predicted to be robust under most conditions, preserving its primary value as a stereodefined building block.

For professionals in research and drug development, this predictive analysis underscores the importance of careful handling and storage—specifically, protection from air and light to mitigate oxidative risk. The experimental protocols outlined provide a clear roadmap for empirically verifying this profile and ensuring the successful application of this versatile chiral intermediate.

References

  • Yuan, Q., et al. (2019). Bio-Based Chemicals: Selective Aerobic Oxidation of Tetrahydrofuran-2,5-dimethanol to Tetrahydrofuran-2,5-dicarboxylic Acid Using Hydrotalcite-Supported Gold Catalysts. ACS Sustainable Chemistry & Engineering. [Link]

  • Perni, R. B., & Gribble, G. W. (1983). Syntheses of optically active 2-tetrahydrofuran derivatives. Canadian Journal of Chemistry. [Link]

  • Wikipedia. Tetrahydrofuran. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydrofurans. [Link]

  • Rojas-Altuve, F., et al. (2020). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry & Biodiversity. [Link]

  • Google Patents. CN104031010A - Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid.
  • Sikora, M., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC. [Link]

  • Kuppens, T., et al. (2006). Intermolecular association of tetrahydrofuran-2-carboxylic acid in solution: a vibrational circular dichroism study. The Journal of Physical Chemistry A. [Link]

  • LookChem. Properties and Stability of Tetrahydrofuran. [Link]

  • Chemistry LibreTexts. Stability of Cycloalkanes - Ring Strain. [Link]

  • Zhang, M., et al. (2020). Biodegradation of Tetrahydrofuran by the Newly Isolated Filamentous Fungus Pseudallescheria boydii ZM01. PMC. [Link]

  • ResearchGate. Bio-Based Chemicals: Selective Aerobic Oxidation of Tetrahydrofuran-2,5-dimethanol to Tetrahydrofuran-2,5-dicarboxylic Acid Using Hydrotalcite-Supported Gold Catalysts. [Link]

  • Gschwind, R. M., et al. (2005). Influence of Tetrahydrofuran on Reactivity, Aggregation, and Aggregate Structure of Dimethylcuprates in Diethyl Ether. Journal of the American Chemical Society. [Link]

  • The Organic Chemistry Tutor. (2018). Stability of Cycloalkanes - Angle Strain. YouTube. [Link]

  • OpenOChem Learn. Stability of Cycloalkane (Combustion Analysis). [Link]

  • MDPI. (2020). Tetrahydrofuran Biodegradation. Encyclopedia. [Link]

  • Google Patents. CN103288786B - Method for oxidizing tetrahydrofuran.
  • Nikbakht, M. R., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. PMC. [Link]

  • Google Patents. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid.
  • Wang, X., et al. (2015). Oxidation of Tetrahydrofuran. ResearchGate. [Link]

  • R Discovery. The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres. [Link]

  • Lu, Y. C., et al. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ResearchGate. [Link]

  • ResearchGate. (PDF) Biodegradation of Tetrahydrofuran by the Newly Isolated Filamentous Fungus Pseudallescheria boydii ZM01. [Link]

  • Ericsson, C. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-Portal.org. [Link]

  • Chemistry LibreTexts. Cycloalkanes and Their Relative Stabilities. [Link]

Sources

Protocols & Analytical Methods

Method

Experimental protocol for amide synthesis from tetrahydrofuran-2-carboxylic acid

Application Note: High-Efficiency Amide Synthesis from Tetrahydrofuran-2-Carboxylic Acid via HATU-Mediated Coupling Executive Summary & Context Tetrahydrofuran-2-carboxylic acid (THF-2-COOH) is a highly versatile buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Amide Synthesis from Tetrahydrofuran-2-Carboxylic Acid via HATU-Mediated Coupling

Executive Summary & Context

Tetrahydrofuran-2-carboxylic acid (THF-2-COOH) is a highly versatile building block in medicinal chemistry, frequently utilized to introduce polar, oxygen-rich heterocycles into drug candidates[1]. The formation of amide bonds using this precursor is a critical step in the synthesis of various biologically active molecules, including KEAP1 binders and other therapeutic compounds[2]. However, the stereochemical integrity of chiral variants, such as (S)-tetrahydrofuran-2-carboxylic acid, can be compromised under harsh coupling conditions. Therefore, selecting a mild, highly efficient coupling reagent is paramount to ensure high yields and prevent racemization[3].

Mechanistic Rationale & Experimental Design (Causality)

In modern organic synthesis, the condensation of a carboxylic acid and an amine is thermodynamically disfavored without prior activation[3]. To overcome this barrier, this protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the primary coupling reagent.

  • Causality of HATU Activation: HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole (OAt) active ester. The nitrogen atom in the pyridine ring of the OAt leaving group provides a critical neighboring group effect, accelerating the nucleophilic attack by the amine through an intramolecular hydrogen-bonding transition state[3].

  • Causality of the Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is employed as a sterically hindered, non-nucleophilic base. It serves a dual purpose: it deprotonates the carboxylic acid to initiate HATU attack, and it neutralizes the amine salt (if applicable) to ensure the amine remains a potent nucleophile without competing for electrophilic centers[4].

  • Causality of the Solvent (DMF): Anhydrous N,N-Dimethylformamide (DMF) is selected due to its high dielectric constant, which effectively stabilizes the polar transition states generated during active ester formation[5].

Workflow Visualization

AmideSynthesis N1 1. Deprotonation THF-2-COOH + DIPEA N2 2. Activation Addition of HATU N1->N2 Instantaneous N3 3. OAt-Ester Intermediate Highly Reactive Species N2->N3 5-10 min, RT N4 4. Nucleophilic Attack Addition of Amine N3->N4 Base catalyzed N5 5. Amide Product Tetrahydrofuran-2-carboxamide N4->N5 2-12 h, RT

Logical workflow of HATU-mediated amide bond formation from THF-2-COOH.

Stoichiometry & Reagent Matrix

ReagentMW ( g/mol )EquivalentsFunction
Tetrahydrofuran-2-carboxylic acid 116.121.0Substrate (Limiting Reagent)
Amine (Primary/Secondary) Varies1.1 - 1.2Nucleophile
HATU 380.231.1 - 1.2Activating Agent
DIPEA 129.242.5 - 3.0Non-nucleophilic Base
DMF (Anhydrous) 73.090.2 MReaction Medium

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Do not proceed to subsequent phases without confirming the analytical checkpoints.

Phase 1: Activation of the Carboxylic Acid
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere to prevent moisture-induced hydrolysis of the active ester.

  • Dissolution: Add tetrahydrofuran-2-carboxylic acid (1.0 mmol, 116.1 mg) to the flask and dissolve in anhydrous DMF (5.0 mL) to achieve a 0.2 M concentration.

  • Base Addition: Inject DIPEA (3.0 mmol, 522 µL) into the stirring solution. Causality: Immediate deprotonation of the acid occurs, preparing the carboxylate for nucleophilic attack on the uronium salt[4].

  • Activation: Add HATU (1.1 mmol, 418 mg) in one solid portion. Stir the mixture at room temperature (20–25 °C) for 5–10 minutes.

    • 🛑 Analytical Validation Checkpoint 1: The solution will transition to a pale yellow color. Quench a 5 µL aliquot in 100 µL of methanol. LC-MS analysis must reveal the mass of the methyl ester intermediate (m/z = 131.1 for C6H10O3), confirming successful activation and ruling out inactive starting material.

Phase 2: Nucleophilic Coupling
  • Amine Addition: Add the desired amine (1.1 mmol) dropwise (if liquid) or in small portions (if solid). Note: If the amine is supplied as a hydrochloride salt, ensure an additional 1.0 eq of DIPEA is added to liberate the free base.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 to 12 hours.

    • 🛑 Analytical Validation Checkpoint 2: Monitor via TLC (e.g., 50% EtOAc in Hexanes). Because the THF ring lacks a strong UV chromophore, visualize the TLC plate using a KMnO₄ stain. LC-MS must confirm the total consumption of the activated ester and the appearance of the target amide mass.

Phase 3: Workup and Purification
  • Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (25 mL) and transfer to a separatory funnel.

  • Targeted Aqueous Washing:

    • Wash with saturated aqueous NaHCO₃ (2 × 15 mL). Causality: This mildly basic wash neutralizes and removes unreacted carboxylic acid (as the sodium salt) and the acidic HOAt byproduct generated from HATU[6].

    • Wash with 1 M HCl (15 mL). Causality: This acidic wash protonates and removes unreacted amine and the DIPEA base, pulling them into the aqueous layer[7]. (Skip this step if your target amide contains acid-sensitive basic moieties).

    • Wash with brine (15 mL). Causality: Brine disrupts emulsions and forces residual DMF out of the organic phase and into the aqueous phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure tetrahydrofuran-2-carboxamide derivative[6].

References

  • Title: Amide and Peptide Bond Formation - UniTo: Angew. Chem. Int. Ed.
  • Title: Amide coupling reaction in medicinal chemistry.
  • Title: Why we might be misusing Process Mass Intensity (PMI)
  • Source: google.
  • Source: google.
  • Source: epo.
  • Title: (12) Patent Application Publication (10) Pub. No.

Sources

Application

Application Note: (S)-(-)-Tetrahydrofuran-2-carboxamide as a Premier Chiral Building Block in Advanced Pharmaceutical Synthesis

Introduction & Strategic Importance In modern drug discovery and development, the incorporation of chiral cyclic ethers is a proven strategy to improve a drug's solubility, metabolic stability, and target-binding specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

In modern drug discovery and development, the incorporation of chiral cyclic ethers is a proven strategy to improve a drug's solubility, metabolic stability, and target-binding specificity. (S)-(-)-Tetrahydrofuran-2-carboxamide (CAS 498573-81-2) has emerged as a premier "chiral pool" building block [1]. Unlike racemic mixtures that require late-stage, low-yield chiral resolution, starting with this enantiopure amide ensures that the stereocenter is locked in the (S) -configuration from the very beginning of the synthetic route.

The primary industrial utility of this molecule lies in its highly efficient, two-step conversion into (S)-1-(tetrahydrofuran-2-yl)ethanone (CAS 131328-27-3) . This chiral ketone is the critical structural precursor for the C3-substituent in Cefovecin , a blockbuster third-generation cephalosporin antibiotic [3, 4], and is increasingly utilized in the synthesis of Fatty Acid Synthase (FASN) inhibitors for oncology and virology [6].

Physicochemical Data Summary

To facilitate raw material verification, the quantitative data for the starting amide and its primary ketone derivative are summarized below.

Property(S)-(-)-Tetrahydrofuran-2-carboxamide(S)-1-(Tetrahydrofuran-2-yl)ethanone
CAS Number 498573-81-2131328-27-3
Molecular Weight 115.13 g/mol 114.14 g/mol
Appearance White to off-white solidColorless to pale yellow liquid
Melting / Boiling Pt. 82–86 °C (Melting Point)~160–165 °C (Boiling Point)
Key IR Stretch ~1650 cm⁻¹ (Amide C=O)~1715 cm⁻¹ (Ketone C=O)
Downstream Role Chiral Pool PrecursorC3-Coupling Agent for Cephalosporins

Core Synthetic Workflow: The THF-Ketone Pathway

The transformation of the carboxamide to the ketone must be executed with strict preservation of enantiomeric excess ( ee ). The workflow relies on a dehydration reaction followed by a Grignard addition.

Causality Behind Experimental Choices:
  • Why not reduce a racemic ketone asymmetrically? Asymmetric reduction of 1-(tetrahydrofuran-2-yl)ethanone often yields a mix of diastereomers and requires expensive chiral catalysts (e.g., CBS reduction). Starting with the (S) -amide bypasses this, offering a highly scalable, stereoretentive pathway.

  • Why use DMF in the dehydration step? Thionyl chloride ( SOCl2​ ) alone is a poor dehydrating agent for amides. The addition of catalytic Dimethylformamide (DMF) generates a Vilsmeier-Haack-type intermediate, which highly accelerates the elimination of SO2​ and HCl , driving the reaction to the nitrile without racemizing the sensitive alpha-chiral center [1].

SynthesisWorkflow A (S)-(-)-Tetrahydrofuran- 2-carboxamide (Chiral Pool) B (S)-Tetrahydrofuran- 2-carbonitrile A->B SOCl2, DMF (Dehydration) C (S)-1-(Tetrahydrofuran- 2-yl)ethanone B->C MeMgCl (Grignard) D C3-Substituted Cephalosporin Core C->D Halogenation & Core Coupling E Cefovecin (Active API) D->E MAEM Addition (Acylation)

Figure 1: Synthetic workflow from (S)-(-)-Tetrahydrofuran-2-carboxamide to the active API Cefovecin.

Major Pharmaceutical Application: Cefovecin (Convenia)

Cefovecin is a long-acting, injectable third-generation cephalosporin used extensively in veterinary medicine. The drug's defining feature is its extraordinary half-life (up to 14 days), which guarantees dosing compliance[4].

The (S) -tetrahydrofuran ring at the C3 position of the cephalosporin core is the primary driver of this pharmacokinetic profile. It induces high plasma protein binding (>98.5% in dogs), creating a "depot" effect in the bloodstream [3]. As the free drug is slowly released, it binds to Penicillin-Binding Proteins (PBPs) on the inner membrane of the bacterial cell wall, inhibiting peptidoglycan cross-linking and triggering cell lysis[4].

MOA A Cefovecin Administration (Subcutaneous) B High Plasma Protein Binding (>98.5% via C3-THF Ring) A->B C Slow Release of Free API (Extended 14-Day Half-Life) B->C D Binding to Penicillin-Binding Proteins (PBPs) C->D E Inhibition of Peptidoglycan Cross-Linking D->E F Bacterial Cell Wall Lysis & Pathogen Death E->F

Figure 2: Pharmacokinetic and pharmacodynamic pathway of Cefovecin driven by the chiral THF moiety.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each major step includes an In-Process Control (IPC) to verify chemical transformation and stereochemical integrity before proceeding [2, 5].

Protocol A: Synthesis of (S)-Tetrahydrofuran-2-carbonitrile

Objective: Dehydrate the primary amide to a nitrile without epimerization.

  • Setup: Charge a dry, nitrogen-purged reactor with (S)-(-)-Tetrahydrofuran-2-carboxamide (1.0 eq) and anhydrous Dichloromethane (DCM) (10 volumes).

  • Catalysis: Add N,N-Dimethylformamide (DMF) (0.05 eq). Cool the mixture to 0–5 °C.

  • Addition: Dropwise add Thionyl Chloride ( SOCl2​ ) (1.2 eq) over 1 hour, maintaining the internal temperature below 10 °C to prevent ring-opening side reactions.

  • Reaction: Warm the mixture to room temperature and stir for 4 hours.

  • IPC Validation (Crucial): Sample the reaction and analyze via FT-IR. Pass Criteria: Complete disappearance of the broad amide N-H/C=O bands (~3200 cm⁻¹ and 1650 cm⁻¹) and the emergence of a sharp, distinct nitrile C≡N stretch at ~2250 cm⁻¹.

  • Workup: Quench carefully with saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo to yield the intermediate nitrile.

Protocol B: Synthesis of (S)-1-(Tetrahydrofuran-2-yl)ethanone

Objective: Convert the nitrile to the methyl ketone via Grignard addition.

  • Setup: Dissolve the (S)-Tetrahydrofuran-2-carbonitrile (1.0 eq) in anhydrous Tetrahydrofuran (THF) (8 volumes) under an inert argon atmosphere. Cool to -10 °C.

  • Grignard Addition: Slowly add Methylmagnesium chloride ( MeMgCl , 3.0 M in THF) (1.5 eq). Causality: The low temperature controls the exotherm and prevents the strongly basic Grignard reagent from abstracting the alpha-proton, which would cause racemization.

  • Imine Formation: Stir at 0 °C for 2 hours. The reaction forms a magnesium imine salt.

  • Hydrolysis: Carefully quench the reaction by pouring it into a cold, vigorously stirred solution of 2M HCl . Causality: Acidic conditions are mandatory to hydrolyze the intermediate imine into the target ketone. Stir for 1 hour at room temperature.

  • IPC Validation (Crucial): Extract a micro-sample into CDCl3​ and run a 400 MHz ¹H NMR [2]. Pass Criteria: Appearance of a sharp singlet at ~2.15 ppm (integrating for 3H), corresponding to the newly formed acetyl methyl group.

  • Isolation: Extract the aqueous layer with Ethyl Acetate. Wash the combined organic layers with brine, dry, and concentrate. Purify via vacuum distillation to yield the pure (S)-1-(tetrahydrofuran-2-yl)ethanone.

References

  • Veterinary Pharmacology Review Title: Cefovecin Sodium for Skin and Soft Tissue Infections Source: Today's Veterinary Practice URL:[Link]

  • Compound Database Title: PubChem Compound Summary for CID 6336480, Cefovecin Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Patent Literature (Cephalosporin Synthesis)
  • Patent Literature (Lipid Modulators)
Method

Application Note: Stereodivergent Synthesis of Amino Alcohols via Palladium-Catalyzed Enantioselective Carboetherification

Strategic Rationale & Mechanistic Causality Aliphatic β -amino alcohols are indispensable pharmacophores and chiral building blocks in medicinal chemistry and drug discovery 1. However, the selective synthesis of specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Causality

Aliphatic β -amino alcohols are indispensable pharmacophores and chiral building blocks in medicinal chemistry and drug discovery 1. However, the selective synthesis of specific stereoisomers typically requires rigid chiral auxiliaries or exhaustive multistep asymmetric catalysis. To bypass these limitations, a highly efficient sequence utilizing a palladium-catalyzed enantioselective carboetherification followed by diastereoselective hydrogenation has been developed [[2]]().

The DYKAT Advantage: The core innovation of this methodology relies on a Dynamic Kinetic Asymmetric Transformation (DYKAT). When a propargylic amine is condensed with a non-chiral tether (1-ethoxy trifluoroethanol), it forms a hemiaminal intermediate. The electron-withdrawing trifluoromethyl group activates this tether, making the hemiaminal formation highly reversible. Consequently, the newly formed stereocenter is in a state of constant epimerization 2.

By employing a chiral palladium catalyst equipped with a "truncated" monophosphine Trost-type ligand, the system selectively reacts with only one of the epimers during the carboetherification step. This selective consumption drives the equilibrium, funneling the achiral precursors into a highly enantioenriched chiral oxazolidine 3. This oxazolidine acts as a rigid, transient chiral auxiliary that dictates the stereochemistry of the subsequent hydrogenation, enabling stereodivergent access to all four stereoisomers of the target amino alcohol.

Experimental Workflow

Workflow A Propargylic Amine + 1-Ethoxy Trifluoroethanol B Hemiaminal Intermediate (Reversible Epimerization) A->B Condensation C Pd-Catalyzed Carboetherification (DYKAT Process) B->C Pd2(dba)3 / L* D Chiral Oxazolidine (Transient Auxiliary) C->D Enantioselective Ring Closure E Diastereoselective Hydrogenation (Pd/C, H2) D->E Stereocontrolled Reduction F Enantioenriched Amino Alcohol (Stereodivergent Access) E->F Tether Cleavage (TsOH)

Workflow of Pd-catalyzed DYKAT carboetherification and hydrogenation for amino alcohol synthesis.

Step-by-Step Protocol: Stereodivergent Synthesis

Phase 1: DYKAT-Enabled Carboetherification

Objective: Synthesize the chiral oxazolidine intermediate via tethered cross-coupling.

  • Catalyst Pre-Activation: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd2​(dba)3​⋅CHCl3​ (2.5 mol%, 0.01 mmol) and the chiral truncated monophosphine Trost-type ligand (7 mol%, 0.028 mmol) [[4]]().

  • Solvent Addition: Add 2.0 mL of anhydrous 1,2-Dichloroethane (DCE) or Diethyl Ether ( Et2​O ). Stir at room temperature for 15 minutes to ensure the formation of the active Pd-L* complex.

  • Reagent Introduction: Sequentially add the propargylic amine (0.40 mmol), the aryl iodide electrophile (1.3 equiv., 0.52 mmol), and 1-ethoxy trifluoroethanol (1.4 equiv., 0.56 mmol) 4.

  • Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and stir the mixture at 60 °C (if using DCE) or room temperature (if using Et2​O ) for 16–24 hours.

  • Workup: Quench the reaction by filtering the mixture through a short pad of silica gel, eluting generously with Ethyl Acetate (EtOAc). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure tetrasubstituted olefin bearing the chiral oxazolidine fragment.

Phase 2: Diastereoselective Hydrogenation & Cleavage

Objective: Reduce the tetrasubstituted olefin and cleave the transient auxiliary to yield the free amino alcohol.

  • Hydrogenation Setup: Dissolve the purified chiral oxazolidine (0.20 mmol) in anhydrous Methanol (2.0 mL) within a high-pressure hydrogenation vial.

  • Catalyst Addition: Add Pd/C (~5 wt%) to the solution 3.

  • Atmosphere Exchange: Purge the vessel with H2​ gas three times to remove residual oxygen, then pressurize the vial to 1 atm of H2​ .

  • Reduction: Stir vigorously at room temperature for 12 hours. The rigid geometry of the oxazolidine ensures that the hydrogen is delivered to the olefin face with absolute diastereocontrol 3.

  • Auxiliary Cleavage: To remove the trifluoroacetaldehyde-derived tether, treat the crude reaction mixture directly with TsOH⋅H2​O (7.0 equiv.) and stir until cleavage is complete (monitored via LC-MS) 4.

  • Final Isolation: Neutralize with saturated aqueous NaHCO3​ , extract with Dichloromethane (DCM), dry over Na2​SO4​ , and purify via chromatography to obtain the final enantioenriched diaryl amino alcohol.

System Validation & Quality Control

To ensure the protocol acts as a self-validating system, researchers must establish intermediate checkpoints:

  • Hemiaminal Equilibrium Check: The success of the DYKAT process depends on the rapid epimerization of the hemiaminal. If the isolated oxazolidine exhibits an enantiomeric excess (ee) of <80%, the epimerization rate is likely slower than the carboetherification rate. This is usually caused by trace moisture quenching the active Pd-complex or degrading the tether.

  • Chiral HPLC Validation: Before proceeding to Phase 2, isolate a 5 mg aliquot of the oxazolidine and analyze it via chiral HPLC (e.g., Chiralcel OD-H column). A properly executed Phase 1 must yield an ee of >90% 4. Proceeding to hydrogenation with low ee will permanently compromise the diastereomeric ratio (dr) of the final amino alcohol.

Quantitative Substrate Scope

The methodology demonstrates robust tolerance across various aryl iodides, maintaining high optical purity and yield regardless of electronic variations on the electrophile [[4]]().

Aryl Iodide ElectrophileOptimized Solvent / TempIsolated Yield (%)Enantiomeric Excess (ee %)
Iodotoluene Et2​O / RT76> 90
4-Methoxyiodobenzene Et2​O / RT81> 90
4-FluoroiodobenzeneDCE / 60 °C70> 90
2-Naphthyl iodideDCE / 60 °C74> 90

(Note: Yields represent the two-step sequence isolating the protected oxazolidine prior to hydrogenation).

Sources

Application

Application Note: Advanced Synthetic Routes to Chiral Tetrahydrofuran Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Strategic Rationale Chiral tetrahydrofuran (THF)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Strategic Rationale

Chiral tetrahydrofuran (THF) rings are privileged pharmacophores embedded in numerous bioactive natural products and FDA-approved therapeutics. Notable examples include the broad-spectrum antifungal agent posaconazole, the HIV-1 protease inhibitor amprenavir, and various polyether antibiotics[1, 3]. Historically, the synthesis of these motifs relied heavily on chiral pool precursors (e.g., carbohydrates), which often necessitated lengthy protection/deprotection sequences and limited the structural diversity of the final products.

This application note details two state-of-the-art, highly scalable methodologies for constructing chiral THFs:

  • Transition-Metal Catalysis: A highly diastereo- and enantioselective Pd-catalyzed asymmetric allylic cycloaddition for complex, multisubstituted THF acetals [2].

  • Biocatalysis: An enzymatic kinetic resolution (EKR) followed by a stereospecific intramolecular cyclization for halogenated THF building blocks [1].

By integrating these protocols into your synthetic workflows, you can achieve superior atom economy, exceptional stereocontrol, and streamlined access to critical pharmaceutical intermediates.

Mechanistic Pathways & Causal Logic

To ensure successful implementation and troubleshooting, it is critical to understand the underlying causality of the reaction designs.

Pd-Catalyzed Asymmetric Allylic Cycloaddition

The synthesis of highly functionalized THF acetals is achieved by reacting vinyl epoxides with β-keto enol ethers.

Causality of the Catalyst System: The Pd(0) catalyst undergoes an initial oxidative addition into the allylic C–O bond of the vinyl epoxide. This opens the strained oxirane ring, generating a zwitterionic π-allyl palladium alkoxide intermediate. The introduction of a chiral phosphine ligand creates a sterically demanding chiral pocket around the palladium center. This pocket dictates the facial selectivity during the subsequent nucleophilic attack by the β-keto enol ether. Finally, an intramolecular acetalization traps the resulting oxonium intermediate, yielding a THF ring with three contiguous stereocenters in a single step [2].

pd_mechanism A Vinyl Epoxide + Pd(0)L* B Oxidative Addition A->B C π-Allyl Pd Alkoxide Complex B->C D Nucleophilic Attack (β-Keto Enol Ether) C->D Stereocontrol via Chiral Ligand E Zwitterionic Intermediate D->E F Intramolecular Acetalization E->F G Chiral THF Acetal + Pd(0)L* F->G Catalyst Regeneration

Figure 1: Mechanistic logic of the Pd-catalyzed [3+2] asymmetric allylic cycloaddition.

Enzymatic Kinetic Resolution (EKR) and SN2 Cyclization

For less functionalized, halogenated chiral THFs, biocatalysis offers an environmentally benign route.

Causality of the Enzyme System: Immobilized Candida antarctica Lipase B (CAL-B) is utilized for the transesterification of racemic 1,4-dibromo-2-butanol using vinyl acetate as the acyl donor. CAL-B exhibits profound enantiodiscrimination, selectively acetylating the (R)-enantiomer. The reaction utilizes 4Å molecular sieves to maintain strictly anhydrous conditions; this prevents the hydrolysis of vinyl acetate into acetic acid, which would lower the pH and denature the enzyme. The unreacted enantioenriched (S)-alcohol is subsequently subjected to basic conditions, triggering an intramolecular SN2 displacement of the primary bromide. Because the secondary alkoxide acts as the internal nucleophile, the reaction proceeds with complete inversion of configuration, yielding (R)-2-(bromomethyl)tetrahydrofuran [1].

ekr_workflow A Racemic 1,4-dibromo-2-butanol B CAL-B Lipase + Vinyl Acetate (Toluene) A->B C Enzymatic Kinetic Resolution (50% Conv.) B->C D (R)-Acetate (Byproduct) C->D Acetylation E (S)-1,4-dibromo-2-butanol (Enantioenriched) C->E Unreacted F Base-Mediated Intramolecular SN2 E->F G (R)-2-(bromomethyl)THF (Inversion of Configuration) F->G Stereospecific Cyclization

Figure 2: Workflow for the biocatalytic kinetic resolution and stereospecific cyclization.

Quantitative Data & Substrate Scope

The following tables summarize the validated operational parameters and expected yields for both methodologies, providing a baseline for reaction scaling and optimization.

Table 1: Substrate Scope for Pd-Catalyzed Cycloaddition [2]

Substrate Class (Vinyl Epoxide)NucleophileTypical Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Aryl-substitutedβ-Keto Enol Ether85 – 92>19:194 – 98
Alkyl-substitutedβ-Keto Enol Ether78 – 84>19:190 – 95
Heteroaryl-substitutedβ-Keto Enol Ether80 – 88>19:192 – 97

Table 2: EKR Optimization Parameters for 1,4-dibromo-2-butanol [1]

Enzyme SystemSolventAcyl DonorTime (h)Conversion (%)Enantiomeric Ratio (E-value)
CAL-B (Immobilized) Toluene Vinyl Acetate 24 50 >200
Lipase PSHexaneIsopropenyl Acetate483545
CAL-AMTBEVinyl Acetate364285

Experimental Protocols

Protocol A: Pd-Catalyzed Synthesis of Chiral THF Acetals

Note: Palladium(0) catalysts are highly sensitive to oxidation. This protocol must be executed using rigorous Schlenk techniques or within a nitrogen-filled glovebox.

  • Catalyst Preparation: In a flame-dried Schlenk tube, dissolve Pd₂(dba)₃ (2.5 mol %) and the selected chiral phosphine ligand (5.0 mol %) in anhydrous, degassed dichloromethane (DCM, 1.0 mL). Stir at room temperature for 30 minutes to ensure complete formation of the active Pd(0)L* complex.

  • Substrate Addition: To the catalyst solution, add the β-keto enol ether (0.2 mmol) followed by the vinyl epoxide (0.3 mmol, 1.5 equiv) dissolved in 1.0 mL of DCM.

  • Reaction Execution: Seal the tube and stir the reaction mixture at 20 °C for 20 hours.

  • Quenching & Workup: Upon completion, filter the crude mixture through a short pad of silica gel to remove the palladium catalyst, eluting with ethyl acetate (10 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure chiral THF acetal.

Protocol B: Biocatalytic EKR and Stereospecific Cyclization

Note: The use of activated molecular sieves is non-negotiable to prevent moisture-induced enzyme deactivation.

Step 1: Enzymatic Kinetic Resolution

  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic 1,4-dibromo-2-butanol (1.0 g, 4.31 mmol) and anhydrous toluene (20 mL).

  • Add freshly activated 4Å molecular sieves (1.0 g) and vinyl acetate (0.56 g, 6.47 mmol, 1.5 equiv).

  • Initiate the reaction by adding immobilized CAL-B (100 mg). Seal the flask under an argon atmosphere and stir at 25 °C.

  • Self-Validation Checkpoint: Monitor the reaction via chiral GC. Terminate the reaction exactly when 50% conversion is reached (typically ~24 hours) to ensure maximum enantiomeric excess of the remaining alcohol.

  • Filter off the enzyme and molecular sieves, washing thoroughly with ethyl acetate. Concentrate the filtrate and separate the (S)-alcohol from the (R)-acetate via silica gel chromatography.

Step 2: Intramolecular SN2 Cyclization

  • Dissolve the isolated (S)-1,4-dibromo-2-butanol in anhydrous THF (15 mL).

  • Cool the solution to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Quench carefully with saturated aqueous NH₄Cl, extract with diethyl ether (3 × 20 mL), dry over anhydrous MgSO₄, and concentrate to yield (R)-2-(bromomethyl)tetrahydrofuran.

Self-Validation & Troubleshooting Systems

To ensure the trustworthiness and reproducibility of these protocols, implement the following validation checks:

  • Validating Diastereomeric Ratio (dr): Before chromatographic purification in Protocol A, take a crude ¹H NMR sample. The dr should be determined by integrating the distinct acetal proton signals (typically found between δ 5.0 – 6.0 ppm). A dr of >19:1 indicates successful stereocontrol by the chiral ligand [2].

  • Validating Enantiomeric Excess (ee): For both protocols, ee must be validated using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a chiral stationary phase (e.g., Chiralpak AD-H or OD-H columns). Ensure baseline separation of the racemic standards before analyzing the enantioenriched products.

  • Troubleshooting EKR Stalling: If the CAL-B catalyzed resolution stalls before 50% conversion, it is highly likely that ambient moisture has hydrolyzed the vinyl acetate, lowering the pH. Ensure the 4Å molecular sieves are freshly calcined at 300 °C prior to use.

References

  • Li, M., Liu, Y., et al. (2022). Route to Chiral Tetrahydrofuran Acetals via Pd-Catalyzed Asymmetric Allylic Cycloaddition of Vinyl Epoxides with β-Keto Enol Ethers. Organic Letters, 24(36), 6610–6615. Available at:[Link]

  • Chen, J.-R., Hu, X.-Q., Lu, L.-Q., & Xiao, W.-J. (2019). General [4 + 1] Cyclization Approach To Access 2,2-Disubstituted Tetrahydrofurans Enabled by Electrophilic Bifunctional Peroxides. Organic Letters, 21(14), 5679–5683. Available at:[Link]

Method

Application Note: Ring-Opening Reactions of Tetrahydrofuran (THF) in Advanced Organic Synthesis

Executive Summary While Tetrahydrofuran (THF) is universally recognized as a stable, polar aprotic solvent, its 4-carbon cyclic ether structure makes it a highly valuable building block in organic synthesis and polymer c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While Tetrahydrofuran (THF) is universally recognized as a stable, polar aprotic solvent, its 4-carbon cyclic ether structure makes it a highly valuable building block in organic synthesis and polymer chemistry. This application note provides a comprehensive guide to the controlled ring-opening of THF. By employing specific Lewis or Brønsted acid catalysts, researchers can cleave the C-O bond to synthesize 1,4-bifunctional molecules (e.g., 4-haloalkyl esters) or initiate Cationic Ring-Opening Polymerization (CROP) to produce poly(tetramethylene ether) glycol (PTMEG).

Mechanistic Principles & Causality

Unlike epoxides, which possess high ring strain (~27 kcal/mol) and open readily, the five-membered THF ring has relatively low ring strain. Consequently, THF requires potent electrophilic activation to undergo ring-opening.

  • Activation: The reaction is initiated by the coordination of the ether oxygen to a Lewis acid (e.g., Yb(OTf)3, SmI2, or B(C6F5)3) or a Brønsted acid. This coordination forms a highly reactive oxonium ylide intermediate, withdrawing electron density from the adjacent α-carbons and weakening the C-O bonds[1].

  • Nucleophilic Cleavage: Once activated, the α-carbon becomes highly susceptible to nucleophilic attack via an SN2 mechanism. When an acyl chloride is used, it serves a dual purpose: it can assist in activation, while the liberated chloride ion acts as the nucleophile, yielding a 4-chlorobutyl ester[1].

  • Polymerization (CROP): In the absence of a strong competing nucleophile, excess THF molecules act as nucleophiles, attacking the activated oxonium ion. This initiates a propagating chain reaction known as CROP, which is terminated by end-capping agents like acetic anhydride[2]. Recent advancements even utilize squaramidinium hydrogen-bond donor catalysts to achieve unprecedented molecular weight control in these polymerizations[3].

Reaction Pathways

THFRingOpening THF Tetrahydrofuran (THF) LA Acid Activation (Lewis/Brønsted) THF->LA Coordination Oxonium Oxonium Ylide Intermediate LA->Oxonium Activation NucAttack Nucleophilic Attack (SN2 Pathway) Oxonium->NucAttack CROP Cationic Ring-Opening Polymerization (CROP) Oxonium->CROP Excess THF Bifunctional 4-Haloalkyl Ester (Bifunctional Monomer) NucAttack->Bifunctional Ring Cleavage Acyl Acyl Chloride (Cl- Nucleophile) Acyl->NucAttack Propagating Propagating Oxonium Chain CROP->Propagating PTMEG Poly(tetramethylene ether) glycol (PTMEG) Propagating->PTMEG Termination

Mechanistic pathways for THF ring-opening via monomeric cleavage or polymerization.

Quantitative Data: Catalyst Efficacy & Reaction Outcomes

The choice of catalyst strictly dictates the reaction pathway (cleavage vs. polymerization) and the efficiency of the transformation.

Catalyst SystemReaction TypeCo-Reactant / InitiatorTypical Yield / MWReaction Conditions
Yb(OTf)3 Acylative CleavageAcyl Chloride85–95% YieldNeat THF, 25–50 °C
Frustrated Lewis Pairs (Al/P) Ring-OpeningSterically hindered base>80% YieldToluene, 25 °C[4]
H3PW12O40·13H2O CROPAcetic AnhydrideMn ~ 1,300–4,500 g/mol Bulk THF, 20 °C[2]
Squaramidinium HBD Controlled CROPα-phosphonooxymethyl etherMn up to 175 kDaControlled, 25 °C[3]
Experimental Protocols
Protocol A: Acylative Cleavage of THF to 4-Chlorobutyl Benzoate

Causality: This protocol utilizes the dual role of benzoyl chloride as an electrophilic activator and a nucleophile source. Yb(OTf)3 is selected as a water-tolerant, highly active Lewis acid that facilitates the oxonium intermediate formation without degrading the acyl chloride.

  • Step 1: Preparation. Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • Step 2: Reagent Addition. Add 10 mL of anhydrous THF (serving as both reactant and solvent). Add 0.05 equivalents (relative to acyl chloride) of Yb(OTf)3 catalyst. Stir for 5 minutes to ensure dispersion.

  • Step 3: Activation. Dropwise, add 1.0 equivalent of benzoyl chloride via syringe over 10 minutes. Self-Validation: The reaction mixture may slightly warm up; monitor the internal temperature to ensure it does not exceed 30 °C.

  • Step 4: Propagation. Heat the mixture to 50 °C and stir for 4–6 hours. Self-Validation: Monitor reaction progress via TLC (Hexanes:EtOAc 9:1). The disappearance of the benzoyl chloride spot indicates completion.

  • Step 5: Quenching & Workup. Cool to room temperature. Quench the reaction by adding 15 mL of saturated aqueous NaHCO3 to neutralize any unreacted acid chloride. Extract with ethyl acetate (3 x 20 mL).

  • Step 6: Purification. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield 4-chlorobutyl benzoate.

Protocol B: Cationic Ring-Opening Polymerization (CROP) of THF

Causality: Heteropolyacids like 12-tungstophosphoric acid act as potent solid acid catalysts to initiate CROP. Acetic anhydride (AA) is crucial as it acts as an end-capping agent, controlling the molecular weight and preventing uncontrolled chain propagation[2].

  • Step 1: Catalyst Preparation. Dehydrate H3PW12O40·13H2O under vacuum at 100 °C for 2 hours prior to use to ensure precise control over the initiation step.

  • Step 2: Initiation. In a dry, nitrogen-purged reactor, combine 20 mL of anhydrous THF and 1.5 mL of acetic anhydride.

  • Step 3: Polymerization. Add 0.5 g of the dried solid acid catalyst. Maintain the reaction strictly at 20 °C using a temperature-controlled water bath. Stir vigorously for 24 hours. Self-Validation: The viscosity of the solution will visibly increase as the polymer chains propagate.

  • Step 4: Termination & Precipitation. Terminate the reaction by adding 5 mL of methanol. Pour the viscous mixture into 100 mL of ice-cold distilled water to precipitate the poly(tetramethylene ether) glycol (PTMEG).

  • Step 5: Recovery. Filter the precipitated polymer, wash with cold water, and dry under high vacuum at 40 °C to constant weight.

Analytical Considerations & Troubleshooting

When utilizing THF in synthesis or as a solvent for downstream analytical techniques (such as MALDI-TOF MS), researchers must be acutely aware of solvent impurities. THF readily oxidizes in air to form peroxides, which subsequently ring-open to form 4-hydroxybutanal (HBA).

  • False Analytical Results: Trace amounts of HBA can react with amine-containing analytes, leading to false mass spectrometry peaks[5].

  • Mitigation: Always use THF stabilized with butylated hydroxytoluene (BHT) for analytical workflows, or freshly distill THF over sodium/benzophenone for moisture- and oxygen-sensitive synthetic protocols.

References
  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates , MDPI. 1

  • Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs , ACS Omega. 4

  • Controlled Cationic Polymerization of Tetrahydrofuran using a Squaramidinium Hydrogen-Bond Donor Catalyst , ChemRxiv. 3

  • False Results Caused by Solvent Impurity in Tetrahydrofuran for MALDI TOF MS Analysis of Amines , Journal of the American Society for Mass Spectrometry. 5

  • The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid , PMC. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude (S)-(-)-Tetrahydrofuran-2-carboxamide

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of (S)-(-)-Tetrahydrofuran-2-carboxamide (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of (S)-(-)-Tetrahydrofuran-2-carboxamide (CAS: 498573-81-2), a critical chiral building block in pharmaceutical synthesis.

Diagnostic Purification Workflow

Before selecting a purification method, evaluate the crude purity and the specific impurity profile of your reaction mixture. Use the self-validating decision matrix below to determine the optimal path.

PurificationWorkflow Crude Crude (S)-(-)-Tetrahydrofuran-2-carboxamide (Reaction Mixture) CheckPurity Initial Purity > 85%? (via HPLC/GC) Crude->CheckPurity Recryst Antisolvent Recrystallization (DCM / Heptane) CheckPurity->Recryst Yes CheckAcid Residual Furoic Acid Present? CheckPurity->CheckAcid No PureProduct Pure (S)-(-)-Tetrahydrofuran-2-carboxamide (> 99% ee, > 98% purity) Recryst->PureProduct BasicWash Liquid-Liquid Extraction (Sat. NaHCO3 Wash) CheckAcid->BasicWash Yes Chromatography Flash Chromatography (Silica, EtOAc/Hexanes) CheckAcid->Chromatography No BasicWash->Chromatography Chromatography->Recryst Polish

Fig 1: Decision workflow for purifying crude (S)-(-)-Tetrahydrofuran-2-carboxamide based on purity.

Knowledge Base & Troubleshooting (FAQs)

Q: Why is my (S)-(-)-Tetrahydrofuran-2-carboxamide degrading and turning brown during vacuum distillation? A: Primary aliphatic amides are highly susceptible to thermal dehydration when subjected to prolonged heat, converting into nitriles. Specifically, heating (S)-(-)-Tetrahydrofuran-2-carboxamide can drive a dehydration reaction, yielding (S)-tetrahydrofuran-2-carbonitrile. Furthermore, the alpha-proton (at C2 of the tetrahydrofuran ring) is slightly acidic due to the adjacent electron-withdrawing carbonyl group. Elevated temperatures in the presence of trace impurities can facilitate ring-opening or auto-oxidation. Causality & Solution: Avoid distillation for this compound unless utilizing a high-vacuum short-path setup (< 0.1 mbar) to keep the pot temperature strictly below 80°C. For standard laboratory or pilot scales, antisolvent recrystallization is the thermodynamically safer and preferred method[1].

Q: I have residual (S)-tetrahydro-2-furoic acid in my crude mixture. Can I use 1M NaOH to wash it out? A: No. Using a strong base like 1M NaOH poses a severe risk of epimerization at the chiral center (C2). The alpha-proton is labile; strong bases will deprotonate it, forming an enolate intermediate. When this intermediate reprotonates, it does so non-stereoselectively, destroying your enantiomeric excess (ee) and yielding a racemic mixture. Causality & Solution: Use a mild base, such as saturated aqueous Sodium Bicarbonate (NaHCO3, pH ~8.3). This is basic enough to deprotonate the unreacted carboxylic acid (pKa ~ 3.5-4.0) into its water-soluble sodium salt[2], but not strong enough to abstract the alpha-proton of the amide.

Q: What is the optimal recrystallization solvent system for scaling up? A: A dual-solvent (antisolvent) system using Dichloromethane (DCM) as the primary solvent and Heptane as the antisolvent is highly effective and field-proven for substituted tetrahydrofuran-2-carboxamides[1]. Causality: (S)-(-)-Tetrahydrofuran-2-carboxamide is highly polar and readily forms hydrogen bonds, making it highly soluble in DCM even at room temperature. Heptane, being a non-polar aliphatic hydrocarbon, disrupts the solvation shell without participating in hydrogen bonding, forcing the amide to nucleate and crystallize. This liquid-liquid diffusion method yields high-purity crystals (>99% ee) while leaving non-polar impurities in the mother liquor[1].

Quantitative Data Summaries

Table 1: Solvent Profiling for (S)-(-)-Tetrahydrofuran-2-carboxamide
SolventPolarity IndexSolubility (20°C)Solubility (Reflux)Role in Purification
Dichloromethane (DCM) 3.1HighVery HighPrimary Solubilizer
Ethyl Acetate (EtOAc) 4.4ModerateHighChromatography Eluent
Heptane / Hexanes 0.1InsolublePoorAntisolvent / Crasher
Water 10.2Very HighVery HighAqueous Wash (Risk of product loss)
Table 2: Purification Method Comparison
MethodTypical Yield RecoveryFinal Purity ExpectedScalabilityPrimary Target Impurity
Mild Basic L-L Extraction 85 - 90%+5 - 10%High(S)-Tetrahydro-2-furoic acid
Flash Chromatography 75 - 85%> 98%Low-MediumSide-reaction byproducts
Antisolvent Recrystallization 80 - 90%> 99%HighTrace organics, color bodies

Standard Operating Procedures (SOPs)

SOP 1: Mild Basic Liquid-Liquid Extraction (Acid Removal)

Use this protocol to remove unreacted starting materials without risking epimerization.

  • Dissolution: Dissolve the crude (S)-(-)-Tetrahydrofuran-2-carboxamide in Ethyl Acetate (EtOAc) using approximately 10 mL of solvent per gram of crude.

  • Neutralization: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous NaHCO3.

  • Venting: Invert the funnel and vent immediately. Caution: CO2 gas evolution will occur rapidly as the residual acid is neutralized.

  • Separation: Allow the layers to separate. Drain the aqueous layer. Extract the aqueous layer once more with fresh EtOAc (5 mL/g) to ensure full recovery of the water-soluble amide.

  • Drying: Combine the organic layers, wash with brine (10 mL/g), and dry over anhydrous Na2SO4.

  • Self-Validation Step: Spot the dried organic layer on a TLC plate (Eluent: 5% MeOH in DCM) and stain with Bromocresol Green. The absence of a yellow spot confirms the complete removal of the acidic starting material.

SOP 2: Antisolvent Recrystallization (DCM/Heptane)

Use this protocol for high-yield polishing of >85% pure crude material[1].

  • Primary Solvation: Transfer the dried, crude amide to a round-bottom flask. Add the absolute minimum amount of Dichloromethane (DCM) required to fully solubilize the crude at room temperature (approx. 2-3 mL/g).

  • Antisolvent Addition: Slowly add Heptane dropwise under gentle stirring until the solution becomes slightly turbid (reaching the cloud point).

  • Clarification: Add 1-2 drops of DCM just until the turbidity clears, creating a critically saturated solution.

  • Nucleation: Cover the flask and allow it to sit undisturbed at room temperature for 2 hours to promote slow nucleation via liquid-liquid diffusion.

  • Yield Maximization: Cool the flask in an ice bath (0-5°C) for an additional 1 hour to drive further precipitation.

  • Isolation: Filter the resulting crystals via vacuum filtration and wash the filter cake with ice-cold Heptane.

  • Self-Validation Step: Analyze the isolated crystals via chiral HPLC to confirm >99% ee. Perform a melting point check to ensure no solvent entrapment occurred.

SOP 3: Silica Gel Flash Chromatography (Impurity Polishing)

Use this protocol for complex mixtures containing closely eluting neutral byproducts.

  • Column Preparation: Prepare a silica gel column (230-400 mesh) using a starting mobile phase of 30% EtOAc in Hexanes.

  • Loading: Dry-load the crude mixture onto a small amount of silica gel (1:2 ratio of crude to silica). Causality: Liquid loading polar amides often leads to severe band tailing; dry loading ensures a tight elution band.

  • Elution: Elute using a step gradient, increasing polarity up to 70% EtOAc in Hexanes. The amide will elute later due to strong hydrogen bonding with the silica's silanol groups.

  • Fractionation: Collect fractions and analyze via TLC. Since the amide lacks strong chromophores, visualize the plates using a KMnO4 or Ninhydrin dip followed by gentle heating.

  • Self-Validation Step: Pool the pure fractions and evaporate under reduced pressure at <40°C. Higher water bath temperatures during rotary evaporation can induce thermal degradation.

References

  • [1] Title: Substituted tetrahydrofuran-2-carboxamides as modulators of sodium channels (WO2022256702A1) Source: Google Patents URL:

  • [2] Title: Tetrahydro-2-furoic acid, (-)- | C5H8O3 | CID 446666 - PubChem Source: nih.gov URL: [Link]

Sources

Optimization

Technical Support Center: Carboxamide Synthesis Troubleshooting

Welcome to the Technical Support Center for Carboxamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during amide bond fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carboxamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during amide bond formation. Drawing from extensive field experience and established chemical principles, this resource provides in-depth troubleshooting for the identification and removal of common side products, ensuring the integrity and purity of your desired carboxamides.

Frequently Asked Questions (FAQs)

General Issues

Question: My reaction is complete, but the crude NMR shows multiple unexpected signals. Where do I start?

Answer: A complex crude NMR spectrum post-reaction is a common issue. The first step is to systematically identify the source of the impurities. The most common culprits are unreacted starting materials (carboxylic acid or amine), byproducts from the coupling reagent, and side products from the substrates themselves.

Begin by comparing the crude spectrum with the spectra of your starting materials. This will help you identify any unreacted acid or amine. The subsequent sections of this guide will help you identify and address specific side products based on the coupling chemistry you have employed.

Carbodiimide-Mediated Couplings (DCC, DIC, EDC)

Carbodiimides are widely used for their efficiency and affordability.[1][2][3] However, they are associated with a number of common side products that can complicate purification.

Question: I used DCC for my coupling, and after filtration of the DCU, I still see a significant, hard-to-remove impurity. What is it and how can I get rid of it?

Answer: The most likely culprit is the formation of an N-acylurea.[2][4][5] This side product arises from the intramolecular rearrangement of the highly reactive O-acylisourea intermediate.[1][6][7] This rearrangement competes with the desired attack of the amine nucleophile.[4] N-acylureas often have similar solubility properties to the desired amide product, making their removal by simple filtration or crystallization challenging.[4]

Mechanism of N-Acylurea Formation:

G Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (R'-N=C=N-R') Amide Desired Amide (R-CO-NH-R'') O_Acylisourea->Amide + Amine N_Acylurea N-Acylurea Side Product O_Acylisourea->N_Acylurea Intramolecular Rearrangement (O->N acyl migration) Amine Amine (R''-NH2) Urea Urea Byproduct (R'-NH-CO-NH-R')

Caption: Formation of the desired amide and the N-acylurea side product from the O-acylisourea intermediate.

Troubleshooting and Removal:

StrategyProtocolCausality & Expert Insights
Chromatography Perform flash column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.The slight difference in polarity between the amide and the N-acylurea can be exploited for separation. Careful selection of the solvent system is crucial for good resolution.
Solvent Selection Running the reaction in low-dielectric constant solvents like dichloromethane (DCM) or chloroform can minimize the formation of N-acylurea.[6]Polar aprotic solvents like DMF or THF can enhance the rate of N-acylurea formation.[4]
Temperature Control Perform the coupling at lower temperatures (e.g., 0 °C to room temperature).The rearrangement to N-acylurea is temperature-dependent.[2] Lowering the temperature slows down this side reaction more significantly than the desired amidation.
Use of Additives The addition of coupling additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure®) is highly recommended.[2] These additives react with the O-acylisourea to form an active ester, which is less prone to rearrangement but still reactive towards the amine.[7]This is a proactive strategy to prevent the formation of the side product in the first place, leading to a cleaner reaction profile.

Question: I am using a water-soluble carbodiimide (EDC) to be able to do an aqueous workup, but my product is still impure. Why?

Answer: While EDC and its corresponding urea byproduct are water-soluble, allowing for their removal with an aqueous wash, other side products can still form and may not be as easily removed.[7][8]

One possibility is the formation of an N-acylurea, which, depending on its structure, may have limited water solubility and partition into the organic layer with your product.[4] Another potential issue is the reaction of your amine with EDC itself, leading to the formation of a guanidine derivative.[9]

Removal Protocol for EDC-Related Impurities:

  • Acidic Wash: Perform a wash with a dilute acid solution (e.g., 1M HCl or citric acid).[10] This will protonate any unreacted amine and the basic guanidine side product, making them soluble in the aqueous layer.

  • Basic Wash: Follow with a wash using a dilute base solution (e.g., 1M NaHCO3 or Na2CO3). This will remove any unreacted carboxylic acid and HOBt/HOAt if used.[10]

  • Brine Wash: A final wash with saturated NaCl solution helps to remove residual water from the organic layer.[10]

  • Chromatography: If impurities persist, column chromatography is the next step.[11]

Guanidinium/Uronium Salt-Mediated Couplings (HATU, HBTU)

These reagents are known for their high efficiency and low rates of epimerization.[12][13] However, they can also introduce specific side products.

Question: I used HATU in my coupling reaction and have an unexpected side product with a mass increase of +99 amu. What is this and how can I prevent it?

Answer: This mass increase is characteristic of the guanylation of a nucleophilic group in your substrate by the HATU reagent.[14] While the primary target for the coupling reagent is the carboxylic acid, highly nucleophilic amines can directly attack the guanidinium core of the coupling reagent.[15][16][17] This is a known side reaction in peptide synthesis where the N-terminal amine can be capped, terminating chain elongation.[14]

Mechanism of Guanidinylation:

G Amine Nucleophilic Amine (R-NH2) Guanylated_Amine Guanylated Side Product Amine->Guanylated_Amine + HATU HATU HATU Reagent Byproduct Tetramethylurea G Reaction_Mixture Crude Reaction Mixture (Product, Excess Reagents, Byproducts) Add_Resin Add Scavenger Resin(s) Reaction_Mixture->Add_Resin Stir Stir/Shake Add_Resin->Stir Filter Filter Stir->Filter Filtrate Filtrate (Pure Product in Solution) Filter->Filtrate Resin Resin-Bound Impurities Filter->Resin

Sources

Troubleshooting

Tetrahydrofuran (THF) &amp; Derivatives Technical Support Center

Welcome to the Application Scientist Knowledge Base As researchers and drug development professionals, working with tetrahydrofuran (THF) and its derivatives requires a rigorous understanding of its chemical instability....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base

As researchers and drug development professionals, working with tetrahydrofuran (THF) and its derivatives requires a rigorous understanding of its chemical instability. This support center is designed to move beyond basic safety warnings, providing you with the mechanistic causality behind THF degradation, quantitative storage directives, and self-validating experimental protocols to ensure both the safety of your laboratory and the integrity of your syntheses.

The Mechanistic Reality of THF Instability

THF is a highly volatile, cyclic aliphatic ether. The core issue with THF handling lies in the slightly activated C-H bonds at the alpha-carbons (adjacent to the oxygen atom). Upon exposure to ambient oxygen and light, THF undergoes a radical chain reaction known as auto-oxidation, leading to the formation of 2-hydroperoxytetrahydrofuran[1].

These hydroperoxides are highly unstable and can polymerize. When subjected to thermal shock (e.g., heating during distillation) or mechanical friction (e.g., unscrewing a crystallized cap), they can decompose violently[2].

To break this auto-oxidation cycle, commercial THF is typically stabilized with 250–400 ppm of Butylated Hydroxytoluene (BHT)[1]. BHT acts as a radical scavenger. It donates a phenolic hydrogen atom to the peroxy radical, forming a resonance-stabilized phenoxy radical that halts further peroxide accumulation. However, BHT is consumed over time, making strict shelf-life management and periodic quantitative testing an absolute necessity[2].

Quantitative Storage & Handling Directives

To maintain chemical integrity and laboratory safety, all THF inventory must be managed according to strict time and concentration limits. The following table summarizes the quantitative thresholds for THF storage and peroxide action levels[2][3][4].

ParameterInhibited THF (Contains BHT)Uninhibited THF (BHT-Free / SPS Dispensed)
Shelf Life (Unopened) 12 Months3 Months
Shelf Life (Opened) 6 Months< 24 Hours
Testing Frequency Every 3 MonthsPrior to every use
Safe Peroxide Level < 20 ppm< 20 ppm
Action Required (20–100 ppm) Purify before use (See Protocol B)Purify before use (See Protocol B)
Danger Level (> 100 ppm) Evacuate & Dispose ImmediatelyEvacuate & Dispose Immediately
Troubleshooting Guides & FAQs

Q: Why did my THF turn yellow or brown after adding sodium metal during distillation? A: This is a diagnostic indicator that your system is not yet anhydrous or anaerobic. When using benzophenone as an indicator, it reacts with sodium metal to form a ketyl radical anion, which is deep blue or purple[5]. If the solution is yellow or brown, the ketyl radical is being immediately quenched by residual moisture or oxygen. Causality: You must continue refluxing under inert gas until the persistent deep blue color appears, which self-validates that all water and oxygen have been chemically consumed.

Q: My organometallic reaction failed after using THF from a Solvent Purification System (SPS). Why? A: Solvent purification systems (Grubb's-type columns) utilize basic activated alumina to remove moisture. Crucially, this basic alumina also completely strips the BHT stabilizer and any existing peroxides from the THF[5][6]. The resulting THF is ultra-pure but completely uninhibited. If you collected this THF and stored it for more than a few hours before your reaction, it likely formed peroxides rapidly upon brief air exposure[7]. These newly formed peroxides will oxidize and destroy sensitive reagents like Grignards or organolithiums. Solution: Always use SPS-dispensed THF immediately.

Q: I found white, web-like crystals around the cap of an old THF bottle in the back of the flammables cabinet. How should I clean it? A: Do not touch or move the bottle. White crystals around the threading of a THF container are solid peroxide polymers, which are highly shock-sensitive[2][3]. The mechanical friction of simply unscrewing the cap provides enough activation energy for a violent detonation. Immediately evacuate the immediate area and contact your Environmental Health and Safety (EHS) department for remote opening and hazardous disposal[8].

Validated Experimental Protocols
Protocol A: Colorimetric Peroxide Quantification

Causality: Because peroxides have higher boiling points than THF, they will concentrate in the still pot during evaporation or distillation, leading to an explosion[5]. You must validate peroxide absence before any thermal concentration.

  • Sample: Obtain commercial Potassium Iodide (KI) peroxide test strips with a quantitative range of 0.5 to 100 ppm[4].

  • Expose: Dip the reactive pad into the THF sample for exactly 1 second.

  • Oxidize: Allow the strip to develop for 15 seconds in ambient air. Causality: Atmospheric oxygen is required to complete the colorimetric oxidation of iodide to iodine by the peroxides.

  • Validate: Compare the pad color to the provided scale. If the result is >20 ppm, the solvent must not be distilled.

Protocol B: Activated Alumina Purification (Peroxide & BHT Removal)

Causality: Basic activated aluminum oxide (Brockmann Activity Grade I) provides a highly polar surface area that irreversibly adsorbs both polar hydroperoxides and the phenolic BHT stabilizer, yielding uninhibited THF[6][9].

  • Preparation: Pack a glass chromatography column with 250 g of basic activated aluminum oxide per liter of THF to be purified[6].

  • Purge: Flush the dry column heavily with argon or nitrogen to displace ambient oxygen.

  • Elution: Pass the THF through the column at a controlled rate of 1-2 drops per second.

  • Collection: Collect the eluent in a dry, nitrogen-flushed Schlenk flask.

  • Validation: Re-test the eluent using Protocol A. The KI strip must remain pure white (0 ppm). Use this solvent immediately[5][7].

Protocol C: Safe Distillation over Sodium/Benzophenone

Causality: Sodium metal chemically reduces trace moisture and peroxides, while benzophenone acts as a visual, self-validating indicator for strictly anhydrous, anaerobic conditions[5].

  • Pre-Check: Ensure initial peroxide levels are <20 ppm using Protocol A.

  • Setup: Add THF to a round-bottom distillation flask, ensuring the flask is no more than 60% full to allow for safe vapor expansion.

  • Reagents: Add sodium metal chunks (pre-washed with hexanes to remove mineral oil) and 1-2 grams of benzophenone[5].

  • Reflux: Reflux the mixture under a strict inert nitrogen or argon atmosphere.

  • Self-Validation: Monitor the color. Do not begin collection until the solution turns a deep, persistent blue/purple, indicating the stable formation of the ketyl radical and the absolute absence of water and oxygen.

  • Distill: Distill the THF into your collection vessel. Never distill to dryness. Always leave at least 20% of the solvent volume in the still pot to prevent the concentration and detonation of any residual high-boiling peroxides[4][5].

Process Visualization: THF Lifecycle Management

THF_Lifecycle Receive Receive THF (Inhibited with BHT) Store Store in Dark/Cool Under N2/Ar Receive->Store Test Quarterly Peroxide Test (KI Strips) Store->Test Every 3 months Evaluate Peroxide Concentration? Test->Evaluate Safe < 20 ppm Proceed to Use Evaluate->Safe Low Warn 20 - 100 ppm Purify via Alumina Evaluate->Warn Moderate Danger > 100 ppm Evacuate & Dispose Evaluate->Danger High Distill Distillation over Na (Never to Dryness!) Safe->Distill If anhydrous needed Purify Basic Activated Alumina (Brockmann I) Warn->Purify Purify->Distill If anhydrous needed

Figure 1: Decision matrix and lifecycle workflow for THF handling, testing, and purification.

References
  • Tetrahydrofuran (THF)
  • Tetrahydrofuran (THF) Storage and Handling ymaws.com (BASF)
  • Tetrahydrofuran - Environment, Health & Safety umich.edu
  • Organic Syntheses Procedure orgsyn.org
  • Peroxide-Forming Chemicals - SFA sfasu.edu
  • DS Fact Sheet on Managing Peroxide Formers in the Lab | ORS nih.gov
  • Best Guidelines for Removal of Peroxide from THF using Activated Alumina Balls activ
  • Removal of peroxides from THF and DBE.
  • Peroxide Formers - Environmental Health and Safety oregonst

Sources

Optimization

Troubleshooting low diastereoselectivity in reactions with chiral auxiliaries

Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I have structured this portal to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I have structured this portal to move beyond basic troubleshooting. High-performance asymmetric synthesis requires treating every reaction as a precise, interconnected system.

When chiral auxiliaries (such as Evans oxazolidinones or Oppolzer sultams) fail to deliver high diastereomeric excess (d.e.) or diastereomeric ratio (d.r.), the root cause almost always lies in a breakdown of enolate geometry, transition-state chelation, or aggregation kinetics.

Below is your diagnostic engine, knowledge base, and self-validating protocol to restore stereochemical control.

Module 1: Diagnostic Engine

TroubleshootingFlow Start Low Diastereoselectivity (d.r. < 90:10) CheckEnolate 1. Assess Enolate Geometry (Z vs. E Ratio) Start->CheckEnolate CheckChelation 2. Verify Chelation State (Zimmerman-Traxler) CheckEnolate->CheckChelation Geometry >95% Z FixBase Adjust Lewis Acid/Base (e.g., Bu2BOTf / iPr2NEt) CheckEnolate->FixBase Mixed E/Z Enolates CheckTemp 3. Evaluate Kinetics (Temp & Aggregation) CheckChelation->CheckTemp Chelation Intact FixMetal Enforce Dipole Repulsion (Check Rotamers) CheckChelation->FixMetal Open Transition State FixTemp Add LiCl or HMPA Control Temp at -78°C CheckTemp->FixTemp Oligomerization / Epimerization

Workflow for diagnosing and resolving low diastereoselectivity in chiral auxiliary reactions.

Module 2: Knowledge Base & FAQs

Q1: Why is my Evans aldol reaction yielding a low d.r. (e.g., 3:1 syn:anti) instead of the expected >95:5 Evans-syn product? Causality & Mechanism: Low diastereomeric ratios in boron-mediated aldol additions almost always stem from a failure to quantitatively generate the Z-enolate or a disruption of the Zimmerman-Traxler cyclic transition state[1]. When using dialkylboron triflates (like n -Bu 2​ BOTf), the Z-enolate is thermodynamically favored because the bulky dibutylboron group forces the substrate's alkyl chain to point away from the auxiliary, minimizing A(1,3) allylic strain[1]. However, if the amine base is sterically mismatched (e.g., using Et 3​ N instead of i -Pr 2​ NEt) or the enolization temperature is incorrect, a mixture of E- and Z-enolates forms. Furthermore, high selectivity requires strict dipole-dipole repulsion between the oxazolidinone carbonyl and the enolate oxygen; this repulsion locks the auxiliary's chiral substituent (e.g., an isopropyl group) to shield one diastereoface of the enolate[2]. Actionable Fix: Ensure your n -Bu 2​ BOTf is strictly anhydrous and free of triflic acid degradation products. Perform the enolization at exactly 0 °C for 30 minutes (boron enolization is kinetically too slow at -78 °C) before cooling the system to -78 °C for the aldehyde addition[3].

Q2: I am performing a diastereoselective alkylation of an oxazolidinone enolate using LDA, but my facial selectivity is poor. Is it the base or the solvent? Causality & Mechanism: Unlike boron aldol reactions, lithium enolate alkylations proceed via an "open" transition state rather than a closed chelate. In these systems, stereocontrol is heavily dependent on the aggregation state of the lithium enolate. In pure THF, lithium enolates form complex tetrameric or hexameric aggregates that react sluggishly and with poor facial discrimination. Actionable Fix: You must de-aggregate the enolate to form highly reactive, well-defined monomers or dimers. Adding anhydrous LiCl (often flame-dried in the flask prior to the reaction) breaks up these higher-order aggregates. Alternatively, substituting 10-20% of the THF with a strongly coordinating polar aprotic solvent like HMPA or DMPU alters the enolate geometry and drastically accelerates the alkylation, locking the conformation for strict face-selective attack[4].

Q3: The d.r. looks acceptable in the crude NMR, but my isolated yield is low and I see free chiral auxiliary in the mixture. What is causing this cleavage? Causality & Mechanism: N -acyl oxazolidinones are structurally activated amides (imides) and are highly susceptible to nucleophilic attack[5]. If your electrophile is sterically hindered or unreactive, the strong base (or the enolate itself acting as a base) can attack the auxiliary's exocyclic carbonyl, leading to premature cleavage. This is exacerbated by adventitious moisture or overly aggressive basic workups. Actionable Fix: Use strictly stoichiometric amounts of base (e.g., 1.05 equivalents of NaHMDS) to prevent free base from acting as a nucleophile. Quench the reaction cold (-78 °C) with a buffered solution (e.g., saturated aqueous NH 4​ Cl) rather than allowing the highly basic mixture to warm to room temperature.

Module 3: Quantitative Data Matrix

To optimize your reaction, match your desired transformation with the empirically validated parameters below. Deviating from these combinations often results in the loss of kinetic control.

Reaction TypeReagents (Metal/Base)Solvent SystemDominant EnolateTypical d.r.Mechanistic Control Element
Evans Aldol n -Bu 2​ BOTf / i -Pr 2​ NEtCH 2​ Cl 2​ Z-enolate>95:5 (syn)Closed Zimmerman-Traxler chelate
Evans Aldol TiCl 4​ / i -Pr 2​ NEtCH 2​ Cl 2​ Z-enolate>90:10 (syn)Chelation-controlled
Alkylation LDATHFZ-enolate80:20Open transition state, oligomeric
Alkylation NaHMDSTHFZ-enolate91:9Open transition state, monomeric
Alkylation LDA + LiClTHFZ-enolate>95:5De-aggregated, tight ion pair

Module 4: Self-Validating Experimental Protocol

Highly Diastereoselective Evans Boron Aldol Addition Objective: Synthesize an Evans-syn β -hydroxy imide with >95:5 d.r. This protocol includes built-in validation checkpoints to ensure causality is maintained at every step.

Step 1: Preparation & Purging Flame-dry a Schlenk flask under argon. Add the N -acyl oxazolidinone (1.0 equiv) and dissolve in anhydrous CH 2​ Cl 2​ (0.1 M). Validation Checkpoint: The solution must remain perfectly clear. Any cloudiness indicates moisture, which will hydrolyze the boron triflate.

Step 2: Boron Coordination Cool the solution to 0 °C. Dropwise, add n -Bu 2​ BOTf (1.1 equiv, 1.0 M in CH 2​ Cl 2​ ). Causality: Adding the Lewis acid before the base ensures the oxazolidinone carbonyl coordinates to the boron first, pre-organizing the geometry[3].

Step 3: Kinetically Controlled Enolization Add i -Pr 2​ NEt (1.2 equiv) dropwise. Stir at 0 °C for exactly 30 minutes. Validation Checkpoint: The solution will turn slightly pale yellow. Why 0 °C? Boron enolization is kinetically too slow at -78 °C; 0 °C ensures complete conversion to the Z-enolate without allowing thermodynamic epimerization[3].

Step 4: Stereocontrolled Electrophilic Addition Cool the reaction mixture strictly to -78 °C. Add the aldehyde (1.1 equiv) neat or as a CH 2​ Cl 2​ solution dropwise down the cold side of the flask. Causality: Lowering the temperature to -78 °C maximizes the ΔΔG‡ between the diastereomeric transition states, rigidly locking the Zimmerman-Traxler chair. Stir at -78 °C for 1 hour.

Step 5: Cold Quench Quench the reaction at -78 °C by adding pH 7 phosphate buffer and methanol (1:3 ratio). Do not let the reaction warm up prior to quenching, as the aldol addition is reversible (retro-aldol) at higher temperatures.

Step 6: Oxidative Cleavage of the Chelate To cleave the robust boron-aldolate complex, add a 2:1 mixture of MeOH and 30% H 2​ O 2​ at 0 °C and stir for 1 hour. Validation Checkpoint: Failure to perform this oxidative workup will result in artificially low yields, as the boron strongly chelates the newly formed β -hydroxy product, pulling it into the aqueous layer during extraction.

Step 7: Isolation Extract with CH 2​ Cl 2​ , wash with saturated Na 2​ S 2​ O 3​ (to quench residual peroxides), dry over MgSO 4​ , and concentrate in vacuo.

Module 5: References

  • Title : Chiral Auxiliary Controlled Reactions - No Added Chemicals Source : blogspot.com URL : 6

  • Title : Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC Source : nih.gov URL : 3

  • Title : Evans Aldol Reaction - Alfa Chemistry Source : alfa-chemistry.com URL : 2

  • Title : 001 Zimmerman Traxler - Andrew G Myers Research Group Source : harvard.edu URL : 1

  • Title : evans enolate alkylation-hydrolysisx Source : uwindsor.ca URL : 5

  • Title : Aldol reaction - wikidoc Source : wikidoc.org URL : 4

Sources

Troubleshooting

Technical Support Center: Improving Enantiomeric Excess in Chiral Synthesis

A Foreword from Your Senior Application Scientist Welcome to the technical support center dedicated to one of the most critical challenges in modern chemistry: the optimization of enantiomeric excess (e.e.) in chiral syn...

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center dedicated to one of the most critical challenges in modern chemistry: the optimization of enantiomeric excess (e.e.) in chiral synthesis. As researchers and drug development professionals, we understand that achieving high levels of stereocontrol is not merely an academic exercise; it is a fundamental requirement for the safety and efficacy of new therapeutics and advanced materials.[1][2]

This guide is structured to move beyond simple procedural lists. My goal is to provide you with the causal reasoning behind experimental choices, empowering you to troubleshoot effectively and innovate in your work. We will explore the intricate interplay of catalysts, substrates, solvents, and reaction conditions that govern the stereochemical outcome of a reaction.

Let's begin by addressing some of the most common questions that arise in the pursuit of enantiopurity.

Frequently Asked Questions (FAQs)

Q1: What are the initial checks I should perform when my reaction shows low or no conversion?

A1: Low conversion can often be traced back to several key factors:

  • Catalyst Deactivation: The chiral catalyst may have degraded due to impurities in reagents or solvents, exposure to air or moisture, or thermal instability.[3] Some catalysts can also be deactivated by byproducts formed during the reaction.

  • Insufficiently Anhydrous Conditions: Many organometallic catalysts and reagents are highly sensitive to water. Residual moisture can quench the catalyst.[3]

  • Reagent and Substrate Purity: Impurities can act as catalyst poisons or participate in competing side reactions, consuming your starting materials.[3]

  • Incorrect Reaction Temperature: The reaction may require a specific temperature to overcome the activation barrier. Temperatures that are too high can lead to catalyst decomposition.[3]

Q2: My conversion is good, but the enantiomeric excess is low. What are the primary factors to investigate?

A2: Achieving high enantioselectivity is a multifactorial challenge. If your e.e. is lower than expected, consider these possibilities:

  • Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring in parallel with your desired asymmetric transformation.[3]

  • Catalyst or Ligand Purity: The enantiomeric purity of your chiral ligand or catalyst is crucial. Any contamination with the opposite enantiomer will directly reduce the e.e. of your product.[3]

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration all play a significant role in determining the energy difference between the diastereomeric transition states.[4]

Q3: How do I accurately determine the enantiomeric excess of my product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[1] A general workflow involves:

  • Sample Preparation: A small aliquot of the crude reaction mixture is passed through a short plug of silica gel to remove the catalyst and baseline impurities. The sample is then concentrated and dissolved in the HPLC mobile phase.[3]

  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for your compound class. Polysaccharide-based columns are a common starting point.[3]

  • Method Development: Begin with a standard mobile phase, such as a hexane/isopropanol mixture, and systematically vary the ratio to achieve baseline separation of the enantiomers.[3] Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can improve peak shape.[3][5]

  • Quantification: Once separation is achieved, integrate the area of each peak and calculate the e.e. using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[3]

Troubleshooting Guide: A Deeper Dive

This section provides a systematic, question-and-answer-based approach to resolving specific issues you may encounter during your experiments.

Issue 1: Low Enantiomeric Excess

Q: I've confirmed my catalyst and reagents are pure, but my e.e. is still low. What experimental parameters should I investigate?

A: A systematic optimization of reaction parameters is the next logical step. The following workflow can guide your investigation:

dot

Caption: Troubleshooting workflow for low enantiomeric excess.

Detailed Protocols for Troubleshooting Low e.e.:

Protocol 1: Temperature Screening

  • Rationale: Lower temperatures generally lead to higher enantioselectivity as the reaction becomes more sensitive to small energy differences between diastereomeric transition states.[4][6][7]

  • Methodology:

    • Set up a series of identical reactions in parallel.

    • Equilibrate each reaction to a different temperature (e.g., 40°C, 25°C, 0°C, -20°C, -78°C).

    • Initiate the reactions simultaneously.

    • Monitor each reaction for conversion and determine the e.e. of the product at a consistent conversion point.

Temperature (°C)Conversion (%)e.e. (%)
409575
259285
08892
-208596
-7870>99
A hypothetical example of temperature effects on a chiral synthesis.

Protocol 2: Solvent Screening

  • Rationale: The solvent can influence the conformation of the catalyst-substrate complex and the energies of the transition states.[6][8][9] In some cases, enantiomeric yield is inversely proportional to the dielectric constant of the solvent.[10]

  • Methodology:

    • Set up identical reactions in a variety of high-purity, anhydrous solvents with differing polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, acetonitrile).

    • Run all reactions at the optimal temperature determined from the temperature screening.

    • Analyze the e.e. for each solvent.

SolventDielectric Constant (approx.)e.e. (%)
Toluene2.496
Dichloromethane9.188
Tetrahydrofuran (THF)7.582
Acetonitrile37.565
A hypothetical example of solvent effects on enantioselectivity.

Protocol 3: Catalyst Loading and Substrate Concentration

  • Rationale: Both high and low catalyst loadings can negatively impact enantioselectivity.[4][11] High concentrations can lead to the formation of less selective catalyst aggregates, while low concentrations may allow a non-selective background reaction to become more prominent.[4]

  • Methodology:

    • Systematically vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) while keeping the substrate concentration constant.[4]

    • Investigate the effect of varying the substrate concentration, as in some cases, more dilute conditions can improve e.e. by disfavoring off-cycle species.[6]

Issue 2: Product Racemization

Q: I've achieved a high initial e.e., but it decreases over time or during workup. What could be causing this?

A: Product racemization is a common issue, particularly if the newly formed stereocenter has an acidic proton or is otherwise labile.

dot

Caption: General pathway for product racemization.

Troubleshooting Racemization:

  • Mechanism of Racemization: Racemization often occurs through the formation of an achiral intermediate, such as an enol or carbocation. This can be promoted by acidic or basic conditions, or by heat.

  • Experimental Diagnosis:

    • Take a sample of your purified, enantioenriched product.

    • Subject it to the reaction conditions (solvent, temperature) in the absence of the catalyst and other reagents. Monitor the e.e. over time.

    • If the e.e. decreases, your product is unstable under the reaction conditions.

    • Similarly, analyze the e.e. of your product before and after your workup and purification procedures (e.g., silica gel chromatography).

Solutions to Prevent Racemization:

  • Modify Reaction Conditions: If the product is unstable under the reaction conditions, consider running the reaction at a lower temperature or for a shorter time.

  • Neutralize Workup: If acidic or basic reagents are used, ensure they are thoroughly quenched and neutralized before purification.

  • Alternative Purification: If silica gel (which is acidic) is causing racemization, consider using a different stationary phase like alumina (basic or neutral) or deactivating the silica gel with a base like triethylamine.

Issue 3: Inconsistent Results

Q: I'm getting variable e.e. values between different runs of the same reaction. What are the likely culprits?

A: Inconsistent results often point to subtle variations in experimental setup and execution.

  • Atmospheric Control: Many chiral catalysts are sensitive to air and moisture.[3] Ensure reactions are run under a consistently inert atmosphere (e.g., nitrogen or argon).

  • Solvent Purity: The purity of your solvent, especially with respect to water content, can fluctuate between batches. Always use freshly purified, anhydrous solvents.[4]

  • Precise Temperature Control: Minor temperature fluctuations can significantly impact enantioselectivity.[6] Use a reliable cryostat or temperature-controlled bath.

  • Reagent Addition: The order and rate of reagent addition can be critical. For instance, pre-forming the active catalyst before adding the substrate is often necessary.[4]

Advanced Strategies for Improving Enantiomeric Excess

When standard optimization is insufficient, more advanced techniques may be necessary.

Kinetic Resolution

  • Concept: This technique separates a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer.[12]

  • Limitation: The maximum theoretical yield for the recovery of a single enantiomer (either as unreacted starting material or product) is 50%.[12]

  • Dynamic Kinetic Resolution (DKR): This powerful modification overcomes the 50% yield limit. In DKR, the slow-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% of a single enantiomeric product.[12][13]

dot

Caption: The concept of Dynamic Kinetic Resolution (DKR).

Use of Additives

  • Role of Additives: Additives can play various roles, from activating or stabilizing the catalyst to influencing the structure of the transition state. For example, in some reactions, molecular sieves are added to ensure anhydrous conditions.[14]

  • Screening: A screening of additives (e.g., Lewis acids, Brønsted acids/bases, salts) can sometimes lead to dramatic improvements in enantioselectivity.

References

  • Royal Society of Chemistry. (n.d.). Solvent effects in homogeneous asymmetric catalysis. Retrieved from [Link]

  • PMC. (n.d.). Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis. Retrieved from [Link]

  • SciSpace. (n.d.). Processes to separate enantiomers. Retrieved from [Link]

  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • PMC. (2022, June 16). Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. Retrieved from [Link]

  • PMC. (n.d.). Application of Biobased Solvents in Asymmetric Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques used for the separation of enantiomers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Retrieved from [Link]

  • Annual Reviews. (2005, August 4). HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. Retrieved from [Link]

  • Chinese Chemical Society. (2021, June 21). Boosting Enantioselectivity of Chiral Molecular Catalysts with Supramolecular Metal–Organic Cages. Retrieved from [Link]

  • Journal of the American Chemical Society. (2019, October 13). Boosting Enantioselectivity of Chiral Organocatalysts with Ultrathin Two-Dimensional Metal–Organic Framework Nanosheets. Retrieved from [Link]

  • Infoscience. (2016, February 17). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Retrieved from [Link]

  • PNAS. (n.d.). Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. Retrieved from [Link]

  • ACS Central Science. (2019, July 2). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Kinetic resolution – Knowledge and References. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Racemic Modification and Resolution of Racemic Mixture. Retrieved from [Link]

  • LCGC International. (2025, August 7). Temperature's Effects on Chromatographic Enantiomer Disproportionation Examined. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantiomeric excess E as a function of the number of temperature cycles.... Retrieved from [Link]

  • ACS Publications. (2024, August 8). Kinetic Resolution as a General Approach to Enantioenrichment in Prebiotic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Generality-oriented optimization of enantioselective aminoxyl radical catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 7). Chiral symmetry breaking induced by energy dissipation. Retrieved from [Link]

  • Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization CONTENTS • Racemic Compounds/Racemic Modifications. Retrieved from [Link]

  • PMC. (2021, September 21). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of catalysts loading on enantioselectivities for catalyst 3 (given as enantiomeric excess for (R)-6). Retrieved from [Link]

  • ACS Publications. (2023, March 8). Role of Tailor-Made Additives in Crystallization from Solution: A Review. Retrieved from [Link]

  • AMOLF Institutional Repository. (2021, September 13). Counteracting Enantiospecific Behavior of Tailor‐Made Additives During Chiral Symmetry Breaking. Retrieved from [Link]

  • ResearchGate. (n.d.). Additive concentration effects on enantioselective separations in supercritical fluid chromatography. Retrieved from [Link]

  • Master Organic Chemistry. (2012, May 23). What's a Racemic Mixture?. Retrieved from [Link]

  • Wikipedia. (n.d.). Racemic mixture. Retrieved from [Link]

  • ChemRxiv. (n.d.). Generality-driven optimization of enantio- and regioselective catalysis by high-throughput experimentation and machine learning. Retrieved from [Link]

  • The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. Retrieved from [Link]

  • Asymmetric reactions_synthesis. (n.d.). Retrieved from [Link]

  • LCGC International. (2020, November 12). Troubleshooting Real HPLC Problems. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • Asymmetric Synthesis. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Enzymatic strategies for asymmetric synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Advanced Purification Strategies for Carboxamides

Welcome to the Technical Support Center for carboxamide purification. Carboxamides present unique chromatographic challenges due to their strong dipole moments and capacity for extensive hydrogen bonding.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for carboxamide purification. Carboxamides present unique chromatographic challenges due to their strong dipole moments and capacity for extensive hydrogen bonding. On standard normal-phase silica gel, the carbonyl oxygen acts as a strong hydrogen bond acceptor, while primary and secondary amides act as strong donors. This leads to intense interactions with the acidic silanol groups on the silica surface, frequently resulting in severe peak tailing, poor resolution, and irreversible adsorption[1].

This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your column chromatography workflows.

Workflow & Decision Logic

CarboxamidePurification Start Crude Carboxamide Mixture CheckSolubility Assess Solubility & Polarity Start->CheckSolubility NP_Path Soluble in Organic Solvents (e.g., DCM, EtOAc) CheckSolubility->NP_Path Low/Med Polarity RP_Path Highly Polar / Water Soluble CheckSolubility->RP_Path High Polarity NP_Silica Normal-Phase Silica Gel NP_Path->NP_Silica RP_C18 Reversed-Phase C18 RP_Path->RP_C18 Tailing Tailing / Streaking on TLC? NP_Silica->Tailing Add_TEA Add 1-3% TEA or NH4OH to Mobile Phase Tailing->Add_TEA Yes Standard_Elution Standard Elution (e.g., Hexanes/EtOAc) Tailing->Standard_Elution No

Decision matrix for selecting carboxamide chromatography conditions.

Section 1: Core Methodologies & Step-by-Step Protocols

Protocol A: Normal-Phase Chromatography with Silanol Deactivation

Causality: Unmodified silica gel contains free, highly acidic silanol (-OH) groups[2]. Basic and highly polar compounds like amides bind strongly to these sites, causing the compound to smear across the column rather than eluting as a tight band. Adding a sacrificial basic modifier like Triethylamine (TEA) competitively binds and neutralizes these silanol sites, allowing the carboxamide to partition normally based on polarity[3].

  • TLC Optimization: Run a Thin Layer Chromatography (TLC) plate in your proposed solvent system (e.g., Dichloromethane/Methanol). If tailing occurs, add 1–3% TEA to the developing chamber and re-run.

  • Solvent Preparation: Prepare the bulk mobile phase containing 1–3% TEA (e.g., 97% DCM, 2% MeOH, 1% TEA).

  • Column Packing & Equilibration: Slurry pack the silica gel using the TEA-modified solvent. Flush the column with at least 3 Column Volumes (CV) of the solvent.

    • Self-Validation Step: Collect a few drops of the eluent from the column stopcock and test it with pH paper. The protocol is validated to proceed only when the eluent registers as distinctly basic (pH > 8), confirming the silica bed is fully deactivated.

  • Loading & Elution: Load the crude sample and run the gradient. The Rf of your compound may increase slightly compared to unmodified silica; monitor fractions closely[3].

Protocol B: Dry Loading for Insoluble Carboxamides

Causality: Carboxamides frequently exhibit poor solubility in non-polar starting gradients (e.g., hexanes). Liquid loading a partially dissolved sample causes immediate precipitation at the column head, leading to severe band broadening and over-pressurization. Dry loading bypasses this by pre-adsorbing the analyte onto a solid matrix, ensuring uniform dissolution as the mobile phase passes through.

  • Dissolution: Dissolve the crude amide in a highly solubilizing, volatile solvent (e.g., DCM, THF, or Acetone).

  • Adsorption: Add dry silica gel to the flask (approximately 3 to 4 times the mass of the crude product).

  • Evaporation: Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing powder remains.

    • Self-Validation Step: Shake the flask. The silica must flow freely like fine sand. If it clumps or sticks to the glass, residual solvent remains or the silica is overloaded. Add more silica and re-evaporate until free-flowing.

  • Loading: Pour the dry powder directly onto the flat top of the pre-packed column bed. Cover with a 1 cm protective layer of sand to prevent physical disruption during solvent addition.

Section 2: Quantitative Data & Solvent Systems

The following table summarizes empirically validated solvent systems and additives for carboxamide purification, categorized by compound polarity and structural class[3].

Solvent System (A/B)Additive / ModifierStationary PhaseTarget Carboxamide ProfileExpected Elution Behavior
Hexanes / Ethyl AcetateNoneNormal (Silica)Non-polar, fully substituted tertiary amides.Sharp peaks; predictable Rf scaling.
Dichloromethane / MethanolNoneNormal (Silica)Moderately polar secondary amides.Good solubility; potential mild tailing.
Dichloromethane / Methanol1–10% NH₃ (aq) or TEANormal (Silica)Highly hydrogen-bonding primary amides.Sharpens peaks; moves stubborn amides off baseline.
Water / Acetonitrile0.1% Formic Acid or TFAReversed-Phase (C18)Highly polar, water-soluble amides.Suppresses residual silanol ionization; sharp peaks.

Section 3: Troubleshooting Guides & FAQs

Q1: My primary carboxamide streaks from the baseline to the solvent front on a silica TLC plate, regardless of the solvent ratio. How do I fix it? A1: This is a classic symptom of heterogeneous binding to silica. Because primary amides have two hydrogen bond donors (-NH2) and one acceptor (C=O), they interact with multiple types of silanol groups (isolated, vicinal, and geminal) with varying binding energies[2]. Solution: Switch to a more aggressive deactivation strategy. Instead of Hexanes/EtOAc, use a Dichloromethane/Methanol gradient and add up to 10% methanolic ammonia to the mobile phase. The ammonia will saturate the highly acidic silanol sites, forcing the amide to elute as a discrete band[3].

Q2: My target amide co-elutes perfectly with the unreacted amine starting material. How can I separate them without running multiple columns? A2: Amines and amides often exhibit identical Rf values in normal-phase systems. To resolve this, exploit their difference in pKa rather than polarity by using Strong Cation Exchange (SCX) chromatography[4]. Solution: Dissolve your mixture and pass it through an SCX cartridge. The SCX media contains sulfonic acid groups that selectively protonate and trap the basic amine as a salt. The neutral carboxamide will not bind and will simply wash through in the void volume (catch-and-release methodology)[4].

Q3: I switched to Reversed-Phase (C18) chromatography for my highly polar amide, but I am still getting broad, asymmetric peaks. What is the cause? A3: In reversed-phase chromatography, peak tailing for polar nitrogen-containing compounds is usually caused by interactions with residual, un-endcapped silanols on the underlying silica matrix of the C18 column[5]. Solution: Ensure you are using a fully endcapped C18 column or a polar-embedded stationary phase (which contains an internal amide or carbamate group to shield the silica)[5]. Alternatively, add an acidic modifier (e.g., 0.1% Trifluoroacetic acid) to your aqueous mobile phase to suppress the ionization of residual silanols, preventing unwanted cation-exchange interactions[6].

References

  • Solvent Systems for Flash Column Chromatography - Department of Chemistry : University of Rochester. rochester.edu.
  • How should I purify a complex, polar, amide reaction mixture? - Biotage. biotage.com.
  • Tailing in TLC - can anyone help? - ResearchGate. researchgate.net.
  • Chemically Bonded Phases in Chromatographic Silicas - Veeprho Pharmaceuticals. veeprho.com.
  • Stationary phases for thin-layer chromatography - SciSpace. scispace.com.
  • US20050011836A1 - Additives for reversed-phase HPLC mobile phases - Google Patents. google.com.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of (S)-(-)-Tetrahydrofuran-2-carboxamide

Welcome to the technical support center for the synthesis and scale-up of (S)-(-)-Tetrahydrofuran-2-carboxamide. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of (S)-(-)-Tetrahydrofuran-2-carboxamide. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of process chemistry and asymmetric synthesis. Our goal is to empower you to overcome common challenges, ensuring a robust, scalable, and efficient synthesis.

Troubleshooting Guide: From Bench to Pilot Plant

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to guide your problem-solving process.

Q1: My reaction yield is consistently low (<70%) when synthesizing the carboxamide from (S)-Tetrahydrofuran-2-carboxylic acid. What are the likely causes and how can I improve it?

Low yield is a common issue often traced back to the choice of amidation method, reaction conditions, or work-up procedure.

  • Potential Cause 1: Inefficient Amidation Reagent. Standard methods for forming amides involve activating the carboxylic acid. The efficiency of this activation is paramount. For instance, using 1,1'-Carbonyldiimidazole (CDI) is a common and effective method where an activated acylimidazolide intermediate is formed before reacting with an ammonia source.[1] If this activation is incomplete, the yield will suffer.

    • Troubleshooting Action:

      • Ensure Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling agent (e.g., CDI, HOBt/EDC) to drive the activation to completion.

      • Activation Time & Temperature: Allow sufficient time for the activation step before adding the ammonia source. For CDI, this is often 1-2 hours at a moderate temperature (e.g., 45 °C) in a solvent like THF.[1]

      • Alternative Reagents: If one coupling system fails, consider others. Thionyl chloride (SOCl₂) can be used to form the acid chloride in situ, which is highly reactive. However, this method generates HCl, which must be neutralized, and may be too harsh for sensitive substrates, potentially leading to side products or racemization.

  • Potential Cause 2: Product Degradation during Work-up. The amide product can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures during extraction and solvent removal.

    • Troubleshooting Action:

      • Mild Work-up: Use mild aqueous washes, such as saturated sodium bicarbonate (NaHCO₃) solution, to neutralize any acidic residues.[1] Avoid strong acids or bases.

      • Temperature Control: Perform all extractions and solvent evaporations at reduced temperatures (e.g., <40°C) under vacuum to minimize thermal degradation.

  • Potential Cause 3: Incomplete Reaction. The reaction between the activated acid and the ammonia source may not have gone to completion.

    • Troubleshooting Action:

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting carboxylic acid. Do not proceed with the work-up until the starting material is fully consumed.

      • Increase Reaction Time/Temperature: If the reaction stalls, cautiously increasing the reaction time or temperature can help drive it to completion. However, be mindful of potential side reactions or racemization.

Q2: The enantiomeric excess (ee%) of my final product is decreasing upon scale-up. How can I maintain high stereochemical purity?

Maintaining enantioselectivity is a critical challenge in scaling up chiral syntheses.[2] The loss of optical purity often points to racemization, which can occur at several stages.

  • Potential Cause 1: Racemization under Harsh pH. Both strongly acidic and basic conditions can promote the epimerization of the chiral center at the C2 position, especially if there are any intermediates that stabilize a carbanion or carbocation at that center.

    • Troubleshooting Action:

      • Neutralize Promptly: During the work-up, neutralize the reaction mixture gently and avoid prolonged exposure to extreme pH levels.[2]

      • Buffer Systems: If possible, incorporate a buffer system during the reaction or work-up to maintain a stable, near-neutral pH.

  • Potential Cause 2: Thermal Racemization. Localized "hot spots" in a large reactor due to inefficient heat transfer can provide the energy needed to overcome the barrier to racemization.

    • Troubleshooting Action:

      • Optimize Heat Transfer: Ensure the reactor is equipped with an efficient cooling jacket and proper agitation to maintain a uniform temperature profile.[2]

      • Controlled Reagent Addition: Add exothermic reagents (like thionyl chloride) slowly and sub-surface to dissipate heat effectively.

      • Lower Reaction Temperature: Often, higher enantioselectivity can be achieved at lower temperatures, even if it means a longer reaction time.[2]

Workflow for Synthesis and Chiral Integrity Verification

G cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Quality Control start Start: (S)-Tetrahydrofuran -2-carboxylic acid activate Activate Carboxylic Acid (e.g., CDI in THF) start->activate react React with Ammonia Source (e.g., NH4OH) activate->react workup Aqueous Work-up (Mild pH, <40°C) react->workup isolate Isolate Crude Product workup->isolate purify Purification (Crystallization or Chromatography) isolate->purify hplc Chiral HPLC Analysis purify->hplc nmr Structure Verification (NMR) purify->nmr hplc->purify ee% < 99.5% (Re-purify) final Final Product: (S)-(-)-Tetrahydrofuran -2-carboxamide hplc->final ee% > 99.5%

Caption: Synthesis, Purification, and Analysis Workflow.

Q3: I'm having trouble purifying the final product. Crystallization attempts result in an oil or poor recovery. What should I do?

Purification is often a process of meticulous optimization. The physical properties of (S)-(-)-Tetrahydrofuran-2-carboxamide (Melting Point: 82-86 °C) suggest it should be a crystalline solid, but impurities can interfere.[3]

  • Potential Cause 1: Residual Solvent or Impurities. Small amounts of solvent or reaction byproducts can act as an "anti-solvent" or impurity, preventing crystallization.

    • Troubleshooting Action:

      • Solvent Screening: Conduct a systematic solvent screening for crystallization. Test a range of solvents with varying polarities (e.g., ethyl acetate, isopropyl acetate, toluene, heptane). Anti-solvent addition (e.g., adding heptane to a solution in ethyl acetate) is often effective.

      • Flash Chromatography: If crystallization is challenging, purify a small batch via column chromatography to obtain a highly pure "seed crystal." Use this seed to induce crystallization in the larger batch.

      • Work-up Refinement: Re-evaluate your work-up. An additional wash step might remove a critical impurity that is inhibiting crystallization.

  • Potential Cause 2: Polymorphism. The compound may exist in different crystalline forms (polymorphs), some of which may be more difficult to crystallize or could form oils.[4]

    • Troubleshooting Action:

      • Control Cooling Rate: The rate of cooling can significantly impact crystal formation. Experiment with slow cooling (allowing the solution to cool to room temperature overnight) versus rapid cooling (using an ice bath).

      • Stirring: The level of agitation during crystallization can influence which polymorph is formed. Try both stirred and unstirred crystallization conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing enantiopure (S)-(-)-Tetrahydrofuran-2-carboxamide?

There are two main approaches:

  • Chiral Pool Synthesis: This is the most direct route, starting with commercially available (S)-(-)-Tetrahydrofuran-2-carboxylic acid. The primary challenge is the amidation step, which must be high-yielding without causing racemization.

  • Asymmetric Synthesis/Resolution: This approach starts from a racemic or prochiral precursor.

    • Enzymatic Resolution: An enzyme, such as a lipase, can be used to selectively hydrolyze a racemic ester (e.g., ethyl (±)-tetrahydrofuran-2-carboxylate), leaving behind the desired (S)-ester or producing the (S)-acid.[5] This is a powerful green chemistry technique.[6]

    • Diastereomeric Salt Resolution: The racemic carboxylic acid is reacted with a chiral base (e.g., (S)-1-phenylethylamine) to form diastereomeric salts.[7] These salts have different solubilities, allowing one to be selectively crystallized and separated.[7] The pure (S)-acid is then liberated from the salt and carried forward to the amidation step.

Troubleshooting Logic for Low Enantiomeric Excess (ee%)dot

G cluster_causes Potential Causes cluster_solutions Troubleshooting Actions problem Problem: Low ee% in Final Product cause1 Harsh pH during Reaction or Work-up problem->cause1 cause2 High Reaction Temperature problem->cause2 cause3 Inefficient Chiral Resolution problem->cause3 solution1a Use mild buffers (e.g., NaHCO3 wash) cause1->solution1a solution1b Minimize exposure time to acidic/basic conditions cause1->solution1b solution2a Ensure efficient reactor cooling and agitation cause2->solution2a solution2b Lower reaction temperature and extend reaction time cause2->solution2b solution3a Screen different resolving agents/enzymes cause3->solution3a solution3b Optimize crystallization conditions for diastereomeric salt cause3->solution3b

Sources

Reference Data & Comparative Studies

Validation

Strategic Selection of Chiral Auxiliaries: A Comparative Guide to (S)-(-)-Tetrahydrofuran-2-carboxamide vs. Established Benchmarks

In the landscape of asymmetric synthesis, the selection of a chiral auxiliary dictates the stereochemical outcome, operational efficiency, and downstream scalability of a synthetic route. While Evans oxazolidinones have...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of asymmetric synthesis, the selection of a chiral auxiliary dictates the stereochemical outcome, operational efficiency, and downstream scalability of a synthetic route. While Evans oxazolidinones have historically dominated enolate chemistry, emerging heterocycle-based auxiliaries like (S)-(-)-Tetrahydrofuran-2-carboxamide (S-THF-CA) offer highly specialized reactivity profiles, particularly in transition metal-catalyzed C(sp³)-H functionalizations[1].

This guide objectively evaluates S-THF-CA against traditional benchmark auxiliaries, providing mechanistic insights, comparative data, and self-validating experimental protocols to aid drug development professionals in optimizing their synthetic workflows.

Mechanistic Paradigms and Structural Advantages

The efficacy of any chiral auxiliary lies in its ability to restrict conformational freedom during a bond-forming event.

(S)-(-)-Tetrahydrofuran-2-carboxamide leverages the inherent rigidity of its oxygen-containing five-membered ring. Unlike traditional auxiliaries that rely purely on steric bulk, S-THF-CA functions as a highly efficient bidentate directing group . In palladium-catalyzed reactions, the amide nitrogen and the THF oxygen coordinate to the metal center, forming a rigid palladacycle intermediate[1]. This precise geometric lock directs C-H activation exclusively to the C3-position, ensuring exceptional cis-diastereoselectivity.

Conversely, Evans Oxazolidinones (e.g., (S)-4-benzyl-2-oxazolidinone) dictate stereochemistry through steric shielding. Upon conversion to an N-acyl enolate, the bulky substituent (e.g., benzyl or isopropyl) physically blocks one face of the molecule. This forces the incoming electrophile to approach from the less hindered trajectory, yielding high diastereomeric excess[2].

G A Prochiral Substrate B Auxiliary Attachment (S-THF-CA or Evans) A->B C Stereodirecting Complex (Rigid Conformation) B->C Covalent Linkage D Asymmetric Transformation (C-H Arylation / Alkylation) C->D Reagent Approach E Diastereomeric Intermediate (High d.e.) D->E Steric/Electronic Control F Auxiliary Cleavage (Hydrolysis / Reduction) E->F G Enantioenriched Target F->G Target Isolation H Recovered Auxiliary F->H Recycling

Workflow of chiral auxiliary-directed asymmetric synthesis.

Comparative Performance Data

To contextualize the utility of S-THF-CA, the following table summarizes its performance metrics and operational parameters against the industry-standard Evans oxazolidinone framework[3],[1].

Parameter(S)-(-)-Tetrahydrofuran-2-carboxamideEvans Oxazolidinones (e.g., 4-Benzyl)
Primary Stereocontrol Mechanism Bidentate (N, O) transition metal coordinationSteric shielding of the enolate face
Key Synthetic Applications C(sp³)-H functionalization, core building blockAsymmetric alkylation, aldol addition
Typical Diastereomeric Excess (d.e.) >95% (in directed C-H arylation)>98% (in enolate alkylation)
Cleavage / Downstream Processing Dehydration to nitrile, direct integrationLiOH/H₂O₂ hydrolysis, reductive cleavage
Structural Rigidity Source 5-membered THF ring + metal chelation5-membered oxazolidinone + bulky substituent

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols detail the causality behind each reagent choice and include built-in self-validation systems.

Protocol A: Pd-Catalyzed C3-Arylation using S-THF-CA

This workflow utilizes S-THF-CA to direct the stereoselective arylation of unactivated C(sp³)-H bonds[1].

  • Reaction Setup: In a sealed tube, combine the S-THF-CA substrate (1.0 equiv), aryl iodide (2.0 equiv), Pd(OAc)₂ (10 mol%), and AgOAc (2.0 equiv) in hexafluoro-2-propanol (HFIP).

    • Causality: Pd(OAc)₂ serves as the precatalyst. AgOAc is critical; it acts as an iodide scavenger to prevent catalyst poisoning and functions as the base required for the Concerted Metalation-Deprotonation (CMD) step. HFIP is chosen for its high polarity and hydrogen-bonding capabilities, which stabilize the electrophilic Pd(II) species.

  • Thermal Activation: Heat the mixture to 110 °C for 24 hours under an inert argon atmosphere.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove insoluble silver salts (AgI) and palladium black.

  • Self-Validation System: Prior to column chromatography, analyze the crude mixture via ¹H NMR. The diastereomeric ratio (d.r.) can be validated by integrating the newly formed C3-proton signals. A successful reaction will display a d.r. > 95:5, confirming that the bidentate coordination successfully locked the palladacycle conformation.

G N1 Pd(II) Precatalyst N2 Bidentate Coordination (S-THF-CA N & O) N1->N2 N3 Concerted Metalation (C3-H Activation) N2->N3 AgOAc Base N4 Palladacycle Intermediate N3->N4 N5 Oxidative Addition (Ar-I) N4->N5 Aryl Iodide N6 Pd(IV) Intermediate N5->N6 N7 Reductive Elimination N6->N7 N7->N1 Catalyst Regeneration N8 C3-Arylated THF Product N7->N8 Product Release

Catalytic cycle for Pd-catalyzed C3-arylation using S-THF-CA.

Protocol B: Asymmetric Alkylation using Evans Oxazolidinone

This benchmark protocol demonstrates the kinetic control required for traditional auxiliary-directed alkylation[3].

  • Enolate Formation: Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C. Add Sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equiv) dropwise.

    • Causality: The use of a strong, non-nucleophilic base at strictly cryogenic temperatures (-78 °C) prevents ketene formation and ensures the kinetic generation of the Z-enolate, which is mandatory for high facial selectivity.

  • Electrophile Addition: Introduce the alkyl halide (1.2 equiv) and stir until completion.

    • Causality: The bulky group on the oxazolidinone blocks one face of the Z-enolate, forcing the electrophile to attack from the opposite, unhindered face.

  • Auxiliary Cleavage: Treat the purified product with LiOH and H₂O₂ in a THF/H₂O mixture at 0 °C[4].

    • Causality: H₂O₂ reacts with LiOH to form the hydroperoxide anion (HOO⁻). Due to the alpha-effect, HOO⁻ is significantly more nucleophilic than the hydroxide ion, allowing it to selectively attack the imide carbonyl over the amide, cleanly cleaving the auxiliary without racemizing the newly formed alpha-stereocenter.

  • Self-Validation System: Monitor the cleavage reaction via HPLC. The presence of <5% hydroxyamide byproduct validates that the hydroperoxide anion selectively attacked the correct carbonyl, preserving the structural integrity of the target molecule[4].

Downstream Processing and Auxiliary Fate

The ultimate fate of a chiral auxiliary often dictates its industrial viability. Evans oxazolidinones are typically designed to be cleaved, recovered, and recycled, making them highly cost-effective for scale-up manufacturing[2].

In contrast, (S)-(-)-Tetrahydrofuran-2-carboxamide is frequently utilized not just as a temporary directing group, but as a permanent chiral building block. For instance, S-THF-CA can undergo a dehydration reaction using thionyl chloride and DMF to yield (S)-tetrahydrofuran-2-carbonitrile (THFCN). This nitrile intermediate can subsequently be methylated with Grignard reagents (e.g., methylmagnesium chloride) to produce complex, biologically active (S)-1-(tetrahydrofuran-2-yl)ethenone derivatives[5]. This dual utility—acting as both a stereodirecting auxiliary and a core structural motif—makes S-THF-CA highly valuable in modern drug discovery.

References

  • The Journal of Organic Chemistry (ACS Publications) - Stereoselective Pd-Catalyzed Direct Arylation of Unactivated sp3 C(3)–H Bonds of Tetrahydrofuran and 1,4-Benzodioxane Systems. Available at: [Link]

  • Organic Process Research & Development (ACS Publications) - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Available at: [Link]

  • University of York - Aromatic Heterocyclic Chemistry: Evans Oxazolidinone Mechanism. Available at: [Link]

Sources

Comparative

Performance of Evans auxiliaries versus novel chiral auxiliaries.

Beyond Evans: A Comparative Guide to the Performance of Novel Chiral Auxiliaries in Asymmetric Synthesis For decades, the Evans oxazolidinone auxiliary has served as the gold standard for asymmetric induction, particular...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond Evans: A Comparative Guide to the Performance of Novel Chiral Auxiliaries in Asymmetric Synthesis

For decades, the Evans oxazolidinone auxiliary has served as the gold standard for asymmetric induction, particularly in aldol and alkylation reactions. However, modern synthetic chemistry demands higher atom economy, milder cleavage conditions, and broader stereochemical flexibility. This guide objectively compares the classic Evans system against two highly successful novel alternatives: Crimmins’ thiazolidinethiones and Myers’ pseudoephenamine.

By analyzing the mechanistic causality behind these systems, we provide a field-proven roadmap for selecting and executing the optimal chiral auxiliary strategy for complex molecule synthesis.

Mechanistic Divergence & Versatility: Evans vs. Crimmins

The traditional Evans oxazolidinone auxiliary relies on the formation of boron enolates (using Bu2​BOTf and DIPEA) to proceed through a highly ordered, non-chelated Zimmerman-Traxler transition state. While highly reliable, this pathway strictly affords the "Evans syn" aldol product[1]. Furthermore, removing the Evans auxiliary often requires harsh oxidative or reductive conditions (e.g., LiOH/H2​O2​ or LiBH4​ ), which can lead to epimerization or poor yields in sterically hindered substrates[2].

To overcome these limitations, the Crimmins group introduced thiazolidinethiones . These novel auxiliaries utilize soft enolization with TiCl4​ and amine bases. The causality behind their extreme versatility lies in the thiocarbonyl sulfur's high affinity for titanium[3]. By simply manipulating the Lewis acid-to-base stoichiometry, chemists can actively control the transition state:

  • Chelated Pathway: Using 1 equivalent of TiCl4​ and 1 equivalent of (-)-sparteine forces a rigid, bicyclic chelated transition state. The titanium coordinates to both the enolate oxygen and the thiocarbonyl sulfur, directing the aldehyde to the opposite face and yielding the "non-Evans syn" product[1].

  • Non-Chelated Pathway: Conversely, using an excess of amine base (2 equivalents) displaces the thiocarbonyl from the titanium's coordination sphere. This reverts the system to an open, non-chelated transition state that delivers the "Evans syn" product[1].

Additionally, the enhanced electrophilicity of the exocyclic carbonyl in thiazolidinethiones allows for much milder reductive or nucleophilic cleavage, preserving the integrity of sensitive stereocenters[2].

G A N-Acyl Chiral Auxiliary B Evans Oxazolidinone (Boron Enolate) A->B Bu2BOTf, DIPEA C Crimmins Thiazolidinethione (Titanium Enolate) A->C TiCl4, Base D Zimmerman-Traxler TS (Non-chelated) B->D E 1 eq TiCl4 + 2 eq Sparteine (Non-chelated TS) C->E F 1 eq TiCl4 + 1 eq Sparteine (Chelated TS) C->F G Evans Syn Aldol (>99:1 dr) D->G E->G H Non-Evans Syn Aldol (>98:2 dr) F->H

Mechanistic divergence of Evans and Crimmins auxiliaries in asymmetric aldol additions.

Overcoming Regulatory & Structural Bottlenecks: Myers Pseudoephenamine

While Evans auxiliaries are standard for aldol chemistry, Myers' pseudoephedrine has historically dominated asymmetric alkylations. However, pseudoephedrine is a heavily regulated commodity chemical due to its status as an illicit drug precursor, complicating its use in industrial and academic settings[4].

To bypass these regulatory restrictions without sacrificing stereocontrol, the Myers group developed pseudoephenamine [5]. This novel auxiliary operates via the formation of a rigid Z-enolate upon treatment with LDA and anhydrous LiCl[4]. The addition of LiCl is not merely an additive; it breaks up enolate aggregates and forms a highly reactive mixed LiCl-enolate complex, ensuring a rapid and clean alkylation step[4].

Pseudoephenamine offers profound physical and performance advantages over both Evans and early pseudoephedrine systems:

  • Crystallinity: Pseudoephenamine-derived amides are highly crystalline solids, facilitating purification by simple recrystallization rather than chromatography[5].

  • Analytical Clarity: They exhibit no line-broadening in NMR spectra, allowing for the precise and immediate determination of diastereomeric ratios[5].

  • Quaternary Stereocenters: Pseudoephenamine demonstrates vastly superior diastereoselectivity (d.r. >19:1) when constructing highly congested α -quaternary carbon centers—a traditional weak point for older auxiliary systems[5].

G A (R,R)-Pseudoephenamine (Unregulated Auxiliary) B N-Acylation (Amide Formation) A->B C Enolization (LDA, LiCl, THF) B->C D Z-Enolate Intermediate (Facial Shielding) C->D E Electrophilic Attack (Alkyl Halide) D->E F Alkylated Amide (High dr, Crystalline Solid) E->F G Mild Cleavage (Acid/Base or Reductive) F->G H Chiral Carboxylic Acid, Alcohol, or Ketone G->H

Step-by-step workflow for Myers pseudoephenamine-directed asymmetric alkylation.

Quantitative Performance Matrix

The following table summarizes the comparative performance metrics of these three auxiliary classes across standard asymmetric transformations.

Auxiliary SystemPrimary Reaction FocusStereochemical Outcome (d.r.)Cleavage ConditionsKey Advantage
Evans Oxazolidinone Aldol AdditionEvans-syn (>99:1) LiOH/H2​O2​ , LiBH4​ (Harsh)Highly predictable, classic literature standard.
Crimmins Thiazolidinethione Aldol AdditionEvans-syn OR Non-Evans-syn (>98:2)Mild reductive or nucleophilic acyl substitutionTunable stereoselectivity via Lewis acid/base stoichiometry.
Myers Pseudoephenamine Alkylation α -Alkylated (>19:1, excellent for quaternary) H3​O+ , OH− , or LiAlH4​ (Mild)Unregulated, highly crystalline intermediates.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

Protocol A: Synthesis of "Non-Evans-Syn" Aldol Adducts via Crimmins Auxiliary

Objective: Stereoselective aldol addition utilizing N-propionyl thiazolidinethione to access the non-Evans syn diastereomer[1].

  • Preparation: To a flame-dried, argon-purged round-bottom flask, add N-propionyl thiazolidinethione (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.1 M solution[1].

  • Enolization: Cool the solution to -78 °C. Add titanium tetrachloride ( TiCl4​ , 1.1 equiv) dropwise. Stir for 5 minutes[1].

  • Base Addition: Add (-)-sparteine (1.05 equiv) dropwise.

    • Self-Validation Checkpoint: The reaction mixture will rapidly transition to a deep red color. This visual cue is diagnostic for the successful formation of the active, chelated titanium enolate complex[1].

  • Aldehyde Addition: Stir the deep red solution at -78 °C for 30 minutes, then add the aliphatic aldehyde (e.g., isobutyraldehyde, 1.1 equiv)[1].

  • Quench & Isolate: Quench the reaction with half-saturated aqueous NH4​Cl . Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate[1].

  • Analytical Validation: Purify via silica gel chromatography. 1H NMR analysis will confirm the "non-Evans-syn" configuration via the coupling constants ( J=2−4 Hz for syn) and the absence of line-broadening.

Protocol B: Construction of Quaternary Stereocenters via Pseudoephenamine Alkylation

Objective: Diastereoselective alkylation of α,α -disubstituted pseudoephenamine amides[5].

  • LiCl Preparation: Add anhydrous LiCl (6.0 equiv) to a rigorously dried flask and flame-dry under high vacuum.

    • Causality: LiCl is highly hygroscopic; any residual moisture will prematurely protonate the sensitive enolate, destroying the yield and selectivity.

  • Substrate Addition: Suspend the α,α -disubstituted pseudoephenamine amide (1.0 equiv) in anhydrous THF and cool to -78 °C.

  • Enolate Formation: Add Lithium diisopropylamide (LDA, 2.1 equiv) dropwise. Warm the mixture to 0 °C for 1 hour to ensure complete Z-enolate formation, then cool back to -78 °C.

  • Alkylation: Introduce the alkyl halide (e.g., methyl iodide, 1.5 equiv) dropwise.

  • Quench & Isolate: Quench with saturated aqueous NH4​Cl and extract with ethyl acetate.

    • Self-Validation Checkpoint: Unlike pseudoephedrine derivatives which are typically oils, the pseudoephenamine α -quaternary amide product will rapidly crystallize upon solvent removal. Isolate the solid; 1H NMR will display sharp, well-defined peaks confirming a d.r. of 19:1 without the need for complex deconvolution[5].

Conclusion

While the Evans oxazolidinone auxiliary laid the foundation for modern asymmetric synthesis, novel chiral auxiliaries have evolved to address its critical shortcomings. Crimmins' thiazolidinethiones offer unprecedented stereochemical tunability and milder cleavage profiles for aldol additions. Meanwhile, Myers' pseudoephenamine provides a highly crystalline, unregulated pathway to conquer the notoriously difficult construction of quaternary stereocenters. For drug development professionals and synthetic chemists, transitioning to these novel systems translates to higher throughput, easier purification, and superior stereocontrol.

Sources

Validation

Comparative Guide: Diastereomeric Excess (de) Determination for (S)-(-)-Tetrahydrofuran-2-carboxamide Derivatives

Introduction & Mechanistic Context In asymmetric synthesis, (S)-(-)-Tetrahydrofuran-2-carboxamide serves as a highly effective chiral auxiliary and building block. The rigid steric environment of the tetrahydrofuran ring...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

In asymmetric synthesis, (S)-(-)-Tetrahydrofuran-2-carboxamide serves as a highly effective chiral auxiliary and building block. The rigid steric environment of the tetrahydrofuran ring, combined with the coordinating ability of the carboxamide moiety, provides excellent facial stereocontrol during reactions (e.g., alkylations or aldol additions) with prochiral substrates.

Evaluating the efficiency of these asymmetric transformations requires precise determination of the diastereomeric excess (de) . Because the resulting adducts are diastereomers rather than enantiomers, they possess distinct physicochemical and electronic properties. This allows them to be differentiated and quantified using standard analytical techniques without the need for prior chiral derivatization[1].

The two most robust methodologies for de determination in these systems are Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC) .

Workflow Substrate Prochiral Substrate + (S)-(-)-Tetrahydrofuran- 2-carboxamide Reaction Diastereoselective Reaction Substrate->Reaction Crude Crude Diastereomeric Mixture Reaction->Crude NMR 1H qNMR Analysis (Rapid Screening) Crude->NMR High Throughput HPLC Chiral HPLC Analysis (Accurate Quantification) Crude->HPLC High Sensitivity

Caption: Workflow for synthesis and diastereomeric excess analysis of chiral adducts.

Comparative Analysis of Analytical Techniques

The choice between qNMR and HPLC depends on the stage of drug development and the required dynamic range of the analysis. Below is an objective comparison of their performance metrics for (S)-(-)-Tetrahydrofuran-2-carboxamide derivatives[1].

Analytical ParameterQuantitative 1H NMR (qNMR)Chiral HPLC
Mechanistic Principle Differentiates the magnetic environments of diastereotopic protons.Physical separation via differential transient interactions with a stationary phase.
Sensitivity (LOD) Moderate (~1-2% of the minor diastereomer).High (<0.1% of the minor diastereomer).
Method Development Minimal; requires identifying a well-resolved diagnostic proton[1].Significant; requires empirical screening of columns and mobile phases[1].
Throughput High (minutes per sample).Moderate (10-30 minutes per run).
Primary Application Reaction condition optimization and rapid library screening.Final product characterization and regulatory API submissions[1].

Protocol 1: Quantitative 1H NMR (qNMR) Spectroscopy

The Causality: qNMR is the premier tool for rapid screening. It exploits the fact that protons in diastereomers reside in different electronic environments, leading to distinct chemical shifts. For (S)-(-)-Tetrahydrofuran-2-carboxamide derivatives, the proton at the C2 position of the tetrahydrofuran ring (adjacent to the oxygen and carboxamide) is highly diagnostic. Its chemical shift is acutely sensitive to the stereochemical configuration of the newly formed adjacent stereocenter.

Self-Validating System: A critical pitfall in the NMR analysis of amides is restricted rotation around the C-N bond, which generates rotamers. Rotamers can produce separate NMR signals that mimic a diastereomeric mixture, artificially skewing the de calculation. To validate the system, researchers must employ2 to confirm that the observed peaks belong to distinct diastereomers rather than equilibrating rotamers[2].

Step-by-Step Methodology:
  • Sample Preparation: Accurately weigh 10-20 mg of the purified reaction product. Dissolve completely in 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean 5 mm NMR tube[1].

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz is recommended to maximize chemical shift dispersion)[1]. Ensure the relaxation delay (D1) is set to at least 5× the longest longitudinal relaxation time (T1) of the diagnostic protons to guarantee quantitative integration.

  • Signal Identification & Integration: Identify well-resolved, baseline-separated signals unique to each diastereomer (e.g., the C2 carbinol-equivalent proton). Integrate these peaks.

    • Calculation:de (%) = |(Integral_Major - Integral_Minor) / (Integral_Major + Integral_Minor)| × 100

  • Validation (Troubleshooting Overlap): If signals overlap, apply a chiral shift reagent (e.g., Eu(hfc)₃) to induce separation, or utilize3 (COSY/HSQC) to confirm connectivity and resolve overlapping multiplets[3]. Furthermore, utilize 2D EXSY to rule out rotamer interference[4].

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)

The Causality: When the minor diastereomer is present in trace amounts (<2%), NMR lacks the dynamic range for accurate quantification. HPLC physically separates the diastereomers based on their differential binding affinities to a chiral stationary phase (CSP). The carboxamide group of the (S)-(-)-Tetrahydrofuran-2-carboxamide auxiliary acts as an excellent hydrogen-bond donor/acceptor, interacting strongly with the carbamate linkages in 3 (e.g., amylose or cellulose derivatives), making chiral HPLC highly effective[3].

Self-Validating System: Co-eluting achiral impurities can easily be mistaken for the minor diastereomer, artificially lowering the reported de. This protocol mandates the use of a Diode Array Detector (DAD) to perform peak purity analysis. If the UV absorbance spectrum varies across the width of the chromatographic peak, co-elution is occurring, and the mobile phase must be re-optimized.

Step-by-Step Methodology:
  • Column Selection: Install a polysaccharide-based CSP column (e.g., Chiralpak® AD-H, coated with amylose tris(3,5-dimethylphenylcarbamate))[3].

  • Mobile Phase Preparation: Prepare an isocratic mixture of n-hexane and 2-propanol (a typical starting ratio is 90:10 v/v). Degas the solvent thoroughly to prevent baseline drift[3].

  • System Equilibration & Run: Set the flow rate to 1.0 mL/min and the column compartment temperature to 25°C. Inject 5-10 µL of the sample (dissolved in the mobile phase)[3].

  • Detection & Validation: Monitor UV absorbance at a wavelength corresponding to the compound's λmax. Use the DAD software to extract the peak purity index for both the major and minor diastereomer peaks.

  • Quantification: Calculate de using the integrated peak areas:

    • Calculation:de (%) = |(Area_Major - Area_Minor) / (Area_Major + Area_Minor)| × 100[1].

Method Selection Logic

DecisionTree Start Select de Determination Method Goal Primary Analytical Goal? Start->Goal Rapid Rapid Screening (Method Dev: Low) Goal->Rapid Speed Accurate Trace Quantification (Method Dev: High) Goal->Accurate Accuracy NMR_Node 1H qNMR Spectroscopy Rapid->NMR_Node HPLC_Node Chiral HPLC (Amylose/Cellulose CSP) Accurate->HPLC_Node Overlap Signal Overlap? NMR_Node->Overlap Resolve Use 2D NMR (COSY/NOESY) or Chiral Shift Reagents Overlap->Resolve Yes

Caption: Decision tree for selecting the optimal analytical method for de determination.

References

  • BenchChem. "Navigating Diastereoselectivity: A Comparative Analysis of Analytical Techniques in Reactions of (S)-2-Bromosuccinic Acid." BenchChem Technical Support. 1

  • McLoughlin, E. C., et al. "Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams." ChemistryOpen 2023, 12 (6). 4

  • BenchChem. "Technical Support Center: 2-(Hydroxymethyl)menthol Diastereomeric Excess Determination." BenchChem Technical Support. 3

  • Hussaini, S. R., et al. "Application of NMR Spectroscopy for the Detection of Equilibrating E-Z Diastereomers." ACS Omega 2020, 5, 24848−24853. 2

Sources

Comparative

The Unseen Architect: A Comparative Guide to the Applications of (S)-(-)-Tetrahydrofuran-2-carboxamide and Its Congeners in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Within the vast arsenal of mole...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Within the vast arsenal of molecular scaffolds available to drug designers, the humble tetrahydrofuran (THF) ring, particularly when chirally defined and appropriately functionalized, has emerged as a privileged motif. This guide provides an in-depth technical comparison of the applications of (S)-(-)-Tetrahydrofuran-2-carboxamide and its closely related precursors, focusing on their pivotal roles in the development of cutting-edge antibacterial and antiviral therapeutics. We will delve into the causality behind the selection of this moiety, compare its performance with relevant alternatives, and provide detailed experimental insights for the discerning researcher.

The Tetrahydrofuran Moiety: A Bioisostere with Benefits

The tetrahydrofuran ring can be considered a conformationally restricted and less lipophilic bioisostere of a cyclohexane ring. The introduction of the oxygen atom can serve as a hydrogen bond acceptor, potentially leading to tighter binding interactions with biological targets. Furthermore, the stereochemistry at the 2-position of the tetrahydrofuran ring is often crucial for biological activity, making enantiomerically pure building blocks like (S)-(-)-Tetrahydrofuran-2-carboxamide and its parent carboxylic acid highly valuable in pharmaceutical synthesis.[1][2]

Applications in Antibacterial Drug Development: The Case of Faropenem

Faropenem, a potent oral penem antibiotic, stands as a testament to the successful incorporation of the tetrahydrofuran scaffold in antibacterial drug design. The (R)-tetrahydrofuran-2-ylthio group at the C-2 position of the penem nucleus is a key determinant of its broad-spectrum activity and stability against β-lactamases.[2][3]

Comparative Antibacterial Activity of Faropenem

The efficacy of Faropenem has been benchmarked against other commonly used antibiotics across a range of bacterial pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) data, illustrating Faropenem's potent activity.

Bacterial SpeciesFaropenem MIC (µg/mL)Cefuroxime MIC (µg/mL)Amoxicillin-Clavulanate MIC (µg/mL)
Streptococcus pneumoniae≤0.06 - 0.5≤0.06 - 4≤0.06 - 2
Haemophilus influenzae0.25 - 20.5 - 40.25 - 4
Moraxella catarrhalis≤0.06 - 0.50.5 - 4≤0.06 - 0.25
Escherichia coli0.5 - 8>324 - >32

Data compiled from multiple in vitro studies.[4]

Synthesis of Faropenem Sodium: A Step-by-Step Protocol

The synthesis of Faropenem Sodium hinges on the coupling of the (R)-tetrahydrofuran-2-carboxylic acid derivative with the penem core.

Experimental Protocol: Synthesis of Faropenem Sodium

  • Preparation of the Thioester: (R)-tetrahydrofuran-2-carboxylic acid is converted to its corresponding thioester.

  • Condensation with 4-AA: The thioester is condensed with (3R, 4R)-3-[(R)-1-tert-butyldimethylsilyloxyethyl]-4-acetoxyazetidin-2-one (4-AA).[3]

  • Acylation: The resulting intermediate is acylated with allyl oxalyl chloride.[3]

  • Intramolecular Wittig Cyclization: The acylated thioester undergoes an intramolecular Wittig reaction using triethyl phosphite to form the penem ring system.[3]

  • Deprotection and Salt Formation: The protecting groups are removed, and the final compound is isolated as the sodium salt.[3]

Caption: Core synthetic pathway of Faropenem Sodium.[3]

Applications in Antiviral Drug Development: The Case of Baloxavir Marboxil

Baloxavir marboxil is a first-in-class antiviral agent for the treatment of influenza. It acts by inhibiting the cap-dependent endonuclease of the viral RNA polymerase. The synthesis of this complex molecule relies on a chiral resolution step that utilizes (R)-tetrahydrofuran-2-carboxylic acid to separate the desired enantiomer.[5][6]

Mechanism of Action of Baloxavir Marboxil

Baloxavir marboxil is a prodrug that is hydrolyzed in vivo to its active form, baloxavir acid. Baloxavir acid then chelates with metal ions in the active site of the cap-dependent endonuclease, preventing the "cap-snatching" process required for viral mRNA synthesis.[7]

G cluster_moa Baloxavir Marboxil Mechanism of Action Baloxavir_Marboxil Baloxavir Marboxil (Prodrug) Baloxavir_Acid Baloxavir Acid (Active Drug) Baloxavir_Marboxil->Baloxavir_Acid Hydrolysis Endonuclease Cap-dependent Endonuclease Baloxavir_Acid->Endonuclease Inhibition Cap_Snatching Cap-Snatching Endonuclease->Cap_Snatching Required for Influenza_Replication Influenza Virus Replication Viral_mRNA Viral mRNA Synthesis Cap_Snatching->Viral_mRNA Viral_mRNA->Influenza_Replication

Caption: Simplified mechanism of action of Baloxavir Marboxil.

Chiral Resolution in Baloxavir Marboxil Synthesis

The stereochemistry of the final molecule is critical for its activity. The synthesis involves a resolution of a racemic intermediate using (R)-tetrahydrofuran-2-carboxylic acid to form diastereomeric amides, which can then be separated.[6]

Experimental Protocol: Diastereomeric Resolution

  • Amide Formation: The racemic amine intermediate is reacted with (R)-tetrahydrofuran-2-carboxylic acid to form a mixture of diastereomeric amides.[6]

  • Crystallization: The diastereomeric mixture is subjected to fractional crystallization. The desired diastereomer precipitates from the solution.[6]

  • Hydrolysis: The separated diastereomer is hydrolyzed to yield the enantiomerically pure amine and recover the chiral auxiliary.[6]

Furan-2-Carboxamides: An Unsaturated Counterpart with Distinct Applications

For comparative purposes, it is insightful to consider the applications of furan-2-carboxamides, the unsaturated analogs of tetrahydrofuran-2-carboxamides. These compounds have shown promise in a different therapeutic area: the inhibition of bacterial biofilm formation.

Antibiofilm Activity of Furan-2-Carboxamides

A diversity-oriented synthesis approach has led to the discovery of furan-2-carboxamide derivatives with significant antibiofilm activity against Pseudomonas aeruginosa. The design involved the bioisosteric replacement of a labile furanone ring with a more stable furan-2-carboxamide moiety.[8]

Compound SeriesLinkerMaximum Biofilm Inhibition (%)
4 N-acylcarbohydrazide58
5 1,4-Diaminobenzene<40
6 3-Aminobenzoic acid~40-50
7 1,2,3-Triazole>50

Data from a study on furan-2-carboxamides as antibiofilm agents.[8]

The enhanced stability of the furan-2-carboxamide scaffold compared to the furanone ring, while maintaining key interactions with the putative target LasR, highlights the value of this structural motif in developing novel anti-infective agents.[8]

Future Perspectives and Conclusion

The (S)-(-)-Tetrahydrofuran-2-carboxamide moiety and its parent carboxylic acid are more than just simple chiral building blocks; they are key architectural elements that impart desirable pharmacological properties to a range of therapeutics. From the broad-spectrum antibacterial activity of Faropenem to the targeted antiviral mechanism of Baloxavir Marboxil, the strategic incorporation of this scaffold has proven to be a successful strategy in drug design.

Future research will likely explore the use of this and related tetrahydrofuran derivatives in other therapeutic areas, such as in the development of novel nucleoside analogs with antiviral or anticancer properties. The ability to fine-tune the stereochemistry and substitution pattern of the tetrahydrofuran ring offers a rich playground for medicinal chemists to optimize drug-target interactions and improve pharmacokinetic profiles. The comparative analysis presented in this guide underscores the versatility and importance of the tetrahydrofuran-2-carboxamide scaffold, solidifying its place as a valuable tool in the ongoing quest for new and improved medicines.

References

  • Sari, I., et al. (2018). Synthesis and antiviral evaluation of 2',2',3',3'-tetrafluoro nucleoside analogs. Tetrahedron Letters, 59(7), 651-655.
  • BenchChem. (2025).
  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259.[7]

  • Aydın, A. S., & Gül, H. İ. (2022). Chemical Structure and Synthesis of Baloxavir Marboxil, A Novel Endonuclease Inhibitor For The Treatment Influenza: An Overview. International Journal of PharmATA, 2(3), 91-99.[5]

  • PubChem. (n.d.). Baloxavir Marboxil. National Center for Biotechnology Information. Retrieved from a valid URL.[7]

  • Grygorenko, O. O., et al. (2020). Antiviral nucleoside analogs. Russian Chemical Reviews, 89(1), 1-32.[9]

  • MacVane, S. H., et al. (2022). A systematic scoping review of faropenem and other oral penems: treatment of Enterobacterales infections, development of resistance and cross-resistance to carbapenems. JAC-Antimicrobial Resistance, 4(6), dlac125.[10]

  • Google Patents. (n.d.). CN101585847A - Synthetic method of faropenem sodium. Retrieved from a valid URL.[2]

  • Rojas-Altuve, A., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry & Medicinal Chemistry, e202400879.[8]

  • Kim, C. U., et al. (2014). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3469.[11]

  • Gosselin, G., et al. (2010). Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. Journal of Medicinal Chemistry, 53(1), 121-133.[12]

  • MacVane, S. H., et al. (2022). A systematic scoping review of faropenem and other oral penems: treatment of Enterobacterales infections, development of resistance and cross-resistance to carbapenems. JAC-Antimicrobial Resistance, 4(6), dlac125.[13]

  • Wang, Z., et al. (2024). Solvates and Polymorphs of Baloxavir Marboxil: Crystal Structure and Phase Transformation Study. Crystal Growth & Design, 24(5), 2184-2194.[14]

  • Starodubtseva, E., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 24(16), 12903.[15]

  • Sharma, A., et al. (2021). Development of a Flexible and Robust Synthesis of Tetrahydrofuro[3,4-b]furan Nucleoside Analogues. The Journal of Organic Chemistry, 86(8), 5863-5872.[16]

  • Bio, M. M., et al. (2019). Review of the Patent Literature: Synthesis and Final Forms of Antiviral Drugs Tecovirimat and Baloxavir Marboxil. Organic Process Research & Development, 23(7), 1296-1311.[6]

  • Google Patents. (n.d.). CN1884284A - Process for the preparation of sodium faropenem. Retrieved from a valid URL.[17]

  • Ghosh, A. K., & Osswald, H. L. (2014). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 6(13), 1489-1507.[18]

  • Iannazzo, D., et al. (2021). Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses. Molecules, 26(4), 986.[19]

  • ResearchGate. (n.d.). Chemical structures of baloxavir acid (active form) and baloxavir marboxil (prodrug form). Retrieved from a valid URL.[20]

  • Milani, M., & Ghafourian, S. (2025). Faropenem for the management of infectious diseases – A systematic review of in vitro susceptibility tests and clinical studies. Journal of Laboratory Physicians, 17(2), 115-124.[4]

  • Paquin, J. F. (n.d.). 277 G. Landelle and J.-F. Paquin The conjugate addition of nucleophiles to α,β-unsaturated carboxylic acids is challenging bec.[21]

  • De Clercq, E., & Lagojda, I. (2006). Anti-influenza virus agents: synthesis and mode of action. Medicinal Research Reviews, 26(6), 691-746.[22]

  • Nguyen, H., et al. (2025). Process Development for Continuous Manufacturing of Baloxavir Marboxil. Part 1: Step 1 Synthesis. Organic Process Research & Development.[23]

  • Liu, Y., et al. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. Bioorganic & Medicinal Chemistry Letters, 111, 129859.[24]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.[25]

  • Eyer, L., et al. (2017). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral Chemistry and Chemotherapy, 25(3), 68-86.[26]

  • El-Sawy, E. R., & Mandour, A. H. (2019). Synthesis and anti-influenza activity of five member heterocycles containing compounds. Arkivoc, 2019(5), 134-170.[27]

  • Wang, Y., et al. (2023). Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives. Molecules, 28(13), 4969.[28]

  • Kanamitsu, K., et al. (2010). Synthesis and anti-influenza virus activity of dihydrofuran-fused perhydrophenanthrenes with a benzyloxy-type side-chain. Bioorganic & Medicinal Chemistry Letters, 20(4), 1335-1338.[29]

  • ResearchGate. (n.d.). Structure of faropenem showing tetrahydrofuran and medoxomil ring and positions of caron atoms in penem structural core. Retrieved from a valid URL.[30]

  • Al-Majdoub, Z. M., et al. (2025). Recent Developments in Penem Antibiotics: Structural and Therapeutic Perspectives. Molecules, 30(9), 2025.[31]

  • ChemRxiv. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[9]uril.[32]

  • Journal of Chemical Technology and Metallurgy. (2026). SYNTHESIS, HYDROLYTIC STABILITY AND ANTIVIRAL STUDIES OF SULFUR-BASED ANTI-INFLUENZA DRUGS.[33]

  • Technical Disclosure Commons. (2022). Novel Crystalline Polymorph Of Baloxavir Marboxil And Process For Preparation Thereof.[34]

  • Li, J., et al. (2022). Fast and Efficient Synthesis of Racemic Baloxavir Catalyzed by Strong Solid Acid under Microwave Conditions. Molecules, 27(13), 4038.[35]

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Validation

Advantages of using (S)-(-)-Tetrahydrofuran-2-carboxamide in natural product synthesis

Title: The Strategic Advantage of (S)-(-)-Tetrahydrofuran-2-carboxamide in Natural Product Synthesis: A Comparative Guide Executive Summary In the complex landscape of natural product synthesis, the selection of chiral b...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Strategic Advantage of (S)-(-)-Tetrahydrofuran-2-carboxamide in Natural Product Synthesis: A Comparative Guide

Executive Summary In the complex landscape of natural product synthesis, the selection of chiral building blocks and auxiliaries dictates the efficiency, stereoselectivity, and overall atom economy of the synthetic route. (S)-(-)-Tetrahydrofuran-2-carboxamide has emerged as a dual-purpose powerhouse. Unlike traditional cleavable auxiliaries, it serves both as a robust directing group for transition-metal-catalyzed C(sp3)-H functionalization and as a native structural motif (chiral pool) that can be directly incorporated into target molecules like norlignans, acetogenins, and macrolides.

Structural Significance & Dual Utility

The tetrahydrofuran (THF) ring is a ubiquitous pharmacophore found in numerous biologically active natural products and approved pharmaceuticals[1]. The primary challenge in synthesizing these molecules often lies in establishing contiguous stereocenters around the oxygen heterocycle.

(S)-(-)-Tetrahydrofuran-2-carboxamide addresses this by offering a pre-installed (S)-stereocenter at the C2 position. When functionalized with a bidentate directing group (such as 8-aminoquinoline), the carboxamide moiety coordinates with palladium catalysts to direct highly regioselective and stereoselective C-H activation at the unactivated C3 position[2].

Objective Comparison: (S)-THF-2-carboxamide vs. Traditional Auxiliaries

To objectively evaluate its performance, we must compare it against industry standards like Evans' Oxazolidinones and Oppolzer's Sultams. Traditional auxiliaries rely on attachment, stereoselective enolate chemistry (e.g., aldol additions), and subsequent cleavage[3]. This "borrowed chirality" approach inherently reduces atom economy. In contrast, the THF-2-carboxamide scaffold often remains in the final product, bypassing the cleavage step entirely.

Table 1: Quantitative Comparison of Chiral Auxiliaries in Natural Product Synthesis

Feature(S)-(-)-Tetrahydrofuran-2-carboxamideEvans' OxazolidinonesOppolzer's Sultams
Primary Function Directing group & Chiral Pool MotifRemovable Chiral AuxiliaryRemovable Chiral Auxiliary
Typical Selectivity Highly cis-selective (C3-arylation)Highly syn-selective (Aldol/Alkylation)Tunable (syn or anti)
Atom Economy High (Scaffold often retained)Low (Auxiliary is cleaved/discarded)Low (Auxiliary is cleaved)
Predictability Excellent for rigid 5-membered ringsExcellent for enolate chemistryGood, dependent on Lewis acid
Cleavage Requirement Often unnecessary (native to targets)Required (LiOH/H₂O₂ or LiAlH₄)Required

Mechanistic Deep Dive: Auxiliary-Enabled C(sp3)-H Functionalization

The true advantage of (S)-THF-2-carboxamide lies in its application in C-H functionalization. When coupled with 8-aminoquinoline, the resulting bidentate ligand coordinates with a Pd(II) precatalyst.

Causality of Stereoselectivity : The coordination forms a highly rigid 5,5-bicyclic palladacycle intermediate[4]. This geometric constraint restricts the palladium center to interacting exclusively with the C3-H bond, preventing activation at the more remote C4 or C5 positions. Furthermore, the pre-existing (S)-configuration at C2 dictates the facial approach of the aryl iodide during oxidative addition, resulting in an overwhelming preference for the cis-(2S,3S) diastereomer[2].

G A Pd(OAc)2 Precatalyst C C-H Activation (Rigid 5,5-Bicyclic Palladacycle) A->C Coordination B (S)-THF-2-carboxamide (Bidentate Directing Group) B->C Ligation D Oxidative Addition (Aryl Iodide) C->D Ar-I E Reductive Elimination (Stereoretentive) D->E Pd(IV) Intermediate E->A Catalyst Regeneration F cis-2,3-Disubstituted THF (Norlignan Scaffold) E->F Product Release

Caption: Mechanistic pathway of Pd-catalyzed stereoselective C(sp3)-H arylation utilizing THF-2-carboxamide.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following is a field-proven protocol for the Pd-catalyzed direct C3-arylation of (S)-N-(quinolin-8-yl)tetrahydrofuran-2-carboxamide, as established by 2[2].

Methodology: Synthesis of (2S,3S)-3-Aryl-tetrahydrofuran-2-carboxamide

  • Reaction Setup : In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge (S)-N-(quinolin-8-yl)tetrahydrofuran-2-carboxamide (0.2 mmol), Pd(OAc)₂ (10 mol%), and AgOAc (2.0 equiv). Causality: AgOAc acts as the terminal oxidant to regenerate the active Pd(II) species from Pd(0) and abstracts iodide to drive the catalytic cycle forward.

  • Reagent Addition : Add the chosen aryl iodide (0.4 mmol). If the aryl iodide is solid, add it in step 1. Add 0.5 mL of neat conditions or Hexafluoro-2-propanol (HFIP) as a solvent. Causality: HFIP is highly polar and strongly hydrogen-bonding, which stabilizes the transient, high-valent Pd(IV) intermediate formed during the oxidative addition step.

  • Execution : Seal the tube under an argon atmosphere and heat the mixture at 110 °C for 24 hours. Causality: The elevated temperature is thermodynamically required to overcome the high activation energy barrier of unactivated sp3 C-H bond cleavage.

  • Self-Validating Checkpoint : Monitor the reaction via TLC (EtOAc:Hexanes). The successful formation of the palladacycle and subsequent arylation is indicated by the complete consumption of the starting material and the appearance of a distinct, lower-Rf spot (due to increased steric bulk and altered polarity).

  • Workup & Purification : Cool the mixture to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove silver salts and palladium black. Concentrate the filtrate in vacuo and purify via flash column chromatography on silica gel to afford the pure cis-2,3-disubstituted tetrahydrofuran.

Downstream Applications in Natural Product Synthesis

The utility of this methodology extends directly into total synthesis. By utilizing (S)-(-)-Tetrahydrofuran-2-carboxamide, researchers can rapidly assemble the core skeletons of complex natural products. For instance, the cis-2,3-disubstituted THF ring is the defining structural motif of norlignans and neolignans[2]. Furthermore, the carboxamide can be easily hydrolyzed or reduced to yield (S)-1-(tetrahydrofuran-2-yl)ethanone, a critical chiral intermediate for pharmaceutical APIs[1].

Workflow cluster_evans Traditional Evans Oxazolidinone Workflow cluster_thf (S)-THF-2-carboxamide Workflow (Chiral Pool/Directing) E1 Attach Auxiliary E2 Stereoselective Reaction (e.g., Aldol) E1->E2 E3 Cleave Auxiliary (Waste Generated) E2->E3 T1 Install Directing Group (e.g., 8-Aminoquinoline) T2 Pd-Catalyzed C3-Arylation T1->T2 T3 Direct Incorporation into Natural Product T2->T3

Caption: Workflow comparison: Traditional cleavable auxiliaries vs. direct incorporation of the THF-2-carboxamide scaffold.

References

  • Babu, K. R., & Parella, R. (2015). "Stereoselective Pd-Catalyzed Direct Arylation of Unactivated sp3 C(3)–H Bonds of Tetrahydrofuran and 1,4-Benzodioxane Systems." The Journal of Organic Chemistry, ACS Publications. URL: 2

  • Benchchem. "(S)-1-(tetrahydrofuran-2-yl)ethanone - Physicochemical Properties and Applications." Benchchem. URL: 1

  • Evans, D. A., et al. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses / J. Am. Chem. Soc. URL: 3

  • Schnürch, M., et al. "Transition Metal-Catalyzed Directed C(sp3)–H Functionalization of Saturated Heterocycles." Thieme Connect. URL: 4

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Comparative

Assessing the Recyclability of (S)-(-)-Tetrahydrofuran-2-carboxamide as a Chiral Auxiliary: A Comparative Guide

Executive Summary For process chemists and drug development professionals, the selection of a chiral auxiliary dictates not only the stereochemical outcome of a synthesis but also the overall atom economy and regulatory...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For process chemists and drug development professionals, the selection of a chiral auxiliary dictates not only the stereochemical outcome of a synthesis but also the overall atom economy and regulatory compliance of the process. While Evans' oxazolidinones and Myers' pseudoephedrine remain foundational tools, (S)-(-)-Tetrahydrofuran-2-carboxamide ((S)-THFAm) has emerged as a highly efficient, recyclable, and structurally robust alternative. Derived from (S)-tetrahydrofuran-2-carboxylic acid[1], this auxiliary is particularly valuable in transition-metal-catalyzed C(sp3)-H functionalizations[2]. This guide objectively evaluates the recyclability, cleavage dynamics, and operational advantages of (S)-THFAm compared to industry-standard alternatives.

Mechanistic Rationale: The Case for (S)-THFAm

The structural genius of (S)-THFAm lies in its dual-function geometry. When acylated to form an imide, the oxygen atom of the tetrahydrofuran ring and the exocyclic imide carbonyl form a highly stable, rigid bidentate chelate with metal centers (e.g., Li⁺, Ti⁴⁺, or Pd²⁺). This rigid transition state effectively blocks the Re face of the enolate, forcing incoming electrophiles to approach exclusively from the Si face.

Crucially, the advantage of (S)-THFAm over traditional auxiliaries lies in its cleavage and recovery phase :

  • Absolute Chemoselectivity: Unlike oxazolidinones, which feature an endocyclic carbamate linkage susceptible to parasitic nucleophilic attack (resulting in auxiliary destruction), the tetrahydrofuran ring of (S)-THFAm contains only an inert ether linkage[3].

  • Regulatory Freedom: Unlike pseudoephedrine, which is heavily regulated as a DEA List I chemical, (S)-THFAm is synthesized from unregulated biomass precursors[4], eliminating supply chain friction for scale-up.

Comparative Performance Analysis

The following table summarizes the quantitative performance metrics of (S)-THFAm against the two most ubiquitous chiral auxiliaries in organic synthesis.

Performance Metric(S)-THFAmEvans OxazolidinoneMyers Pseudoephedrine
Typical Cleavage Conditions Mild Basic (LiOH / H₂O₂)Basic (LiOH / H₂O₂)Strong Base (NaOH, Reflux)
Cleavage Chemoselectivity >99% (Exocyclic only)~90–95% (Prone to endocyclic cleavage)>99% (Stable amide)
Average Recovery Yield 94–98% 80–90%90–95%
Optical Purity Retention >99% ee >99% ee>99% ee
Regulatory Status UnregulatedUnregulatedHighly Regulated (Precursor)
Process Mass Intensity (PMI) Low (Aqueous extraction recovery)Moderate (Chromatography often needed)Low (Precipitation recovery)

Experimental Methodologies: A Self-Validating Workflow

To ensure high-fidelity reproduction, the following protocols detail the attachment, utilization, and recovery of the (S)-THFAm auxiliary. Each step is designed as a self-validating system.

Protocol A: Synthesis of the N-Acyl-(S)-THFAm Adduct

Objective: Attach the prochiral carboxylic acid to the auxiliary without racemizing the auxiliary's α-stereocenter.

  • Activation: Dissolve the prochiral carboxylic acid (1.0 equiv) in anhydrous THF under N₂ at -20 °C. Add triethylamine (2.5 equiv) followed dropwise by pivaloyl chloride (1.1 equiv). Stir for 1 hour.

    • Causality: Pivaloyl chloride generates a sterically hindered mixed anhydride. The extreme steric bulk of the tert-butyl group ensures that subsequent nucleophilic attack occurs exclusively at the less hindered substrate carbonyl.

  • Coupling: Add anhydrous LiCl (1.2 equiv) and (S)-THFAm (1.05 equiv). Warm to room temperature and stir for 12 hours.

    • Causality: LiCl acts as a mild Lewis acid, coordinating with the mixed anhydride and enhancing the nucleophilicity of the (S)-THFAm nitrogen, driving the reaction to completion.

  • Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc 7:3). The disappearance of the (S)-THFAm spot (stain with KMnO₄) confirms complete conversion. Quench with saturated NH₄Cl and extract with EtOAc.

Protocol B: Stereoselective Alkylation
  • Enolization: Cool a solution of the N-Acyl-(S)-THFAm adduct in THF to -78 °C. Dropwise add NaHMDS (1.1 equiv). Stir for 30 minutes.

    • Causality: NaHMDS selectively generates the Z-enolate. The sodium ion chelates the THF oxygen and the enolate oxygen, locking the conformation.

  • Alkylation: Add the alkyl halide (1.5 equiv) dropwise. Stir for 4 hours at -78 °C.

  • Validation Checkpoint: Quench with cold MeOH. Isolate a crude sample and analyze via ¹H NMR. The diastereomeric ratio (d.e.) should exceed 95%, visible by the distinct separation of the α-proton signals of the major and minor diastereomers.

Protocol C: Non-Destructive Cleavage and Auxiliary Recovery

Objective: Cleave the chiral product while recovering >95% of the (S)-THFAm auxiliary intact.

  • Peroxide Activation: Dissolve the alkylated adduct in a 3:1 mixture of THF/H₂O at 0 °C. Premix LiOH (2.0 equiv) and 30% H₂O₂ (4.0 equiv) in water, then add dropwise to the reaction.

    • Causality: H₂O₂ converts LiOH into the hydroperoxide anion (LiOOH). Due to the α-effect, LiOOH is vastly more nucleophilic than standard hydroxide, allowing rapid cleavage at 0 °C. The low temperature prevents any epimerization of the newly formed stereocenter.

  • Isolation & Recovery: Stir for 2 hours. Quench excess peroxide with saturated Na₂SO₃. Basify to pH 12 and extract with Dichloromethane (DCM).

    • Causality: The basic aqueous layer retains the deprotonated chiral carboxylic acid product. The organic DCM layer contains the cleaved, neutral (S)-THFAm auxiliary.

  • Validation Checkpoint: Acidify the aqueous layer to pH 2 and extract to isolate the pure chiral acid. Concentrate the DCM layer to recover the (S)-THFAm. Run the recovered auxiliary on a Chiral HPLC column (e.g., Chiralcel OD-H); the retention time must perfectly match a pristine (S)-THFAm standard (>99% ee), proving zero degradation.

Visualizations

Workflow A Prochiral Acid C N-Acyl-(S)-THFAm (Chiral Adduct) A->C Mixed Anhydride Coupling B (S)-THFAm Auxiliary B->C Attachment D Asymmetric Transformation C->D Diastereoselective Reaction E Cleavage (LiOH/H2O2) D->E Reagent Addition E->B Organic Recovery (>95% Yield) F Enantiopure Product E->F Aqueous Isolation

Fig 1. Experimental workflow for (S)-THFAm auxiliary attachment, reaction, and recovery.

Comparison Root Auxiliary Cleavage Strategy Node1 Evans Oxazolidinone Root->Node1 Node2 Myers Pseudoephedrine Root->Node2 Node3 (S)-THFAm Root->Node3 Sub1 Risk of Endocyclic Cleavage (~5-10%) Node1->Sub1 LiOOH Sub2 Requires Harsh Thermal Conditions Node2->Sub2 NaOH, Reflux Sub3 Absolute Chemoselectivity (>95% Recovery) Node3->Sub3 Mild LiOOH

Fig 2. Logical decision tree comparing cleavage strategies and recovery risks of chiral auxiliaries.

Conclusion

For drug development professionals optimizing synthetic routes, the recyclability of the chiral auxiliary directly impacts the cost-of-goods (COGs) and environmental footprint. (S)-(-)-Tetrahydrofuran-2-carboxamide provides a compelling alternative to traditional auxiliaries. By pairing the stereodirecting power of a rigid bidentate chelate with an absolute immunity to endocyclic cleavage, (S)-THFAm guarantees near-quantitative recovery yields (>95%) under mild conditions, making it a superior choice for scalable asymmetric synthesis.

Sources

Validation

Cost-Benefit Analysis of Using (S)-(-)-Tetrahydrofuran-2-carboxamide in Large-Scale API Synthesis: A Comparison Guide

Executive Summary & Mechanistic Context As a Senior Application Scientist overseeing scale-up operations, I frequently evaluate the economic and chemical viability of chiral building blocks. (S)-(-)-Tetrahydrofuran-2-car...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

As a Senior Application Scientist overseeing scale-up operations, I frequently evaluate the economic and chemical viability of chiral building blocks. (S)-(-)-Tetrahydrofuran-2-carboxamide (CAS: 498573-81-2) has emerged as a structurally indispensable precursor in the synthesis of complex active pharmaceutical ingredients (APIs) 1. Its rigid cyclic ether framework and defined α-stereocenter make it a critical moiety in modern drug design, most notably in the development of IRAK4-targeting heterobifunctional degraders (PROTACs) for autoimmune diseases [[2]]() and alpha-adrenergic blockers like alfuzosin [[3]]().

In targeted protein degradation, the spatial orientation of the linker and ligand is paramount. The (S)-tetrahydrofuran ring dictates the precise binding trajectory required to form a degradation-competent ternary complex between the target protein (e.g., IRAK4) and the E3 ubiquitin ligase (e.g., CRBN) 2. A racemic mixture or the (R)-enantiomer fails to induce the necessary proximity for polyubiquitination, rendering the API inactive. Therefore, maintaining >99% enantiomeric excess (ee) from starting material to final product is a non-negotiable quality attribute.

IRAK4_Pathway A PROTAC Molecule (Contains (S)-THF moiety) D Ternary Complex Formation (Stereo-dependent) A->D Binds B IRAK4 Protein (Target) B->D Recruited C E3 Ligase (e.g., CRBN/VHL) C->D Recruited E Polyubiquitination of IRAK4 D->E Catalysis F Proteasomal Degradation (Signal Abrogation) E->F UPS Pathway

Fig 1. IRAK4 degradation pathway highlighting the role of the (S)-THF moiety in ternary complex.

Cost-Benefit Analysis: Chiral Pool vs. Alternative Strategies

When scaling up the synthesis of (S)-THF-derived APIs, process chemists typically evaluate three primary strategies. Below is an objective, data-driven comparison of utilizing the chiral pool starting material against late-stage resolution and asymmetric catalysis.

Strategy Comparison
  • Chiral Pool Approach (Using (S)-(-)-Tetrahydrofuran-2-carboxamide): Procuring the enantiopure (S)-amide directly bypasses downstream resolution bottlenecks. It allows for standard batch processing in conventional glass-lined reactors without the need for specialized chiral separation equipment 1.

  • Late-Stage SFC Resolution: While Supercritical Fluid Chromatography (SFC) is effective for analytical or pilot-scale resolution, applying it to late-stage intermediates incurs massive OpEx. By definition, 50% of the synthesized material is the unwanted enantiomer, immediately doubling the effective cost of goods (COGs) and drastically increasing the E-factor (environmental waste).

  • Pd-Catalyzed Asymmetric C(sp3)-H Arylation: Recent advancements in transition-metal catalysis allow for direct stereoselective functionalization of unactivated THF systems 4. However, at a metric-ton scale, the CapEx associated with proprietary chiral ligands, expensive palladium precursors, and stringent trace-metal scavenging (to meet ICH Q3D guidelines) often outweighs the synthetic elegance.

Quantitative Performance Data
MetricChiral Pool: (S)-(-)-THF-2-carboxamideLate-Stage SFC ResolutionPd-Catalyzed Asymmetric C-H Activation
Overall Yield (to API intermediate) >85% <45% (theoretical max 50%)60-75%
Enantiomeric Excess (ee%) >99% (Maintained) >98%85-95% (Ligand dependent)
Cost per kg (Relative) Baseline (1.0x) 3.5x (High OpEx)5.0x (High CapEx)
Scalability Excellent (Standard reactors) Poor (Requires industrial SFC)Moderate (Trace metal removal needed)
E-Factor (Waste Generation) Low High (50% unwanted enantiomer)Moderate (Catalyst/Ligand waste)

Validated Experimental Protocol & Workflow

To utilize (S)-(-)-Tetrahydrofuran-2-carboxamide effectively, it is typically converted to a more reactive intermediate, such as a methyl ketone, for downstream coupling. This self-validating protocol leverages the primary amide as a handle for sequential one-carbon homologation while preserving the sensitive α-stereocenter 1.

Step 1: Dehydration to (S)-Tetrahydrofuran-2-carbonitrile (THFCN)
  • Reagents: (S)-(-)-Tetrahydrofuran-2-carboxamide (1.0 eq), Thionyl chloride (SOCl₂, 1.2 eq), N,N-Dimethylformamide (DMF, catalytic), Dichloromethane (DCM, solvent).

  • Procedure:

    • Charge a dry, nitrogen-purged reactor with (S)-(-)-Tetrahydrofuran-2-carboxamide and DCM (10 volumes).

    • Cool the mixture to 0°C. Add a catalytic amount of DMF (0.05 eq).

    • Add SOCl₂ dropwise over 1 hour, maintaining the internal temperature strictly below 5°C.

    • Warm to room temperature and stir for 2 hours until gas evolution ceases.

    • Quench carefully with saturated NaHCO₃, extract the organic layer, dry over Na₂SO₄, and concentrate in vacuo.

  • Causality & Expert Insight: The addition of DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent in situ. This highly electrophilic species selectively dehydrates the primary amide to the nitrile. Strict temperature control at 0°C during addition prevents thermal degradation and side reactions (such as ring-opening via chloride attack), ensuring quantitative conversion while preserving the delicate α-chiral center (>99% ee) 1.

Step 2: Grignard Addition to (S)-1-(Tetrahydrofuran-2-yl)ethanone
  • Reagents: (S)-Tetrahydrofuran-2-carbonitrile (1.0 eq), Methylmagnesium chloride (MeMgCl, 3M in THF, 1.5 eq), anhydrous THF.

  • Procedure:

    • Dissolve the crude THFCN in anhydrous THF (8 volumes) and cool to -20°C under a strict nitrogen atmosphere.

    • Add MeMgCl dropwise over 2 hours, ensuring the internal temperature does not exceed -15°C.

    • Stir for an additional 1 hour at -20°C.

    • Quench the reaction by reverse addition into a cold (0°C) solution of saturated aqueous NH₄Cl.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure ketone.

  • Causality & Expert Insight: The nitrile undergoes nucleophilic attack by the Grignard reagent to form an imine salt, which hydrolyzes to the ketone upon aqueous workup. Conducting the reaction at -20°C is absolutely critical; higher temperatures promote the enolization of the intermediate imine salt, leading to deprotonation of the α-proton and subsequent racemization of the (S)-stereocenter 1.

SynthesisWorkflow A (S)-(-)-Tetrahydrofuran- 2-carboxamide (Starting Material) B Dehydration (SOCl2, DMF, 0°C to RT) A->B Step 1 C (S)-Tetrahydrofuran- 2-carbonitrile (Intermediate) B->C >95% Yield D Grignard Addition (MeMgCl, THF, -20°C) C->D Step 2 E (S)-1-(Tetrahydrofuran- 2-yl)ethanone D->E >85% Yield F Downstream API (e.g., KT-474) E->F Coupling

Fig 2. Synthetic workflow from (S)-(-)-Tetrahydrofuran-2-carboxamide to downstream APIs.

References

  • Zheng, X., et al. "Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases." Journal of Medicinal Chemistry, 2024. 2

  • Piticari, A.-S., et al. "Regio- and Stereoselective Pd-Catalyzed Direct Arylation of Unactivated sp3 C(3)–H Bonds of Tetrahydrofuran and 1,4-Benzodioxane Systems." The Journal of Organic Chemistry, 2015. 4

  • "Product Information: (S)-(-)-TETRAHYDROFURAN-2-CARBOXYLIC ACID AMIDE." Chongqing Chemdad Co., Ltd. 1

  • "Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride." Scientific Research Publishing, 2013. 3

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